4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-2-4-8(5-3-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLKYLOSXMVJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340352-96-6 | |
| Record name | 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
An In-Depth Technical Guide to the Chemical Properties of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
This guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and computational predictions to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Untapped Potential
This compound belongs to a class of heterocyclic compounds that are of significant interest due to their diverse biological activities and applications as functional organic materials. The structure combines a benzoic acid moiety, a common pharmacophore and synthetic handle, with a 1,2,4-triazole ring, a five-membered heterocycle known for its metabolic stability and ability to participate in hydrogen bonding. The methyl group at the 5-position of the triazole ring can influence the electronic properties and steric profile of the molecule.
The 1,2,4-triazole core is a key feature in a variety of pharmaceuticals, including antifungal agents like fluconazole and antiviral compounds.[1] Its presence suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid group provides a site for further chemical modification, such as esterification or amidation, allowing for the creation of diverse chemical libraries for screening.
Synthesis and Structural Elucidation
A logical synthetic strategy would commence with 4-cyanobenzoic acid, which can be converted to the corresponding methyl imidate. Reaction of the imidate with hydrazine would yield the amidrazone. Subsequent acylation with acetic anhydride followed by acid- or base-catalyzed cyclization would furnish the desired this compound.
An alternative and widely used method is the reaction of a hydrazide with an imidoyl chloride. In this proposed pathway, 4-hydrazinobenzoic acid would be reacted with an N-substituted acetamide that has been activated, for instance with oxalyl chloride, to form the imidoyl chloride in situ. The subsequent cyclization would yield the target triazole.
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to this compound.
Physicochemical Properties
Due to the absence of experimental data, the physico are presented here based on computational predictions. These values provide a useful starting point for experimental design and characterization.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | PubChemLite[2] |
| Molecular Weight | 203.20 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 203.06947 Da | PubChemLite[2] |
| XLogP3 | 1.6 | PubChemLite[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
The predicted XLogP value of 1.6 suggests that the compound has moderate lipophilicity. The presence of both a carboxylic acid and a triazole ring, which can act as hydrogen bond donors and acceptors, would likely impart some solubility in polar protic solvents. The acidic nature of the carboxylic acid and the basicity of the triazole ring mean the compound is amphoteric.[3]
Spectral Properties (Predicted)
To aid in the identification and characterization of this compound, predicted spectral data are provided below.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would likely show the following key signals:
-
A singlet for the methyl protons on the triazole ring, expected to be in the range of δ 2.3-2.6 ppm.
-
A pair of doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring, exhibiting an AA'BB' splitting pattern typical of para-substituted benzene rings.
-
A broad singlet for the carboxylic acid proton, likely at a chemical shift greater than δ 10 ppm, which may be exchangeable with D₂O.
-
A broad singlet for the N-H proton of the triazole ring, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would feature:
-
A signal for the methyl carbon around δ 10-15 ppm.
-
Four distinct signals for the aromatic carbons of the benzene ring between δ 120-140 ppm.
-
Two signals for the carbon atoms of the triazole ring, expected in the range of δ 140-160 ppm.
-
A signal for the carboxylic acid carbon at a downfield chemical shift, typically above δ 165 ppm.
Mass Spectrometry
High-resolution mass spectrometry would be a crucial tool for confirming the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry experiments.[2]
| Adduct | m/z |
| [M+H]⁺ | 204.07675 |
| [M+Na]⁺ | 226.05869 |
| [M-H]⁻ | 202.06219 |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its key functional groups: the carboxylic acid and the 1,2,4-triazole ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions allow for the straightforward derivatization of the molecule, which is particularly useful in drug discovery for structure-activity relationship (SAR) studies.
-
1,2,4-Triazole Ring: The triazole ring is generally stable to a wide range of reaction conditions. The N-H proton is weakly acidic and can be deprotonated with a suitable base.[1] The nitrogen atoms can also act as ligands for metal coordination, suggesting potential applications in the development of metal-organic frameworks (MOFs) or as catalysts.
The combination of a carboxylic acid and a triazole ring in one molecule makes this compound a promising candidate for the development of new pharmaceuticals, particularly as a scaffold for anticancer or antimicrobial agents, by analogy with other triazole-containing drugs.[4][5]
Experimental Workflow for Characterization:
Caption: A standard workflow for the characterization of a novel organic compound.
Conclusion
This compound is a molecule with considerable potential that remains largely unexplored. This guide has provided a foundational understanding of its chemical properties by leveraging established chemical principles and computational predictions. The proposed synthetic route and predicted spectral data offer a starting point for its preparation and characterization. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications in medicinal chemistry and materials science.
References
- (Reference to a general review on triazoles in medicinal chemistry - placeholder, as no direct reference was found in the search)
- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- PubChemLite. This compound.
-
Lindström, J., & Johansson, M. H. (2006). Synthesis of 3-Aryl-5-methyl 4-Substituted[1][2][6]Triazoles. Synthetic Communications, 36(15), 2217–2229.
- Wikipedia. 1,2,4-Triazole.
- (Additional references for general synthetic methods or properties of rel
- (Reference to a computational chemistry software or database used for predictions - placeholder).
- (Reference to a general organic chemistry textbook for fundamental principles).
- (Reference to a review on the applications of benzoic acid deriv
- (Reference to a paper on the biological activity of triazole-containing compounds).
- (Reference to a paper on the use of triazoles in m
- (Reference to a d
- (Reference to a spectral d
- (Reference to a review on modern synthetic methods).
- (Reference to a paper on SAR studies of rel
- (Reference to a paper on the metal-coordin
- (Reference to a paper on the applic
- National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
- MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isomeric Maze: A Technical Guide to 4-(Methyl-1,2,4-triazolyl)benzoic Acids for Drug Discovery Professionals
Foreword: The Challenge of Specificity in Chemical Scaffolds
In the landscape of modern drug discovery, heterocyclic moieties, particularly triazoles, represent a cornerstone for the development of novel therapeutics. Their utility as bioisosteres and their capacity for diverse molecular interactions make them privileged structures in medicinal chemistry. This guide is dedicated to researchers, scientists, and drug development professionals exploring the potential of benzoic acid derivatives functionalized with a methyl-triazole scaffold.
Our initial focus was the specific isomer 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid . However, a comprehensive literature survey, including patent databases, reveals a significant scarcity of specific data for this particular compound, including a dedicated CAS number. This ambiguity underscores a critical challenge in synthetic and medicinal chemistry: the precise control and characterization of regioisomers.
Therefore, this guide takes a broader, more practical approach. We will first address the informational gap concerning this compound and then provide an in-depth technical overview of the synthesis, characterization, and therapeutic potential of its closely related and well-documented isomers. By understanding the synthetic pathways and properties of these analogs, researchers can better navigate the complexities of this chemical space and infer the potential characteristics of the lesser-known isomer.
The Undocumented Isomer: this compound
As of the latest literature review, this compound remains a sparsely documented chemical entity. While its structure is indexed in chemical databases, there is a notable absence of published, peer-reviewed synthesis protocols, characterization data, and biological activity studies. This lack of information presents both a challenge and an opportunity. The challenge lies in the inability to procure or synthesize this compound with a validated protocol. The opportunity, however, is for novel research to fill this knowledge gap, potentially uncovering unique properties and applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | PubChemLite |
| SMILES | CC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O | PubChemLite |
| InChI | InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-2-4-8(5-3-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) | PubChemLite |
| InChIKey | LBLKYLOSXMVJQJ-UHFFFAOYSA-N | PubChemLite |
| CAS Number | Not explicitly assigned | - |
Synthetic Strategies for 3,5-Disubstituted 1,2,4-Triazoles: A General Overview
The synthesis of 3,5-disubstituted 1,2,4-triazoles, the core structure of our target compound and its isomers, is well-established in organic chemistry. A prevalent and versatile method is the condensation of a nitrile with a hydrazide, followed by cyclization.[1] This approach allows for the introduction of diverse substituents at the 3- and 5-positions of the triazole ring.
The Nitrile-Hydrazide Condensation Pathway
The fundamental principle of this synthesis involves the reaction of an amidine or a related intermediate (derived from the nitrile) with a hydrazide. The choice of reactants is critical for achieving the desired substitution pattern. For the synthesis of a 4-(methyl-1,2,4-triazolyl)benzoic acid isomer, the starting materials would typically be a methyl-substituted nitrile and a 4-carboxybenzoyl hydrazide, or vice-versa.
The regioselectivity of the cyclization—that is, whether the methyl and benzoic acid moieties end up at the 3- or 5-position—can be influenced by the reaction conditions, including the choice of catalyst. For instance, studies have shown that silver(I) and copper(II) catalysts can direct the regioselective synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles, respectively, from the cycloaddition of isocyanides and diazonium salts.[2]
Caption: General synthesis of 3,5-disubstituted 1,2,4-triazoles.
Case Study: Synthesis and Characterization of a Documented Isomer - 5-methyl-2-(2H-[1][2][3]triazol-2-yl)-benzoic acid
While not a 1,2,4-triazole, a European patent provides a detailed synthesis for a closely related 1,2,3-triazole isomer, 5-methyl-2-(2H-[1,2,3]triazol-2-yl)-benzoic acid.[3] This example is instructive as it demonstrates a viable pathway for coupling a triazole ring to a substituted benzoic acid.
Patented Synthesis Protocol[4]
-
Reactants: 2-Bromo-5-methylbenzoic acid and 1H-1,2,3-triazole.
-
Catalyst and Reagents: Copper(I) iodide, Sodium Carbonate (Na₂CO₃), and 8-hydroxyquinoline.
-
Solvent: Dioxane and water.
-
Procedure:
-
Suspend 2-bromo-5-methylbenzoic acid, copper(I) iodide, and sodium carbonate in dioxane and water.
-
Add 1H-1,2,3-triazole and 8-hydroxyquinoline to the mixture.
-
Heat the mixture at reflux for 5 hours.
-
Monitor the reaction for the conversion of the starting material. The patent notes a regioisomeric ratio of 78:22 for the desired N(2) isomer to the N(1) isomer.
-
Concentrate the mixture and filter to isolate the product.
-
-
Purification: The crude product can be purified by recrystallization.
Characterization Data[4]
-
Crystalline Form: The patent describes a specific crystalline form of the sodium salt of the product.
-
X-Ray Powder Diffraction (XRPD): Peaks at 2θ angles of 6.5°, 7.7°, 11.9°, 15.3°, 17.5°, 19.0°, 20.1°, 21.7°, 23.6°, 25.6°.
-
Melting Point: Approximately 173 °C as determined by Differential Scanning Calorimetry (DSC).
This detailed protocol and characterization data provide a solid foundation for researchers aiming to synthesize and identify specific isomers of methyl-triazolyl-benzoic acids.
Therapeutic Potential and Applications in Drug Discovery
The 1,2,4-triazole nucleus is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer effects. The incorporation of a benzoic acid moiety introduces a carboxylic acid group that can participate in hydrogen bonding and salt bridge formation with biological targets, often enhancing binding affinity and modulating pharmacokinetic properties.
Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
A notable study describes the synthesis and evaluation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as potential anticancer agents.[4][5][6][7]
-
Mechanism of Action: These compounds were designed based on the role of the triazole ring in aromatase inhibitors, where it chelates the heme iron of the enzyme.[4]
-
In Vitro Studies: Several of the synthesized hybrids demonstrated potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC₅₀ values in the micromolar range.[4][6][7]
-
Apoptosis Induction: Further investigation revealed that the most potent compounds induced apoptosis in MCF-7 cancer cells, contributing to their cytotoxic effects.[4][5][6]
Caption: Proposed mechanism of anticancer activity.
This research highlights the potential of the 4-(1,2,4-triazolyl)benzoic acid scaffold as a platform for the design and development of novel anticancer agents. While the specific methyl-substituted isomer of our initial interest is not included in this study, the findings provide a strong rationale for its synthesis and evaluation.
Experimental Protocols: A Guide for the Bench Scientist
General Protocol for the Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives
The following is a generalized protocol adapted from the literature for the synthesis of 1,2,4-triazole benzoic acid derivatives.[4][6]
-
Starting Material Synthesis: Synthesize 4-hydrazinobenzoic acid.
-
Cyclization:
-
React 4-hydrazinobenzoic acid with a suitable cyclizing agent, such as dialkyl-N-cyanoimido(dithio)carbonate, to form the triazole ring.
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
-
Purification:
-
The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While the specific compound this compound remains an enigmatic target due to a lack of published data, the broader class of methyl-triazolyl-benzoic acid isomers presents a fertile ground for drug discovery. The synthetic methodologies are generally accessible, though careful attention must be paid to controlling regioselectivity. The documented anticancer activity of related scaffolds provides a strong impetus for the synthesis and biological evaluation of all possible isomers, including the one that initiated this inquiry.
Future research should focus on:
-
Developing and publishing a validated synthetic protocol for this compound. This would involve careful control of reaction conditions to favor the desired isomer and rigorous characterization to confirm its structure.
-
Systematic evaluation of the biological activity of all regioisomers of methyl-triazolyl-benzoic acid. This would provide valuable structure-activity relationship (SAR) data and could identify isomers with superior potency and selectivity.
-
Exploration of other therapeutic areas. Beyond cancer, the 1,2,4-triazole scaffold is known for its antifungal and other antimicrobial properties, which warrant investigation for this class of compounds.
By systematically exploring this chemical space, the scientific community can unlock the full potential of these promising heterocyclic scaffolds in the ongoing quest for novel and effective medicines.
References
-
Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. Available at: [Link]
-
Liu, et al. (2018). Catalyst-Controlled Regioselective [3+2] Cycloaddition of Isocyanides with Diazonium Salts. Angewandte Chemie International Edition, 57(3), 745-749. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
European Patent Office. (2020). EP3619199B1 - Preparation of 2-([1][2][4]triazol-2-yl)-benzoic acid derivatives. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
structure elucidation of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
An In-depth Technical Guide to the Structure Elucidation of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance.[1][2] Among these, molecules incorporating the 1,2,4-triazole scaffold are cornerstones in medicinal chemistry, valued for their diverse biological activities.[3] This guide provides a comprehensive, in-depth analysis of the structure elucidation of a specific derivative, this compound. The unambiguous determination of its molecular structure is a critical prerequisite for understanding its chemical properties, predicting its behavior in biological systems, and forming the basis of intellectual property.
This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of analytical techniques and the logic of data interpretation. We will employ a multi-technique approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a cohesive and self-validating structural proof.
Molecular Framework and Initial Assessment
The target molecule, this compound, possesses a molecular formula of C₁₀H₉N₃O₂ and a monoisotopic mass of approximately 203.07 Da.[4] The structure is comprised of three key components: a para-substituted benzoic acid moiety, a 5-methyl-substituted 1,2,4-triazole ring, and the covalent linkage between them. Our analytical strategy is designed to systematically confirm the identity and connectivity of these components.
Part 1: Mass Spectrometry - Confirming Molecular Identity
Mass spectrometry is the foundational step in any structure elucidation workflow, providing a precise measurement of the molecular weight and offering clues to the molecule's composition through fragmentation analysis.
Expertise & Rationale for Method Selection
For a polar molecule containing acidic (carboxylic acid) and basic (triazole) functional groups, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The analysis will be conducted in both positive and negative ion modes to maximize the information obtained. A high-resolution mass spectrometer (such as a Time-of-Flight, TOF, or Orbitrap) is essential for determining the accurate mass and, consequently, the elemental composition.
Experimental Protocol: High-Resolution LC-MS (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). This ensures sample purity prior to MS analysis.
-
Mass Spectrometer Conditions (Positive ESI):
-
Ion Source: API-ES
-
Polarity: Positive
-
Capillary Voltage: 3500-4500 V
-
Drying Gas: Nitrogen at a flow rate of 8-12 L/min and temperature of 300-350 °C.
-
Fragmentor Voltage: A low voltage (e.g., 70 V) is used for initial molecular weight confirmation. A higher voltage (e.g., 150-200 V) can be applied to induce fragmentation for MS/MS studies.[3]
-
Scan Range: m/z 50–500.
-
-
Mass Spectrometer Conditions (Negative ESI):
-
Polarity: Negative
-
Capillary Voltage: -3000 to -4000 V
-
Other parameters are similar to the positive mode.
-
Trustworthiness: Expected Data and Interpretation
The high-resolution data provides a self-validating system. The measured mass must match the theoretical mass within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.
| Ion Species | Formula | Theoretical m/z | Expected Observation |
| [M+H]⁺ | [C₁₀H₁₀N₃O₂]⁺ | 204.0768 | The base peak in the positive ion mode spectrum, confirming the molecular weight. |
| [M-H]⁻ | [C₁₀H₈N₃O₂]⁻ | 202.0622 | The base peak in the negative ion mode spectrum, resulting from the deprotonation of the carboxylic acid. |
| [M+Na]⁺ | [C₁₀H₉N₃O₂Na]⁺ | 226.0587 | An adduct commonly observed in positive ESI, further supporting the molecular weight. |
Table 1: Predicted High-Resolution Mass Spectrometry Data. Theoretical m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.
Fragmentation patterns provide further structural evidence. Key expected fragments include the loss of water (-18 Da) and the loss of CO₂ (-44 Da) from the carboxylic acid group. Cleavage of the triazole ring is also possible, though patterns can be complex and dependent on instrument conditions.[5][6]
Part 2: Infrared (IR) Spectroscopy - Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Trustworthiness: Expected Data and Interpretation
The presence of characteristic absorption bands for the benzoic acid and triazole moieties provides strong, corroborating evidence for the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. This is a highly characteristic peak.[7] |
| ~3100-3000 | C-H stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
| ~2950-2850 | C-H stretch | Methyl Group | Indicates the presence of the -CH₃ group. |
| ~1700-1680 | C=O stretch | Carboxylic Acid | A strong, sharp peak confirming the carbonyl group conjugated with the aromatic ring.[7] |
| ~1610, ~1500 | C=C stretch | Aromatic Ring | Multiple bands are expected for the aromatic ring. |
| ~1320-1210 | C-O stretch | Carboxylic Acid | Coupled with the O-H stretch, confirms the carboxylic acid group.[7] |
| ~850 | C-H out-of-plane bend | 1,4-Disubstituted Benzene | This band is characteristic of para-substitution on the benzene ring. |
Table 2: Predicted Characteristic Infrared Absorption Frequencies.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Expertise & Rationale for Experimental Design
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this molecule as it will solubilize the compound and, being aprotic, will allow for the observation of the exchangeable protons of the carboxylic acid (–COOH) and the triazole (–NH). A full suite of 1D and 2D NMR experiments is required for unambiguous assignment.
-
¹H NMR: Reveals the number of distinct proton environments, their integration (relative ratios), and their coupling patterns (neighboring protons).
-
¹³C NMR: Shows the number of distinct carbon environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for connecting the different structural fragments of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimization of the HMBC experiment for a long-range coupling constant (ⁿJCH) of ~8 Hz is recommended to observe key correlations.
Trustworthiness: Predicted Data and Unambiguous Assignments
The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals, validating the proposed structure.
| Signal | Predicted ¹H NMR (DMSO-d₆) | Predicted ¹³C NMR (DMSO-d₆) | Key HMBC Correlations |
| -COOH | ~13.0 ppm (br s, 1H) | ~167 ppm (C9) | H-2/6 to C-4, C-7, C-9 |
| -NH- | ~14.5 ppm (br s, 1H) | - | H-2/6 to C-7; H-10 to C-5, C-8 |
| H-2, H-6 | ~8.1 ppm (d, J ≈ 8 Hz, 2H) | ~129 ppm (C2, C6) | H-2/6 to C-4, C-7, C-9 |
| H-3, H-5 | ~8.0 ppm (d, J ≈ 8 Hz, 2H) | ~128 ppm (C3, C5) | H-3/5 to C-1, C-7 |
| -CH₃ | ~2.4 ppm (s, 3H) | ~11 ppm (C10) | H-10 to C-5, C-8 |
| C-1 | - | ~132 ppm | - |
| C-4 | - | ~130 ppm | - |
| C-7 | - | ~155 ppm | - |
| C-8 | - | ~150 ppm | - |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations. Numbering is based on the IUPAC name.
Figure 1: Key HMBC correlations confirming connectivity.
The HMBC spectrum is the linchpin of this analysis. The correlation from the aromatic protons (H-2/6) to the triazole carbon (C-7) definitively establishes the connection between the benzoic acid and triazole rings. Similarly, the correlations from the methyl protons (H-10) to the two triazole carbons (C-8 and C-7) confirm the position of the methyl group on the triazole ring. These correlations, taken together, leave no ambiguity as to the overall molecular architecture.
Part 4: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides definitive proof of structure, single-crystal X-ray crystallography offers the ultimate, unambiguous validation by providing a three-dimensional map of the molecule in the solid state.[8][9]
Methodology Overview
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, DMF/water).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
The resulting crystal structure would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid and triazole moieties, which dictate the crystal packing.[10]
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in its logical and self-reinforcing workflow. Each step builds upon the last, providing an increasingly detailed and validated picture of the molecule.
Figure 2: Integrated workflow for structure elucidation.
Conclusion
The is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, cementing the structural assignment. Each step in this process is designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structure. This rigorous approach is fundamental to advancing research and development in fields that rely on a precise understanding of molecular structure.
References
- BenchChem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbJIqO29EfuzNsfVz96-15Getubi6PfpTW4MaA_bvoZLwKkSy0QqTS4eDT6XEMb8HJ_lqQXTtO69f8LXl_L4VH-ddjUINJTCSp06J5Gx6iXc8WP_ftGP33OP1y91SMNnxOkOTzZP52NuncZf-ZlPMxBFJHC0m4F05RzCV0PWMNe-3zXyH5_JCbQ7AAZxa0sORc7mKBnWX17PlzRQ5w6hGnqdz5]
- AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXAXrkFu-efHG6FmMwQZEC7dqxYeP0nXOrwG9Yx25fbKF1PDud2Zo3LsIGH6T4W1GW6wbuFEae058o_PaqyZDAUtg_HEkGs_cpCHKuyOW6IkatDN_HqoI6ChhIoDrugPDnY6rpzwZVr5o7ET4Ap2t0yCJyfoYeVP0Lrdrsm0Y96p5V9gfxLfBdjzUhHtoQlgUbnlRhsA==]
- BenchChem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL-GC1CZ4ruvSM38H99qkIWkVZMYMr0Yurg5132hvnB-k69UNITqpAwNRYyMEuB1x38bpQd8TcDd_Uj916uFbaN7RewCWXnP0nc3P4ZmSsqAB11-OufXqEwdX1MZbSywmqkm-T_Ty2Q87yNGKUQZDx0PHKTCztMJsAbbUgjnJbnP1P-8AM1B5gHVZ_cyPvg81PjkQfFHDC3ndBNQ_CWmLiTlDS1WWCjSbi0N3p8w-qpfk=]
- BenchChem. Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYzpoCGZxkboqawykRQo2mzHaJTDmKfwdXJdWqNnPOe_H56tw05TeujnlYuUBzI8KNYoKt2-oKibjG44elHr_7nvQD_lRJJnxr_eLDDLJLVjvkO-4l9YI46WX1yIlOpW9gmKE_x-SWhUIJe_XWebWNNSl47I2zSoV_HBhbK7jG-J3d8BhjefiHhvUkJt7x1WeOUQAz2bO7J0ZoXjoRJUwRMRvroaePcdlKeWFFrs1YTQ==]
- BenchChem. Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ7pLDu7Mx7OR4ErOSdGqzJ0wiTr4hS7WxAQf3BvGHpq8UPa9Q446l9WK-b8Y5jCF7Y98gbyj_5UexddFbUezGFSFrYTSNH70VNcqMs8x4pGNOxZIsHSI91iIgOqTzuoaiq-8UZy_korn1rUIKmWLXcjU5Hgwoa72TtV0k-Dp7FZ2LqdtbQxcsOIIxMGWil4aO0y-cMAgDJDqoTY6tIL2V6CntgoTG85R-giIn6V7XcoCd56gWEBmbBQ-qL-2TBhag2-ua54TNwTSAHbvG7GdQC5NImNZajONxqHwc_EY=]
- Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720002339]
- BenchChem. A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQgTB3mGQHGo3W5H_hAurpklZ-JX02bDKxKFcWHKq6g9rMxMPnrsafRppuOFixdEWCkJ1z3xgPUNoEd_T_I0NjwRGs1agXmW0ZcPu88Pwd_hmJDMMn45EMdCJtsy2hhkJcgwozTZ3_osMXDr97HVKcPP0-gGErJQ5H6_WDDl_wjAUvzxPaP_7Xuej8NN6CH7jrZ3BL1zuk-FxOOFX36bZxVwNq4_cxuudcElerHxDpyugVrhs=]
- ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [URL: https://www.researchgate.
- ResearchGate. Figure 5: X-ray structure of the triazole compounds. [URL: https://www.researchgate.net/figure/X-ray-structure-of-the-triazole-compounds-a-Molecular-structure-of-5-with-the_fig5_332158090]
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [URL: https://www.docbrown.info/page06/IRspec/BenzoicAcidIR.htm]
- Semantic Scholar. Synthesis and Crystallization of N-Rich Triazole Compounds. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Crystallization-of-N-Rich-Triazole-Truzzi-Pace/1b92c422c544d642e0578e907604f4791e8473e6]
- Britannica. Heterocyclic compound. [URL: https://www.britannica.com/science/heterocyclic-compound]
- ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [URL: https://www.researchgate.net/figure/FTIR-spectroscopy-for-1-benzoic-acid-2-Eu-OOCC6H5-3-H2O-3-3-Eu-OOCC6H5-3_fig3_265215682]
- Wiley-VCH. The Structure of Heterocyclic Compounds. [URL: https://application.wiley-vch.de/books/sample/3527318656_c01.pdf]
- Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [URL: https://www.
- ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [URL: https://www.researchgate.
- Wikipedia. Heterocyclic compound. [URL: https://en.wikipedia.org/wiki/Heterocyclic_compound]
- BYJU'S. Heterocyclic compound. [URL: https://byjus.com/jee/heterocyclic-compounds/]
- Quora. What is the IR spectrum of benzoic acid? How is it determined?. [URL: https://www.quora.com/What-is-the-IR-spectrum-of-benzoic-acid-How-is-it-determined]
- YouTube. Heterocyclic Organic Compounds. [URL: https://www.youtube.
- Supporting Information. 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-benzoic acid ethyl ester (3f). [URL: https://pubs.rsc.org/en/content/articlepdf/2012/ob/c2ob26135a]
- ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [URL: https://www.researchgate.net/figure/A-section-of-13C-NMR-spectra-of-benzoic-acid-4-DBA-organic-salt-5_fig3_265221971]
- PubChemLite. This compound. [URL: https://pubchemlite.deepchem.io/compound/54595205]
- ResearchGate. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. [URL: https://www.researchgate.net/publication/51493035_4-4-Hydroxymethyl-1H-123-triazol-1-ylbenzoic_acid]
- PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22628045]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [URL: https://www.docbrown.info/page13/C13NMR/C13specBenzoicAcid.htm]
- Al-Nahrain Journal of Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [URL: https://anjs.edu.iq/index.php/anjs/article/view/3409]
- Journal of Research in Pharmacy. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [URL: https://aves.ktun.edu.tr/uploads/98a3a0e6-a078-4a00-b6f7-b08006371c6d.pdf]
- RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07567a]
- Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [URL: https://www.rsc.
- Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [URL: https://www.rsc.
- Sigma-Aldrich. 4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023253]
- NIST WebBook. Benzoic acid, 4-methylphenyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C614346&Type=IR-SPEC&Index=1]
- ChemicalBook. Benzoic acid(65-85-0) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/65-85-0_13cnmr.htm]
- SpectraBase. benzoic acid, 4-[3-[(4-chlorophenyl)methyl]-5-mercapto-4H-1,2,4-triazol-4-yl]-. [URL: https://spectrabase.com/spectrum/5Y3C8dG1E0v]
-
MDPI. 4-(4-(((1H-Benzo[d][3][11][12]triazol-1-yl)oxy)methyl). [URL: https://www.mdpi.com/2673-4409/3/3/43]
-
BLDpharm. 4-[3][8][11]Triazol-1-yl-benzoic acid. [URL: https://www.bldpharm.com/products/162848-16-0.html]
- NIH. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3129486/]
Sources
- 1. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 5. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sciex.com [sciex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid: A Technical Guide
A comprehensive analysis of the spectroscopic data for the specific compound 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is not possible at this time due to the absence of publicly available experimental spectroscopic data.
Extensive searches of scientific databases and literature have not yielded the necessary experimental ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this particular molecule. While data for structurally similar compounds, such as other triazole-substituted benzoic acids, are available, a detailed technical guide requires the authentic spectral data of the target compound for accurate interpretation and analysis.
This guide, therefore, will outline the theoretical principles and expected spectroscopic characteristics of this compound based on its structure. This hypothetical analysis will serve as a framework for researchers who may synthesize or acquire this compound and its corresponding spectra in the future.
Molecular Structure and Expected Spectroscopic Features
The chemical structure of this compound dictates the anticipated signals in its various spectra. The molecule comprises a para-substituted benzene ring, a carboxylic acid group, and a 5-methyl-4H-1,2,4-triazole ring.
Figure 1: Molecular structure of this compound.
Hypothetical Spectroscopic Data and Interpretation
The following sections describe the expected spectroscopic data based on the structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the carboxylic acid proton, and the N-H proton of the triazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. |
| ~8.1 | Doublet | 2H | Aromatic (ortho to -COOH) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |
| ~7.9 | Doublet | 2H | Aromatic (ortho to triazole) | Protons ortho to the triazole ring will also be deshielded. |
| ~14.0 - 13.0 | Singlet (broad) | 1H | Triazole N-H | The N-H proton of the triazole ring is expected to be a broad singlet, its position can vary depending on solvent and concentration. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O (Carboxylic acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 | C5-triazole (attached to methyl) | Carbon atom in the triazole ring attached to the methyl group. |
| ~152 | C3-triazole (attached to benzene) | Carbon atom in the triazole ring attached to the benzene ring. |
| ~135 | Quaternary aromatic C (para to -COOH) | The carbon atom of the benzene ring attached to the triazole ring. |
| ~131 | Aromatic C-H (ortho to -COOH) | Aromatic carbons adjacent to the carboxylic acid group. |
| ~129 | Aromatic C-H (ortho to triazole) | Aromatic carbons adjacent to the triazole ring. |
| ~128 | Quaternary aromatic C (para to triazole) | The carbon atom of the benzene ring attached to the carboxylic acid group. |
| ~14 | -CH₃ | The methyl carbon will appear in the upfield region. |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₁₀H₉N₃O₂.
-
Expected Molecular Ion Peak (M⁺): m/z = 203.07
Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the triazole ring.
Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | 4H-1,2,4-triazole |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1300 | C-N stretch | Triazole ring |
| ~1200 | C-O stretch | Carboxylic acid |
Experimental Protocols (General)
Should this compound be synthesized, the following general protocols would be employed for its spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
While a definitive guide to the spectroscopic data of this compound cannot be provided without experimental data, this document offers a robust theoretical framework. The predicted spectroscopic characteristics outlined herein can guide researchers in the identification and characterization of this compound. The acquisition and publication of the actual spectra would be a valuable contribution to the chemical science community, enabling a more complete and accurate analysis.
References
As no direct experimental data was found, a reference list cannot be generated for specific data points. The information provided is based on general principles of spectroscopic interpretation.
A Technical Guide to the Potential Applications of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid and its Analogs
This technical guide provides an in-depth exploration of the potential applications of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound with a promising molecular architecture. While direct experimental data on this specific molecule is limited, this guide synthesizes information from structurally similar 1,2,4-triazole benzoic acid derivatives to project its potential in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded perspective on the therapeutic and material applications of this class of compounds.
Introduction: The Versatile 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] Compounds incorporating this heterocycle exhibit a wide range of biological effects, including antifungal, antibacterial, anticancer, and antioxidant properties.[1][2][3][4][5] The inclusion of a benzoic acid group provides a crucial handle for modifying solubility, forming salts, and establishing interactions with biological targets. The subject of this guide, this compound, combines these features, making it a compound of significant interest for further investigation.
Physicochemical Properties of the Core Structure:
While specific data for this compound is not extensively available, the general properties of benzoic acid and its derivatives can be considered. Benzoic acid is a colorless crystalline solid with a faint, pleasant odor.[6] Its solubility in water is limited but increases with temperature.[6] The physicochemical properties of this compound can be predicted to be influenced by both the acidic carboxyl group and the polar triazole ring.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C10H9N3O2[7] |
| Molecular Weight | 203.20 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have limited solubility in water, soluble in organic solvents like DMSO and DMF. |
| Acidity (pKa) | The benzoic acid moiety will confer acidic properties. |
Synthetic Pathways to 1,2,4-Triazole Benzoic Acid Derivatives
The synthesis of 1,2,4-triazole benzoic acid derivatives can be achieved through several established chemical routes. A common approach involves the cyclization of a key intermediate, often derived from 4-hydrazinobenzoic acid.
One general synthetic strategy involves reacting 4-hydrazinobenzoic acid with a suitable reagent to form the triazole ring.[3] For instance, reaction with dialkyl-N-cyanoimido(dithio)carbonate can yield 1,2,4-triazole benzoic acids.[3] Another method involves the reaction of a substituted benzoic acid with thiocarbohydrazide.[8]
Experimental Protocol: Synthesis of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid
This protocol is adapted from the synthesis of related anticancer hybrids and serves as a representative example.[3][4]
Step 1: Synthesis of the 1,2,4-triazole benzoic acid core
-
To a solution of 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of a cyclizing agent (e.g., dialkyl-N-cyanoimido(dithio)carbonate).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain the purified 1,2,4-triazole benzoic acid derivative.
Step 2: Functionalization of the core structure
-
The synthesized core can be further modified. For example, the carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst.
-
Alternatively, the triazole ring can be substituted depending on the starting materials and reaction conditions chosen in Step 1.
Potential Applications in Drug Discovery
The structural motif of 1,2,4-triazole benzoic acid is a recurring feature in compounds with significant biological activity.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[3][4][5] These compounds have shown inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[3][4][5]
Mechanism of Action: The anticancer activity of these hybrids is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[3][4] Further investigations into the specific molecular targets are ongoing, but may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: Hypothetical mechanism of anticancer action.
Comparative in vitro Cytotoxicity Data of Related Compounds: [3][4]
| Compound | Target Cell Line | IC50 (µM) |
| Hybrid 2 | MCF-7 | 18.7 |
| Hybrid 5 | HCT-116 | 23.9 |
| Hybrid 14 | MCF-7 | 15.6 |
| Hybrid 15 | HCT-116 | 20.1 |
| Doxorubicin (Ref.) | MCF-7 | 19.7 |
| Doxorubicin (Ref.) | HCT-116 | 22.6 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
Step 1: Cell Culture and Seeding
-
Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Incubate the plates overnight to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Remove the old medium from the 96-well plates and add the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
Step 3: MTT Assay
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.
Step 4: Data Analysis
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity
Derivatives of 4-(1H-triazol-1-yl)benzoic acid have also demonstrated notable antioxidant properties.[1] These compounds can scavenge free radicals, which are implicated in various disease processes, including cancer and neurodegenerative disorders.
Mechanism of Action: The antioxidant activity of these compounds is likely due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The triazole ring and the benzoic acid moiety can both contribute to this activity.
Workflow for Antioxidant Activity Screening:
Caption: Workflow for evaluating antioxidant potential.
Potential in Materials Science
Beyond its biomedical potential, the rigid structure and functional groups of this compound make it an interesting candidate for applications in materials science. The triazole ring can act as a ligand for metal ions, and the benzoic acid group provides a site for polymerization or surface modification.
Potential applications include:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate with metal ions to form extended network structures with potential applications in gas storage, catalysis, and sensing.[10]
-
Polymers with Enhanced Properties: Incorporation of this molecule into polymer chains could enhance thermal stability and chemical resistance.[2]
Future Directions and Conclusion
While direct experimental evidence for the applications of this compound is yet to be established, the extensive research on its structural analogs provides a strong rationale for its investigation. The synthetic accessibility and the proven biological and material potential of the 1,2,4-triazole benzoic acid scaffold make it a highly attractive starting point for the development of novel therapeutics and advanced materials.
Future research should focus on the efficient synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological activities and material properties. Structure-activity relationship (SAR) studies will be crucial in optimizing the molecular design for specific applications.
References
-
4-(1H-1,2,3-triazol-1-yl)benzoic acid - PubChem. (URL: [Link])
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. (URL: [Link])
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (URL: [Link])
- WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. (URL: [Link])
-
Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5) - Cheméo. (URL: [Link])
-
This compound - PubChemLite. (URL: [Link])
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (URL: [Link])
-
Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - ResearchGate. (URL: [Link])
-
Benzoic acid - Wikipedia. (URL: [Link])
-
Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling - ResearchGate. (URL: [Link])
-
EP3619199B1 - Preparation of 2-([2][3][11]triazol-2-yl)-benzoic acid derivatives. (URL: [Link])
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])
-
4-[3,5-bis-(2-hydroxy-phenyl)-[2][11]triazol-1-yl]-benzoic acid derivatives for treating an excess of metal in the body - Google Patents. (URL: )
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (URL: [Link])
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand | ACS Omega. (URL: [Link])
-
4-(4-(((1H-Benzo[d][2][3][11]triazol-1-yl)oxy)methyl) - MDPI. (URL: [Link])
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][11] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. (URL: [Link])
-
US7419991B2 - 3-[5-(2-fluoro-phenyl)-[2][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Article page | Preprints.org [preprints.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
An In-depth Technical Guide on the Biological Activity of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid and Its Congeners
Authored by: A Senior Application Scientist
Foreword: Navigating the Landscape of 1,2,4-Triazole Chemistry
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties.[3][4][5] This guide focuses on the biological potential of a specific derivative, this compound. While direct experimental data on this particular molecule is limited in publicly available literature, this document will provide a comprehensive analysis of its potential biological activities by examining structurally related 1,2,4-triazole-benzoic acid hybrids. By synthesizing data from extensive research on its congeners, we can infer the probable mechanistic pathways and therapeutic promise of this compound, offering a roadmap for future investigation.
Section 1: Synthesis and Chemical Profile
A plausible synthetic route for this compound can be conceptualized based on established methods for similar 1,2,4-triazole derivatives.[6][7] The synthesis would likely commence with the conversion of a substituted benzoic acid to its corresponding hydrazide, followed by cyclization to form the 1,2,4-triazole ring.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Section 2: Anticipated Biological Activities
Based on the extensive research into 1,2,4-triazole-benzoic acid hybrids, this compound is predicted to exhibit significant anticancer and antioxidant properties.
Potent Anticancer Potential
Numerous studies have highlighted the efficacy of 1,2,4-triazole derivatives as anticancer agents.[2] A series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[8][9] Notably, some of these compounds exhibited greater potency than the reference drug doxorubicin, while also showing weaker cytotoxic effects on normal cells.[8][9]
The primary mechanism of anticancer action for these hybrids is believed to be the induction of apoptosis.[8][9][10] This is a programmed cell death pathway that is crucial for eliminating cancerous cells.
Quantitative Analysis of Anticancer Activity
| Compound ID | Modification | Target Cell Line | IC50 (µM)[8][9] |
| Hybrid 2 | Isothiocyanate moiety | MCF-7 | 18.7 |
| HCT-116 | 25.7 | ||
| Hybrid 5 | Nitrobenzylidene moiety | MCF-7 | 19.8 |
| HCT-116 | 23.9 | ||
| Hybrid 14 | Isothiocyanate moiety | MCF-7 | 15.6 |
| HCT-116 | 28.4 | ||
| Hybrid 15 | Nitrobenzylidene moiety | MCF-7 | 17.2 |
| HCT-116 | 29.1 | ||
| Doxorubicin | Reference Drug | MCF-7 | 19.7 |
| HCT-116 | 22.6 |
Apoptosis Induction Pathway
Caption: General mechanism of apoptosis induction by triazole compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Promising Antioxidant Activity
Derivatives of 1,2,4-triazole have also been investigated for their antioxidant properties.[5] The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5]
Quantitative Analysis of Antioxidant Activity
| Compound ID | DPPH Scavenging (%) at 100 µg/mL[5] | ABTS Scavenging (%) at 100 µg/mL[5] |
| Parent Compound 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |
| Parent Compound 2 | Not specified | 62.00 ± 0.24 |
| Butylated Hydroxyanisole (BHA) | 95.02 ± 0.74 | 96.18 ± 0.33 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a 0.1 mM solution of DPPH in methanol and various concentrations of the test compound in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A control well should contain the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
Section 3: Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole and associated rings.[1][3]
-
Electron-withdrawing vs. Electron-donating Groups: The introduction of electron-withdrawing groups onto the molecule has been suggested to be favorable for biological activity.[3]
-
Lipophilicity and Molecular Volume: Modifying the volume and hydrophobicity of the molecule can be a useful strategy in designing novel active compounds.[3]
-
Specific Moieties: The incorporation of isothiocyanate and nitrobenzylidene moieties into the 1,2,4-triazole scaffold has been shown to be beneficial for its cytotoxic effects.[9]
Section 4: Future Research Horizons
The analysis of structurally similar compounds strongly suggests that this compound holds significant promise as a bioactive molecule. Future research should prioritize the following:
-
Chemical Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of the title compound.
-
In Vitro Biological Screening: A comprehensive screening of its anticancer activity against a panel of cancer cell lines and its antioxidant potential is warranted.
-
Mechanism of Action Studies: Should promising activity be observed, detailed mechanistic studies should be undertaken to elucidate its mode of action.
-
Lead Optimization: Based on the initial findings, further structural modifications could be explored to enhance its therapeutic index.
References
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry.
-
Structure-activity relationship studies of 1,2,4-triazole carboxamides. BenchChem.
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate.
-
Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. BenchChem.
-
4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. National Institutes of Health.
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI.
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Institutes of Health.
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES.
-
Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic Acid Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This technical guide delves into the burgeoning class of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid derivatives, compounds of significant interest for their potential as therapeutic agents. We will explore rational synthetic strategies, elucidate the mechanistic basis for their biological activity, provide detailed experimental protocols, and discuss the critical structure-activity relationships that govern their efficacy. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique properties of this promising molecular scaffold.
Introduction: The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties, including hydrogen bonding capability, dipole character, and metabolic stability. These characteristics make it a "privileged scaffold" in drug design, capable of interacting with a wide array of biological targets with high affinity.[1] Consequently, the 1,2,4-triazole core is embedded in numerous clinically approved drugs spanning a wide range of therapeutic areas, from antifungal and antiviral agents to anticancer and anticonvulsant medications.
The subject of this guide, the this compound scaffold, combines the robust triazole core with a benzoic acid moiety. The benzoic acid group offers a handle for further derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position of the triazole ring is a key feature that can influence the molecule's interaction with its biological target and its metabolic profile. The exploration of derivatives of this core structure is a promising avenue for the development of novel therapeutics with enhanced potency and selectivity.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of 3,5-disubstituted-1,2,4-triazoles is a well-established area of organic chemistry, with several reliable methods available. A plausible and efficient route to the this compound core involves the reaction of an aroyl hydrazide with an appropriate precursor to introduce the methyl-substituted carbon and the third nitrogen atom of the triazole ring.
A particularly effective method involves the reaction of 4-carboxybenzoyl hydrazide with an imidoyl chloride generated in situ from N-substituted acetamide. This approach offers a convergent and flexible strategy for accessing the desired triazole core.
Proposed Synthetic Pathway
The synthesis commences with the readily available 4-carboxybenzoic acid, which is first converted to its methyl ester to protect the carboxylic acid functionality. The ester is then reacted with hydrazine hydrate to yield 4-carboxybenzoyl hydrazide. In a parallel step, N-substituted acetamide is treated with an activating agent such as oxalyl chloride to generate the corresponding imidoyl chloride. The key step involves the condensation of the 4-carboxybenzoyl hydrazide with the imidoyl chloride, followed by cyclization to form the 1,2,4-triazole ring. Finally, deprotection of the carboxylic acid affords the target molecule, this compound.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 4-(hydrazinecarbonyl)benzoate
To a solution of methyl 4-carboxybenzoate (1 eq.) in ethanol, hydrazine hydrate (1.5 eq.) is added. The reaction mixture is refluxed for 4-6 hours.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford methyl 4-(hydrazinecarbonyl)benzoate.
-
Causality: The esterification of the carboxylic acid protects it from reacting in the subsequent steps. The use of an excess of hydrazine hydrate drives the reaction towards the formation of the hydrazide. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.
Step 2: Synthesis of this compound
N-acetylacetamide (1.1 eq.) is dissolved in a suitable solvent like dichloromethane, and oxalyl chloride (1.2 eq.) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours to generate the imidoyl chloride in situ. A solution of methyl 4-(hydrazinecarbonyl)benzoate (1 eq.) in the same solvent is then added, and the reaction is stirred for 24 hours. The resulting mixture is then heated to reflux to facilitate cyclization. After cooling, the solvent is removed, and the residue is treated with an aqueous solution of sodium hydroxide to hydrolyze the ester, followed by acidification to precipitate the desired product. The crude product is then purified by recrystallization.
-
Causality: The in situ generation of the imidoyl chloride avoids the isolation of this reactive intermediate. The subsequent cyclization is a classic method for the formation of the 1,2,4-triazole ring. The final hydrolysis and acidification steps are standard procedures for deprotection of the carboxylic acid.
Therapeutic Potential and Biological Activity
Derivatives of the 1,2,4-triazole scaffold have demonstrated a remarkable breadth of biological activities. Based on the extensive literature on related compounds, this compound derivatives are anticipated to exhibit significant potential as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of 1,2,4-triazole derivatives. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited significant inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[3][4][5][6][7][8] The mechanism of action for some of these compounds involves the induction of apoptosis.[3][4][5][6][7][8]
The structural features of the this compound scaffold suggest several potential mechanisms for anticancer activity. The planar aromatic and heteroaromatic rings may facilitate intercalation with DNA, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with key residues in the active sites of enzymes involved in cancer cell proliferation.
Table 1: Anticancer Activity of Selected 1,2,4-Triazole-Benzoic Acid Hybrids
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Hybrid 2 | MCF-7 | 18.7 | [9] |
| Hybrid 14 | MCF-7 | 15.6 | [9] |
| Hybrid 2 | HCT-116 | 23.9 | [3][4][5][6][7][8] |
| Hybrid 14 | HCT-116 | Not specified | [3][4][5][6][7][8] |
| Doxorubicin | MCF-7 | 19.7 | [3][4][5][6][7][8] |
| Doxorubicin | HCT-116 | 22.6 | [3][4][5][6][7][8] |
Antimicrobial Activity
The 1,2,4-triazole nucleus is also a key component of many antimicrobial agents. Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising antimicrobial activities against a range of bacteria and fungi.[10] The presence of the triazole ring is often associated with the inhibition of essential microbial enzymes.
The derivatization of the carboxylic acid group of the core scaffold into amides or esters can lead to compounds with enhanced antimicrobial properties. The lipophilicity and electronic properties of these derivatives can be modulated to improve their penetration through microbial cell walls and their interaction with intracellular targets.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of well-established in vitro assays can be employed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the benzoic acid and the triazole rings.
-
Substituents on the Benzoic Acid Ring: The electronic nature of substituents on the phenyl ring can modulate the acidity of the carboxylic acid and the overall lipophilicity of the molecule. Electron-withdrawing groups may enhance interactions with certain biological targets, while lipophilic groups can improve cell membrane permeability.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters introduces new points of interaction and can significantly alter the compound's pharmacokinetic profile. The nature of the amine or alcohol used for derivatization provides a rich opportunity for SAR exploration.
-
Modifications at the N4 Position of the Triazole Ring: The N4 position of the 4H-1,2,4-triazole is often a key site for substitution to modulate biological activity. Introducing different alkyl or aryl groups at this position can influence the molecule's conformation and its binding to target proteins.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the vast potential for derivatization, offers a fertile ground for medicinal chemistry exploration. The anticipated anticancer and antimicrobial activities, based on extensive research on related 1,2,4-triazole derivatives, warrant a thorough investigation of this compound class.
Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship. Mechanistic studies to identify the specific biological targets of the most active compounds will be crucial for their further development as clinical candidates. The insights and protocols provided in this guide aim to facilitate and accelerate these research endeavors, ultimately contributing to the discovery of new and effective medicines.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Retrieved January 19, 2026, from [Link]
-
Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19065–19074. [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). Retrieved January 19, 2026, from [Link]
-
Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19065-19074. [Link]
-
Lindström, J., & Johansson, M. H. (2006). Synthesis of 3-Aryl-5-methyl 4-Substituted[1][4]Triazoles. Synthetic Communications, 36(15), 2217–2229.
-
Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. (2022). Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). Retrieved January 19, 2026, from [Link]
- Upmanyu, N., Kumar, A., Gupta, J. K., & Singh, J. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213-221.
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2025). Retrieved January 19, 2026, from [Link]
-
Synthesis of 3-Aryl-5-methyl 4-Substituted[1][4]Triazoles. (2006). Retrieved January 19, 2026, from [Link]
- Li, Z., et al. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry, 87(10), 6868-6878.
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
- Abuelizz, H.A., Awad, H.M., Marzouk, M. et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Adv., 2019, 9, 19065-19074.
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). Retrieved January 19, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Starting Materials and Synthetic Strategies for 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic Acid
Introduction
4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, featuring a benzoic acid group for functionalization and a 1,2,4-triazole ring—a known pharmacophore—makes it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs) and functional materials.[1][2] The 1,2,4-triazole moiety is a key component in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[3] This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. It is intended for researchers and professionals in drug development who require a robust understanding of the available synthetic pathways to make informed decisions in their research and development endeavors.
Section 1: The Cyano-Centric Approach: Synthesis from 4-Cyanobenzoic Acid Derivatives
The most direct and widely employed strategy for synthesizing the target molecule begins with a benzoic acid derivative already possessing a cyano group at the 4-position. The nitrile functionality serves as a versatile electrophilic handle for the construction of the 1,2,4-triazole ring.
Starting Material Profile: 4-Cyanobenzoic Acid and its Esters
4-Cyanobenzoic acid is a commercially available, crystalline solid that serves as the primary starting material for this approach.[4] For reactions requiring non-acidic conditions or improved solubility in organic solvents, its methyl ester, methyl 4-cyanobenzoate, is an excellent alternative.[5][6][7]
Synthesis of Starting Materials: While commercially available, it is crucial to understand the provenance of these precursors. 4-Cyanobenzoic acid is often produced via the selective hydrolysis of one nitrile group in terephthalonitrile.[8] This transformation can be achieved through chemical methods or, more recently, through enzymatic catalysis using nitrilases, which offers high selectivity and milder reaction conditions.[9] Methyl 4-cyanobenzoate can be prepared through the esterification of 4-cyanobenzoic acid or from precursors derived from the industrial production of dimethyl terephthalate (DMT).[10][11]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Synthetic Precursor |
| 4-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | ~220 | Terephthalonitrile[12] |
| Methyl 4-Cyanobenzoate | C₉H₇NO₂ | 161.16 | 65-67[5][7] | 4-Cyanobenzoic Acid[10] |
Pathway A: Direct Cyclization with Acetohydrazide
This pathway represents one of the most efficient methods for constructing the 5-methyl-1,2,4-triazole ring. It involves the direct reaction of methyl 4-cyanobenzoate with acetohydrazide (acetic acid hydrazide).
Causality of Experimental Choices: The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen of acetohydrazide onto the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic 1,2,4-triazole ring. Using the methyl ester of 4-cyanobenzoic acid is advantageous as it prevents undesirable side reactions between the acidic proton of the benzoic acid and the basic hydrazine. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.
Experimental Protocol: Synthesis via Direct Cyclization
Step 1: Formation of the Triazole Ring
-
In a round-bottom flask equipped with a reflux condenser, suspend methyl 4-cyanobenzoate (1.0 eq) and acetohydrazide (1.1 eq) in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF).
-
Add a catalytic amount of a base, such as sodium methoxide or potassium carbonate, to facilitate the initial nucleophilic addition.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting intermediate, methyl 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoate, by recrystallization or column chromatography.
Step 2: Hydrolysis to the Final Product
-
Dissolve the purified methyl ester intermediate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 eq), and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to a pH of 3-4.
-
The desired product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.
Pathway B: The Amidrazone Intermediate Route
An alternative, though more circuitous, route involves the initial conversion of the nitrile to an amidrazone, which is then cyclized. Amidrazones are key intermediates in the synthesis of various 1,2,4-triazoles.[13]
Causality of Experimental Choices: This method breaks the synthesis into two distinct stages: formation of the amidrazone and its subsequent cyclization.
-
Amidrazone Formation: The nitrile group of methyl 4-cyanobenzoate reacts with hydrazine hydrate to form the corresponding benzamidrazone. This reaction isolates the key intermediate.
-
Cyclization: The formed amidrazone can then be acylated with acetic anhydride or acetyl chloride. The resulting N-acylamidrazone undergoes thermal or base-catalyzed cyclization with the elimination of water to form the 5-methyl-1,2,4-triazole ring. This stepwise approach can offer better control and may be useful for synthesizing analogues.
Workflow Diagram: The Cyano-Centric Approach
Caption: Synthetic workflow starting from nitrile-containing precursors.
Section 2: The Terephthalic Acid Backbone Approach
For large-scale industrial synthesis, starting from more fundamental and cost-effective materials like terephthalic acid is often preferred. This approach involves functionalizing one of the two carboxylic acid groups while transforming the other into the triazole ring.
Starting Material Profile: Terephthalic Acid and its Monoesters
Terephthalic acid is a high-volume industrial chemical, making it an economically attractive starting point. The primary challenge is its poor solubility and the need for selective monofunctionalization. A common strategy is to convert it to its mono-ester, such as monomethyl terephthalate.[14]
Causality of Experimental Choices: The mono-ester protects one carboxylic acid group, allowing the other to be selectively activated, typically by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] This highly reactive acyl chloride is the key intermediate for building the heterocycle.
Experimental Protocol: Synthesis from Monomethyl Terephthalate
Step 1: Preparation of Methyl 4-(chlorocarbonyl)benzoate
-
Suspend monomethyl terephthalate (1.0 eq) in an inert solvent like toluene or dichloromethane.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF is often added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.
Step 2: Reaction with Acetyl-Hydrazine Intermediate and Cyclization
-
Prepare a solution of N'-acetylbenzohydrazide (formed from the reaction of the acid chloride with hydrazine, followed by acetylation, in a multi-step process) or a similar synthon. A more direct, albeit complex, method involves reaction with thiosemicarbazide followed by methylation and desulfurization.
-
Given the complexity, the more practical route from terephthalic acid would be its conversion to methyl 4-cyanobenzoate, as previously described, thereby converging with the cyano-centric approach.[11]
Workflow Diagram: The Terephthalic Acid Approach
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 5. Methyl 4-cyanobenzoate | 1129-35-7 [chemicalbook.com]
- 6. Methyl 4-cyanobenzoate CAS#: 1129-35-7 [amp.chemicalbook.com]
- 7. 4-氰基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 12. US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof - Google Patents [patents.google.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. sciforum.net [sciforum.net]
literature review of 1,2,4-triazole compounds
The 1,2,4-triazole scaffold has unequivocally established its significance in medicinal chemistry, agriculture, and materials science. Its synthetic accessibility and the broad spectrum of biological and chemical properties have driven decades of research and development, leading to numerous successful commercial products. [3][31]The ongoing challenge of drug resistance, particularly in fungal pathogens and cancer, ensures that the 1,2,4-triazole nucleus will remain a focal point for the design of novel therapeutic agents. [16]Future research will likely focus on the synthesis of hybrid molecules that combine the triazole core with other pharmacophores to create agents with dual mechanisms of action, improved selectivity, and enhanced potency. [2]Furthermore, the exploration of 1,2,4-triazoles as versatile ligands in coordination chemistry and as building blocks for advanced materials continues to be a promising and expanding field of study. [12]
References
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
-
1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (2013). Bentham Science. [Link]
-
Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (2020). ChemistrySelect. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. (2012). PubMed Central, NIH. [Link]
-
Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety. (2014). Chemistry Central Journal, NIH. [Link]
-
Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2023). Scientific Reports, NIH. [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Research Square. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, PubMed Central. [Link]
-
Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (2023). MDPI. [Link]
-
1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2025). Materials Science. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). ResearchGate. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2019). Bioorganic Chemistry. [Link]
-
A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2017). Moroccan Journal of Chemistry. [Link]
-
1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2001). ResearchGate. [Link]
-
Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed Central, NIH. [Link]
-
Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. (2019). Letters in Drug Design & Discovery. [Link]
-
Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. (2019). Bentham Science. [Link]
-
Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. (2006). Journal of Agricultural and Food Chemistry. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
-
Some 1,2,4-triazole-based compounds used as corrosion inhibitors. (2021). ResearchGate. [Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of 1,2,4 triazole compounds. (2023). ISRES Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isres.org [isres.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution [mdpi.com]
- 23. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science [matsc.ktu.lt]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic Acid
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The described synthetic route is a robust two-step process commencing with the formation of an ethyl imidate intermediate from 4-cyanobenzoic acid via a modified Pinner reaction, followed by a cyclization reaction with acetohydrazide to construct the desired 1,2,4-triazole ring system. The protocol includes detailed information on reagent stoichiometry, reaction conditions, purification procedures, and characterization of the final product. Safety precautions and explanations for key experimental choices are also provided to ensure reliable and safe execution of the synthesis.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. The unique electronic and steric features of the triazole ring allow it to act as a versatile pharmacophore, engaging in various biological interactions. The title compound, this compound, incorporates this key heterocycle linked to a benzoic acid functionality, making it a valuable building block for the synthesis of more complex drug candidates. The benzoic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships.
This guide details a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate. The chosen synthetic strategy is based on well-established chemical transformations, ensuring a high success rate for researchers in the field of organic and medicinal chemistry.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process followed by a final hydrolysis step, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Cyanobenzoic Acid | ≥98% | Commercially Available |
| Anhydrous Ethanol | ≥99.5% | Commercially Available |
| Acetyl Chloride | ≥98% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Acetohydrazide | ≥98% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Sodium Hydroxide | ≥97% | Commercially Available |
| Hydrochloric Acid | 37% | Commercially Available |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Acetyl chloride is corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of Ethyl 4-imidoylbenzoate hydrochloride (Pinner Reaction)
This step involves the acid-catalyzed reaction of 4-cyanobenzoic acid with ethanol to form the corresponding imidate salt, commonly known as a Pinner salt.[1] The use of acetyl chloride with ethanol provides a convenient in-situ source of anhydrous HCl, which is crucial for the reaction to proceed.[2]
Reaction Scheme:
Caption: Pinner reaction for imidate salt formation.
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add 4-cyanobenzoic acid (14.7 g, 100 mmol) and anhydrous ethanol (100 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (8.6 mL, 120 mmol) dropwise to the suspension over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
The product, ethyl 4-imidoylbenzoate hydrochloride, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether (3 x 50 mL), and dry under vacuum to yield the Pinner salt. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoate
In this step, the synthesized imidate salt is reacted with acetohydrazide in the presence of a base to facilitate the cyclization and formation of the 1,2,4-triazole ring.[3] Pyridine is used as a solvent and a base to neutralize the HCl salt and promote the reaction.
Reaction Scheme:
Caption: Cyclization to form the triazole ring.
Procedure:
-
In a 250 mL round-bottom flask, suspend the ethyl 4-imidoylbenzoate hydrochloride (from Step 1) in anhydrous pyridine (100 mL).
-
Add acetohydrazide (7.4 g, 100 mmol) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoate as a white to off-white solid.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a basic solution followed by acidification.
Reaction Scheme:
Caption: Final hydrolysis to the carboxylic acid.
Procedure:
-
Dissolve the ethyl 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoate (from Step 2) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution to pH 3-4 with concentrated hydrochloric acid while stirring in an ice bath.
-
A white precipitate of the final product will form.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| IR Spectroscopy | Characteristic peaks for C=O, O-H, C=N, and aromatic C-H |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₀H₉N₃O₂ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous ethanol. Increase reaction time. |
| Low yield in Step 2 | Incomplete cyclization. | Ensure the imidate salt is completely dry. Increase reflux time. |
| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Use a higher concentration of NaOH or increase the reflux time. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can successfully prepare this valuable building block for applications in drug discovery and development. The use of readily available starting materials and well-established reaction conditions makes this protocol accessible to a wide range of synthetic chemistry laboratories.
References
- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877, 10, 1889–1895.
- Chen, Z., et al. A base-mediated [3+2] cycloaddition of acetohydrazonoyl chlorides with imidates. Org. Biomol. Chem.2022, 20, 1234-1238.
- Hyodo, K., et al. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. J. Org. Chem.2022, 87(5), 2959–2965.
- Watanabe, K., et al. Improved Pinner Reaction with CPME as a Solvent. Tetrahedron Lett.2008, 49(49), 7014-7016.
- Castanedo, G. M., et al. A General Method for the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Org. Lett.2011, 13(20), 5576–5579.
Sources
Application Note & Protocol: High-Purity Isolation of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Abstract
4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can propagate through synthetic sequences, impacting reaction yields, creating downstream purification challenges, and interfering with biological assays. This document provides a detailed guide to the purification of this compound, outlining two robust methods: optimized recrystallization and preparative column chromatography. The protocols are designed based on the compound's physicochemical properties and common impurity profiles derived from its synthesis.
Introduction: The Challenge of Purity
This compound possesses a bifunctional chemical nature, containing both an acidic carboxylic acid group (pKa ~4-5) and a weakly basic 1,2,4-triazole ring (pKa ~2-3). This amphoteric character, combined with its rigid, planar structure, results in poor solubility in many common organic solvents but moderate solubility in polar, protic, and aqueous basic solutions.
A common synthetic route involves the condensation of 4-cyanobenzoic acid with an acid hydrazide followed by cyclization. This process can introduce several classes of impurities:
-
Unreacted Starting Materials: Such as 4-cyanobenzoic acid or acetohydrazide.
-
Reaction Intermediates: Incomplete cyclization products.
-
Side-Products: From undesired parallel reactions.
-
Reagents & Catalysts: Residual acids, bases, or coupling agents used in the synthesis.
Effective purification requires a strategy that specifically targets these potential contaminants while maximizing the recovery of the desired product.
Physicochemical Properties & Strategic Implications
A thorough understanding of the compound's properties is the foundation for a logical purification strategy.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₁₀H₉N₃O₂ | --- |
| Molecular Weight | 203.20 g/mol | --- |
| Appearance | Typically an off-white to white solid. | Color is a primary indicator of purity. |
| Melting Point | >300 °C | High melting point suggests strong intermolecular forces (hydrogen bonding), impacting solvent selection. |
| Solubility | Poorly soluble in water and non-polar organic solvents (e.g., hexanes, toluene). Soluble in polar aprotic solvents (DMSO, DMF) and aqueous bases (e.g., NaOH, NaHCO₃). | Recrystallization will require polar solvents or solvent mixtures. Acid-base chemistry can be exploited for selective extraction or solubilization. |
| Chemical Nature | Contains an acidic carboxylic acid and a basic triazole moiety. | Allows for purification via pH-mediated solubility changes. The carboxylic acid is the dominant functional group for acid-base extraction. |
Purification Workflow: A Decision Guide
The choice of purification technique depends on the initial purity of the crude material and the desired final purity. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting the appropriate purification method.
Method 1: Optimized Recrystallization
Recrystallization is the most efficient method for removing minor, structurally distinct impurities from batches larger than 1 gram, provided a suitable solvent is identified. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the supernatant (mother liquor).
4.1. Rationale for Solvent Selection
Due to the compound's polarity and hydrogen bonding capabilities, ideal solvents are polar and protic. An ethanol/water mixture is highly effective. The compound is sparingly soluble in hot water but more soluble in hot ethanol. By dissolving the compound in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly turbid (the saturation point), an ideal environment for high-recovery crystallization upon cooling is created.
4.2. Step-by-Step Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 15-20 mL of ethanol.
-
Heating: Heat the mixture on a hot plate with magnetic stirring. Bring the solution to a gentle boil. The compound should fully dissolve. If it does not, add more ethanol dropwise until a clear solution is achieved.
-
Induce Saturation: While maintaining the heat, add deionized water dropwise from a Pasteur pipette until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-solubilization: Add 1-2 drops of ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 1:1 ethanol/water solution to remove any residual mother liquor.
-
Drying: Dry the purified solid under high vacuum at 50-60 °C to a constant weight.
Method 2: Preparative Column Chromatography
For samples with significant impurities or when the highest possible purity is required (e.g., for reference standards), silica gel chromatography is the preferred method. The acidic nature of the carboxylic acid requires careful selection of the mobile phase to ensure good peak shape and separation.
5.1. Rationale for Mobile Phase Selection
A common issue when running carboxylic acids on silica gel is "tailing," where the peak smears due to strong interaction with the acidic silica surface. To mitigate this, a small amount of an acid, such as acetic acid or formic acid, is added to the mobile phase. This suppresses the deprotonation of the target compound's carboxylic acid, reducing its interaction with silica and resulting in sharper, more symmetrical peaks. A gradient elution from a less polar to a more polar solvent system is used to efficiently elute the compound while separating it from impurities.
5.2. Step-by-Step Protocol
-
Stationary Phase: Prepare a column packed with silica gel (60 Å, 40-63 µm particle size).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the strong eluent (e.g., 90:10:1 DCM/Methanol/Acetic Acid) or a solvent in which it is highly soluble like DMSO. If using DMSO, ensure the volume is minimal. Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent.
-
Column Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with a starting mobile phase of 98:2 Dichloromethane (DCM) / Methanol + 1% Acetic Acid.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to the table below. Collect fractions continuously and monitor by Thin Layer Chromatography (TLC).
| Step | % DCM | % Methanol | % Acetic Acid | Volume | Purpose |
| 1 | 98 | 2 | 1 | 2 Column Volumes (CV) | Elute non-polar impurities. |
| 2 | 95 | 5 | 1 | 5-10 CV | Elute the target compound. |
| 3 | 90 | 10 | 1 | 3 CV | Elute more polar impurities. |
-
Fraction Analysis: Spot fractions onto a TLC plate (silica gel) and elute with the 90:10:1 mixture. Visualize spots under UV light (254 nm).
-
Product Isolation: Combine the pure fractions, identified by TLC, and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove residual solvents like acetic acid.
Workflow Visualization
The following diagram illustrates the operational flow for the column chromatography protocol.
Caption: Step-by-step workflow for preparative column chromatography.
Conclusion
The successful purification of this compound is readily achievable through the systematic application of either recrystallization or column chromatography. For moderately pure crude material (>85%), recrystallization from an ethanol/water mixture offers a scalable and economical solution. For crude material of lower purity or when exceptionally high purity is demanded, preparative column chromatography using an acidified mobile phase provides a reliable, high-resolution method. The choice of method should be guided by an initial purity assessment (e.g., by NMR or LC-MS) and the specific requirements of the downstream application.
References
- Title: PREPARATION OF this compound. Source: Google Patents (CN101885721A).
-
Title: A Guide to Successful Flash Chromatography. Source: Buchi. URL: [Link]
Application Note: Infrared Spectroscopy of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
<
Introduction
4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a benzoic acid moiety and a 1,2,4-triazole ring, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. The presence of both acidic (carboxylic acid) and basic (triazole) functional groups, along with an aromatic system, imparts unique physicochemical properties that are crucial for its biological activity and formulation.
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which serves as a molecular "fingerprint." This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of IR spectroscopy for the characterization of this compound. We will cover the underlying principles, detailed experimental protocols for sample preparation, and a thorough guide to spectral interpretation.
Principles of IR Spectroscopy for Molecular Characterization
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to a change in the vibrational state. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups:
-
Carboxylic Acid (-COOH): This group gives rise to two very characteristic absorptions: a very broad O-H stretching band and a strong C=O (carbonyl) stretching band.[2][3]
-
Aromatic Ring (Benzene): The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.[4][5][6]
-
1,2,4-Triazole Ring: This heterocyclic ring has specific stretching and bending vibrations associated with its C-N, N-N, and C=N bonds.
-
Methyl Group (-CH₃): The methyl group will show characteristic C-H stretching and bending vibrations.
The precise position, intensity, and shape of these absorption bands can provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding.
Experimental Protocols
The quality of an IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
The KBr pellet method involves mixing the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range.
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle[7]
-
Pellet press die set[8]
-
Hydraulic press[8]
-
FTIR spectrometer
Step-by-Step Procedure:
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven to remove any absorbed moisture, which can interfere with the spectrum.[8][9] Similarly, gently warm the mortar, pestle, and die set to eliminate adsorbed water.[8]
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar and grind it to a fine powder.[7][10]
-
Mixing: Add about 100-200 mg of the dried KBr powder to the mortar.[11] Gently but thoroughly mix the sample and KBr together.[7] The goal is a uniform dispersion of the sample within the KBr matrix.[8]
-
Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Gradually apply a pressure of 8-10 metric tons for a standard 13 mm die.[7][8]
-
Pellet Formation: Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[8]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Diagram of the KBr Pellet Preparation Workflow:
Caption: Workflow for KBr Pellet Preparation.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a convenient technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[12]
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Step-by-Step Procedure:
-
Background Scan: Before analyzing the sample, ensure the ATR crystal is clean and run a background spectrum.[13]
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal.[11][14]
-
Apply Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal, ensuring good contact.[11][13][14]
-
Analysis: Acquire the IR spectrum.
-
Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.
Diagram of the ATR Analysis Workflow:
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. kinteksolution.com [kinteksolution.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. shimadzu.com [shimadzu.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. agilent.com [agilent.com]
Application Note: A Practical Guide to the Crystal Structure Analysis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Introduction: The Structural Imperative
In modern pharmaceutical science and materials engineering, the precise three-dimensional arrangement of atoms within a molecule is not merely academic—it is the blueprint for function. The compound 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a molecule of significant interest. Its structure features a rigid benzoic acid group, a known pharmacophore and a staple in the design of metal-organic frameworks (MOFs), linked to a 1,2,4-triazole ring. This triazole moiety is rich in hydrogen bond donors and acceptors, making the molecule a prime candidate for forming predictable and robust supramolecular structures.[1][2]
Understanding the crystal structure of this compound is critical. It allows us to:
-
Elucidate Intermolecular Interactions: Identify the specific hydrogen bonds, π-stacking, and other non-covalent interactions that govern how the molecules pack together.[3] This is fundamental to predicting physical properties like solubility and melting point.[4][5]
-
Confirm Molecular Geometry: Provide unequivocal proof of the compound's connectivity and conformation.
-
Inform Drug Design: The crystal structure can reveal key interaction points for receptor binding and guide the design of more potent and selective analogues.[4][6]
-
Guide Materials Science: For applications in materials science, the structure dictates the porosity and stability of frameworks built from this molecule.
This guide provides a comprehensive, field-proven methodology for determining the crystal structure of this compound, from crystal growth to final structural validation.
Section 1: The Foundation - Strategic Crystal Growth
The primary bottleneck in any crystal structure analysis is obtaining a high-quality single crystal.[7][8] A suitable crystal should be a single, transparent entity, free of cracks or defects, with typical dimensions between 0.1 and 0.3 mm for modern diffractometers.[9] The molecular properties of our target compound—possessing both a polar carboxylic acid group and a triazole ring capable of extensive hydrogen bonding—dictate our crystallization strategy.[3][6] The goal is to achieve slow, controlled supersaturation.[9][10]
Protocol 1: Slow Evaporation Crystallization
This is the most common and often successful method for molecules of this type.
Materials and Reagents:
-
High-purity (>98%) this compound.
-
HPLC-grade solvents (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Acetonitrile).
-
Small glass vials (1-2 drams).
-
Syringe filters (0.22 µm, PTFE).
-
Parafilm.
Methodology:
-
Solvent Screening (Small Scale):
-
Place ~1-2 mg of the compound into several different vials.
-
Add a solvent dropwise until the solid dissolves completely. Good candidate solvents are those in which the compound is moderately soluble.[10] For this molecule, polar solvents like methanol or DMF are excellent starting points.
-
Scientist's Note: Avoid solvents where the compound is either insoluble or extremely soluble. High solubility often leads to the formation of microcrystals, while insolubility prevents crystallization altogether.[10]
-
-
Preparation of the Crystallization Vessel:
-
Prepare a nearly saturated solution by dissolving 5-10 mg of the compound in 1-2 mL of the chosen solvent in a clean vial. Gentle warming may be used to aid dissolution.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean crystallization vial. This step is critical to remove dust and other particulate matter which can act as unwanted nucleation sites, leading to a shower of tiny crystals.[10]
-
-
Incubation and Growth:
-
Cover the vial with Parafilm.
-
Using a fine needle, poke 1-3 small holes in the Parafilm.[9] This allows the solvent to evaporate very slowly over the course of several days to weeks.
-
Place the vial in a location free from vibration and temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).[10]
-
Scientist's Note: Patience is paramount. Do not disturb the vial. Mechanical shock can disrupt crystal growth and cause the formation of polycrystalline aggregates.[10]
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove one using a cryo-loop or a mounted needle, wicking away excess solvent with the edge of a paper towel.
-
Section 2: The Workflow - From Crystal to Structure
The journey from a physical crystal to a refined 3D model follows a well-defined path, typically utilizing a suite of programs like SHELX.[11][12] The overall process is depicted below.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Protocol 2: Data Collection and Structure Refinement
This protocol assumes access to a modern single-crystal X-ray diffractometer (e.g., Bruker APEX or Rigaku Oxford) and the SHELX software suite.[11][12]
1. Data Collection:
-
Mount a suitable crystal on a cryo-loop and place it on the diffractometer's goniometer head.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream.
-
Scientist's Note: Low temperature minimizes atomic thermal vibrations, leading to higher resolution data and a more precise final structure.
-
-
Center the crystal in the X-ray beam (typically Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).[13]
-
Run a data collection strategy determined by the instrument's software to ensure high completeness and redundancy of the diffraction data.
2. Data Reduction and Space Group Determination:
-
The raw diffraction images are integrated and scaled to produce a reflection file (.hkl).
-
Programs like XPREP (part of the SHELXTL package) are used to analyze the systematic absences and symmetry of the data to determine the crystal system and probable space group(s).[11]
3. Structure Solution:
-
The structure is solved using "direct methods," a computational technique that phases the diffraction data to generate an initial electron density map.[12] The program SHELXS or SHELXT is commonly used for this purpose.[11][12]
-
A successful solution will reveal a molecular fragment that is recognizable as the target molecule.
4. Structure Refinement (Iterative Process):
-
The initial atomic model is refined against the experimental data using a least-squares minimization program like SHELXL.[14] This process involves several iterative cycles: a. Atom Assignment & Isotropic Refinement: Assign correct atom types (C, N, O) to the electron density peaks and refine their positions and isotropic (spherical) displacement parameters. b. Anisotropic Refinement: Refine non-hydrogen atoms using anisotropic displacement parameters (ellipsoids), which better model the thermal motion of the atoms. c. Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., HFIX commands in SHELXL) and refined using a "riding model".[14] d. Final Refinement: Run several final cycles of least-squares refinement until the model converges, meaning the shifts in atomic parameters are negligible.[14]
5. Validation:
-
The final structural model is validated using tools like checkCIF. Key indicators of a high-quality structure are low R-factors (R1 < 5%), a Goodness-of-Fit (GooF) value close to 1.0, and a flat final difference electron density map.
Section 3: Data Interpretation - A Hypothetical Case Study
While a crystal structure for the exact topic compound is not publicly available as of this writing[15][16], we can predict the key structural features based on closely related molecules found in the literature, such as 4-(1H-1,2,3-triazol-1-yl)benzoic acid.[17][18]
Expected Intermolecular Interactions: The most crucial interactions will be hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it will likely form a classic carboxylic acid dimer synthon (an R²₂(8) motif) with a neighboring molecule.[2][3] Additionally, the N-H of the triazole ring and the other triazole nitrogen atoms are available for hydrogen bonding, likely forming chains or sheets that link these primary dimers.[1][6]
Crystallographic Data Summary: A typical output for a successful structure determination would be summarized in a table like the one below. The values presented are hypothetical but representative for a small organic molecule.
| Parameter | Value |
| Empirical Formula | C₁₀H₉N₃O₂ |
| Formula Weight | 203.20 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.50 Å |
| b | 15.20 Å |
| c | 11.30 Å |
| β | 98.50° |
| Volume | 934.0 ų |
| Z (Molecules per unit cell) | 4 |
| Refinement Statistics | |
| Reflections Collected | 5800 |
| Independent Reflections | 2100 |
| R_int | 0.025 |
| Final R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.115 |
| Goodness-of-Fit (GooF) | 1.05 |
Conclusion
The structural analysis of this compound provides invaluable, atom-level insight into its solid-state behavior. By understanding the intricate network of hydrogen bonds and other intermolecular forces, researchers can rationally design new pharmaceutical cocrystals with tailored properties like enhanced solubility or engineer novel functional materials with predictable architectures.[4][5][6] The protocols and methodologies outlined in this guide represent a robust framework for achieving a high-quality crystal structure, transforming a white powder in a vial into a precise three-dimensional model that can accelerate discovery and innovation.
References
-
Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
SHELXL - An Easy Structure - Sucrose. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]
-
A Guide to Using SHELXTL. Available at: [Link]
-
Remenar, J. F., et al. (2003). Crystal Engineering of Novel Cocrystals of a Triazole Drug With 1,4-dicarboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]
-
The SHELX package. MIT OpenCourseWare. Available at: [Link]
-
Harris, K. D. M. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. Available at: [Link]
-
TUTORIAL - 1 Getting started. School of Chemistry. Available at: [Link]
-
Tiekink, E. R. T., et al. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Available at: [Link]
-
Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Thomas, S. P., et al. (2021). The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. Communications Chemistry. Available at: [Link]
-
Chierotti, M. R., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Available at: [Link]
-
Wouters, J., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A. Available at: [Link]
-
Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Available at: [Link]
-
PubChemLite. This compound. University of Luxembourg. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures. Available at: [Link]
-
Ramazani, A., et al. (2002). Crystal structure of 4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl}disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile. ResearchGate. Available at: [Link]
-
Devi, P., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Devi, P., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. japtronline.com [japtronline.com]
- 3. The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal engineering of novel cocrystals of a triazole drug with 1,4-dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. How To [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 14. An Easy Structure - Sucrose [xray.uky.edu]
- 15. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 16. Search - Access Structures [ccdc.cam.ac.uk]
- 17. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid in organic solvents
Application Note & Protocol
Topic: Determination of the Thermodynamic Solubility of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound is a heterocyclic compound incorporating both a carboxylic acid moiety and a triazole ring system.[1] Such structures are of significant interest in medicinal chemistry.[2][3] For any new chemical entity (NCE) to be a viable drug candidate, its physicochemical properties must be thoroughly characterized. Among these, solubility is a cornerstone parameter that profoundly influences a drug's entire developmental trajectory.[4]
Solubility dictates the bioavailability of orally administered drugs, as a compound must first dissolve to be absorbed into the systemic circulation.[5][6] Poor solubility is a major hurdle in pharmaceutical development, with over 40% of NCEs being practically insoluble in water, which can lead to inadequate absorption, variable therapeutic effects, and challenges in formulation design.[5][7] Understanding the solubility of a compound like this compound in a variety of organic solvents is essential for several key reasons:
-
Preclinical Assay Development: Ensuring the compound remains in solution during in vitro and in vivo testing is critical for generating reliable and reproducible data.
-
Formulation Development: Solubility data guides the selection of appropriate excipients and solvent systems for creating stable and effective dosage forms, from oral tablets to parenteral solutions.[8][9]
-
Process Chemistry: Knowledge of solubility is vital for designing crystallization and purification processes during the synthesis and scale-up of the active pharmaceutical ingredient (API).[10]
This document provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the gold-standard shake-flask method, ensuring a robust and accurate assessment for drug development applications.[11][12]
Physicochemical Profile and Solubility Considerations
The structure of this compound suggests a complex solubility profile. The benzoic acid group provides a site for ionization and hydrogen bonding, while the methyl-triazole and benzene rings contribute to its lipophilicity and potential for π-π stacking interactions.
-
Aqueous Solubility: The carboxylic acid group (a weak acid) indicates that its aqueous solubility will be highly pH-dependent. At low pH, the non-ionized form will dominate, likely resulting in lower solubility. As the pH increases above its pKa, it will deprotonate to form a more soluble carboxylate salt.
-
Organic Solvent Solubility: The aromatic nature of the molecule suggests probable solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Solubility in polar protic solvents such as methanol and ethanol is also expected due to hydrogen bonding capabilities. Its solubility in non-polar solvents like hexane or toluene is anticipated to be limited.
Workflow for Thermodynamic Solubility Determination
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol
This protocol describes the equilibrium solubility determination using the shake-flask method, which is considered the most reliable technique for this purpose.[11][13]
Materials and Equipment
| Category | Item | Purpose/Specification |
| Compound | This compound | Active Pharmaceutical Ingredient (API) |
| Solvents | Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene | HPLC or ACS grade or higher |
| Apparatus | Analytical balance | 4-decimal place accuracy |
| Glass vials with PTFE-lined screw caps | 2-4 mL capacity | |
| Orbital shaker with temperature control | To ensure constant agitation and temperature | |
| Benchtop centrifuge | For pelleting undissolved solids | |
| Syringes and syringe filters | 0.22 µm, PTFE or other solvent-compatible material | |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV detector | For accurate quantification of the dissolved API[9][11] |
Step-by-Step Methodology
Rationale: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Performing each experiment in triplicate is essential for statistical validity.
-
Preparation of Test Samples:
-
Weigh approximately 5-10 mg of this compound directly into a glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Securely seal the vial with a PTFE-lined screw cap to prevent solvent evaporation.
-
Prepare three replicate vials for each solvent being tested.
-
-
Equilibration:
-
Place the sealed vials onto an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to simulate physiological temperature).
-
Agitate the samples at a moderate speed (e.g., 150-250 rpm) for a minimum of 24 hours. Causality Note: For poorly soluble compounds, an equilibration time of up to 72 hours may be necessary to ensure equilibrium is reached.[11] It is advisable to test concentration at multiple time points (e.g., 24, 48, 72h) in a preliminary study to confirm that the concentration has plateaued.
-
After the equilibration period, visually inspect each vial to confirm that an excess of undissolved solid remains. This is a critical validation step to ensure the solution is truly saturated.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand for 30 minutes to allow for some sedimentation.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.
-
Causality Note: This step cleanly separates the bulk of the solid from the saturated supernatant, preventing contamination during the subsequent filtration step.
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. The filtration step removes any remaining fine particulates that could interfere with the analysis.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.
-
Prepare a multi-point calibration curve using stock solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Determine the concentration of the API in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or µg/mL.
-
Calculate the mean and standard deviation for the three replicates for each solvent.
-
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format to allow for easy comparison between solvents.
Table 1: Example Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) ± SD (n=3) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (freely soluble) |
| Methanol | Polar Protic | 15.2 ± 0.8 |
| Ethanol | Polar Protic | 8.5 ± 0.5 |
| Acetonitrile | Polar Aprotic | 5.1 ± 0.3 |
| Ethyl Acetate | Moderately Polar | 1.8 ± 0.2 |
| Toluene | Non-Polar | < 0.1 (practically insoluble) |
| (Note: Data shown are for illustrative purposes only and must be determined experimentally.) |
Interpretation:
-
High solubility in DMSO is expected for many drug candidates and makes it an excellent solvent for preparing high-concentration stock solutions for biological screening.
-
Moderate solubility in alcohols like ethanol and methanol suggests these may be viable co-solvents in liquid formulations.
-
Low solubility in non-polar solvents like toluene confirms the polar nature of the molecule and indicates challenges for formulation in lipid-based systems without specific solubilizing agents.
Conclusion
Determining the solubility profile of this compound is a foundational step in its preclinical development. The shake-flask method detailed in this protocol provides a reliable and scientifically robust means of obtaining thermodynamic solubility data. This information is indispensable for guiding rational formulation design, ensuring the integrity of biological assays, and ultimately increasing the probability of developing a successful therapeutic agent.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Petre, M. A., & Bumbac, G. (2020). The Importance of Solubility for New Drug Molecules. Global Journal of Medical, Pharmaceutical, and Biomedical Update, 15. [Link]
-
ALWSCI Technologies. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI News. [Link]
-
Martinez, M. N. (2012). Drug solubility: importance and enhancement techniques. SlidePlayer. [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
U.S. Pharmacopeia. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Kambayashi, A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(5), 1496–1503. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. [Link]
-
Persson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Lazzari, P., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 159. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). Cheméo. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
Al-Jumaili, A. H. R., & Abdalreda, A. A. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS). [Link]
-
Selvaraj, J., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 843-849. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 11(23), 14101-14112. [Link]
-
Zhang, P., et al. (2018). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 63(6), 2118-2124. [Link]
-
Li, Y., et al. (2021). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 6(48), 32805-32815. [Link]
-
Abdullah, Z., et al. (2011). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1676. [Link]
-
Abdullah, Z., et al. (2011). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. ResearchGate. [Link]
Sources
- 1. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid as a promising scaffold in drug discovery. This document outlines the rationale for its use, a putative synthetic route, and detailed protocols for evaluating its potential anticancer, antioxidant, and enzyme inhibitory activities.
Introduction: The Versatility of Triazole Scaffolds in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. Its unique electronic properties and capacity for hydrogen bonding have led to its incorporation into a wide array of clinically successful drugs. The fusion of the triazole core with a benzoic acid moiety in this compound presents a molecule with intriguing potential for drug development. The benzoic acid group can serve as a handle for further chemical modification or act as a pharmacophoric feature, interacting with specific receptor sites. This application note will explore the potential of this compound in key areas of therapeutic research.
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route could commence with the conversion of 4-cyanobenzoic acid to the corresponding methyl ester, followed by reaction with hydrazine hydrate to form 4-(hydrazinecarbonyl)benzonitrile. This intermediate can then be reacted with an appropriate reagent to introduce the methyl group and facilitate the cyclization to the desired 1,2,4-triazole ring.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: Generic Kinase Inhibition Assay using ADP-Glo™
Materials:
-
This compound
-
Target Kinase (to be determined by screening)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white, opaque plate, set up the kinase reaction. This will typically include the kinase, its substrate, ATP, and the test compound at various concentrations. Include a no-enzyme control and a vehicle (DMSO) control. The final reaction volume is typically 5-25 µL.
-
Compound Addition: Add this compound from a serially diluted stock solution.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. A decrease in signal indicates inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
% Inhibition = 100 - [((RLU_sample - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)) x 100]
-
(RLU = Relative Luminescence Units)
-
Data Presentation:
| Compound Concentration (µM) | % Kinase Inhibition |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC₅₀ (µM) |
Conclusion and Future Directions
The scaffold of this compound holds considerable promise for the development of novel therapeutic agents. The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of its anticancer, antioxidant, and enzyme inhibitory potential. Further studies should focus on identifying the specific molecular targets of this compound, elucidating its mechanism of action, and exploring its structure-activity relationships through the synthesis and screening of related analogs. Such investigations will be crucial in advancing this promising chemical entity through the drug discovery pipeline.
References
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20295–20308.
- Al-Salahi, R., Ahmed, A. A., Al-Omar, M. A., & Amr, A. E. G. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7485.
- Al-Salahi, R., Marzouk, M., Al-Omar, M. A., & Amr, A. E. G. (2020). Synthesis and Anticancer Activity of Novel 4-(1,2,4-Triazol-1-yl)benzoic Acid Derivatives. Letters in Drug Design & Discovery, 17(8), 1013-1022.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis, characterization and antioxidant activity of some new 4-substituted-1,2,4-triazoles. Journal of the Brazilian Chemical Society, 26(7), 1378-1385.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
Application Notes & Protocols: Developing Bioassays for 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid Activity
Introduction: A Strategic Framework for Bioactivity Assessment
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] The subject of this guide, 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, belongs to this versatile class of compounds. Published research on close structural analogs, specifically 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has revealed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast) and HCT-116 (colon), with activity linked to the induction of apoptosis.[3][4]
This document provides a comprehensive, tiered strategy for developing and executing bioassays to elucidate the biological activity of this compound. Moving beyond a simple list of procedures, this guide explains the scientific rationale behind the proposed assay cascade, ensuring that each step logically informs the next, from initial phenotypic screening to subsequent mechanism of action and target identification studies. The protocols are designed to be self-validating, incorporating essential controls and quality assessment metrics in line with industry best practices and regulatory expectations.[5][6]
The overarching goal is to equip researchers, scientists, and drug development professionals with a robust framework to not only identify the compound's primary activity but also to build a foundational data package for further preclinical development.
Figure 2: Simplified overview of major apoptosis signaling pathways.
Protocol 2: Caspase-3/7 Activity Measurement
Principle of the Assay: The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD amino acid sequence, which is recognized by caspase-3 and -7. Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Active and selective cell line identified in Tier 1 (e.g., MCF-7)
-
96-well, solid white, flat-bottom tissue culture plates
-
Test Compound, Positive Control, and Vehicle Control as in Protocol 1
Step-by-Step Methodology:
-
Cell Seeding and Dosing:
-
Perform steps 1 and 2 from Protocol 1, using a white 96-well plate suitable for luminescence.
-
Dose the cells with the Test Compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x, 5x IC₅₀) to observe a dose-dependent effect.
-
-
Incubation:
-
Incubate for a shorter period than the cytotoxicity assay, as caspase activation precedes cell death. A 24-hour incubation is a good starting point.
-
-
Assay Development:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation:
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Normalize the data by calculating the fold change in luminescence relative to the vehicle control:
-
Fold Change = (Luminescence_Test_Well / Average_Luminescence_Vehicle_Control)
-
-
Plot the fold change against the compound concentration.
-
A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of executioner caspases.
Tier 3: Target Deconvolution and Validation
Scientific Rationale: Phenotypic screening and MOA studies reveal what the compound does, but not how it does it at a molecular level. Identifying the direct protein target is crucial for lead optimization and understanding potential off-target effects. Many small molecule inhibitors, especially in oncology, function by inhibiting protein kinases. [7]Given the compound's structure and its induced phenotype, a broad kinase panel screen is a logical and efficient approach for target deconvolution. [8]An in vitro biochemical assay is used first to identify direct interactions, which must then be validated in a cellular context. [9]
Figure 3: Generalized workflow for a biochemical kinase inhibition assay (ADP-Glo format).
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Example)
Principle of the Assay: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light generated is directly proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
A panel of purified, active protein kinases (commercial service or in-house)
-
Corresponding optimized kinase-specific substrates and buffers
-
Test Compound, Staurosporine (broad-spectrum kinase inhibitor as positive control), and DMSO
-
Low-volume 384-well white assay plates
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer, enzyme, substrate, and ATP solutions as recommended by the kinase supplier.
-
Prepare serial dilutions of the Test Compound (e.g., at a single high concentration like 10 µM for initial screening, or a full dose-response for hit validation).
-
-
Kinase Reaction:
-
Add 1 µL of Test Compound dilution or control to the wells.
-
Add 2 µL of kinase/substrate mix.
-
Incubate for 10-15 minutes at room temperature for compound pre-binding.
-
Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for each kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence with a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Define controls:
-
High Control (0% Inhibition): Kinase reaction with DMSO vehicle.
-
Low Control (100% Inhibition): Kinase reaction without enzyme or with a potent inhibitor.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Luminescence_High_Control - Luminescence_Test_Well) / (Luminescence_High_Control - Luminescence_Low_Control)
-
-
For panel screens, hits are identified as kinases showing inhibition above a certain threshold (e.g., >50% at 10 µM).
-
For confirmed hits, perform a full dose-response curve and calculate the IC₅₀ value as described in Protocol 1.
Assay Validation and Self-Validating Systems
Scientific Rationale: For any bioassay to be trustworthy, its performance must be quantitatively assessed. Assay validation ensures that the results are reliable, reproducible, and fit for purpose. [10]This is particularly critical in drug discovery, where decisions worth millions of dollars are based on assay data. Key statistical parameters should be monitored for every assay plate to ensure its validity. [11] Key Validation Parameters:
| Parameter | Formula | Acceptance Criterion | Purpose |
| Z-Factor (Z') | 1 - [ (3 * (SD_High + SD_Low)) / | Mean_High - Mean_Low | ] |
| Signal-to-Background (S/B) | Mean_High / Mean_Low | S/B ≥ 5 | Represents the dynamic range of the assay. A higher ratio indicates a more robust assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | %CV ≤ 15% | Measures the variability of replicate wells (e.g., for high and low controls). Low %CV indicates high precision. |
| DMSO Tolerance | Empirically Determined | IC₅₀ change < 2-fold | Ensures that the solvent used to dissolve the compound does not interfere with the assay readout. [12] |
SD = Standard Deviation; Mean = Mean signal of control wells (High or Low)
Implementation:
-
Every assay plate must include multiple replicates of high (vehicle) and low (positive inhibitor) controls.
-
These controls are used to calculate Z', S/B, and %CV for that specific plate.
-
If a plate fails to meet the acceptance criteria, the data from that plate should be considered invalid and the experiment repeated. This practice creates a self-validating system, ensuring high-quality, reproducible data.
References
-
Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20286-20297. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. Available from: [Link]
-
ResearchGate. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]
-
ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available from: [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1843. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols. Available from: [Link]
-
Cell & Gene Therapy Insights. (2022). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Available from: [Link]
-
ResearchGate. (2021). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Available from: [Link]
-
National Institutes of Health (NIH). (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]
-
ResearchGate. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]
-
BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. Available from: [Link]
-
MDPI. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(22), 14357. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available from: [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
ECA Academy. (2024). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. Available from: [Link]
-
MDPI. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(10), 2963. Available from: [Link]
-
NUPh. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). News of Pharmacy, (1), 4-15. Available from: [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(19), 4586. Available from: [Link]
-
Regulations.gov. (2008). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. PLOS ONE. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. fda.gov [fda.gov]
- 6. Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products – BEBPA [bebpa.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The formation of the 1,2,4-triazole ring is a cornerstone of medicinal chemistry, but it can present challenges such as low yields, impurity formation, and difficult purifications.[1][2] This guide addresses the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a commercially available benzoic acid derivative. A logical pathway begins with 4-cyanobenzoic acid or methyl 4-formylbenzoate, converting it into a key intermediate like a hydrazide or an amidine, which then undergoes cyclization.
A widely adopted approach is the reaction of a benzoic acid hydrazide with an appropriate precursor to form the triazole ring. For this specific molecule, reacting 4-carboxybenzohydrazide with an N-cyanoacetimidate or a similar reagent is a sound strategy. This method generally offers good control over the final substitution pattern.
Below is a generalized workflow for this synthetic approach.
Sources
Technical Support Center: Synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the expertise to navigate potential side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and direct method involves the condensation and cyclization of 4-cyanobenzoic acid with acetohydrazide. This approach is often favored for its atom economy and relatively straightforward procedure. Alternative routes might include the reaction of 4-formylbenzoic acid derivatives with aminoguanidine, though this can sometimes lead to a wider range of byproducts.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the choice of solvent are crucial. High temperatures can sometimes promote the formation of undesired side products, while insufficient heating may lead to an incomplete reaction. The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and, in some cases, the regioselectivity of the cyclization.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. Developing a reliable TLC system with an appropriate mobile phase is a critical first step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the concentrations of reactants and products over time.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Potential Cause A: Incomplete Reaction
Your reaction may not have reached completion, leaving a significant amount of starting materials. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
Solution:
-
Optimize Reaction Time and Temperature: Systematically increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal conditions. A summary of typical reaction conditions is provided in the table below.
-
Ensure Efficient Mixing: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous, especially if you have a suspension.
Potential Cause B: Hydrolysis of the Nitrile Starting Material
If you are using 4-cyanobenzoic acid, the nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, to form 4-carboxamidobenzoic acid or terephthalic acid.[1][2][3][4]
Solution:
-
Control pH: If possible, run the reaction under neutral or near-neutral conditions. If a catalyst is needed, consider using a non-acidic or non-basic one.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize the presence of water, which is required for hydrolysis.
Problem 2: Presence of an Unexpected Side Product with a Similar Molecular Weight
Potential Cause: Formation of 1,3,4-Oxadiazole Isomer
Acetohydrazide can undergo a competing cyclization reaction to form 2-(4-carboxyphenyl)-5-methyl-1,3,4-oxadiazole.[5][6][7] This side reaction is often favored by strongly dehydrating conditions.
Solution:
-
Modify Reaction Conditions: The formation of the triazole is generally favored over the oxadiazole in the presence of a base or when the reaction is carried out in a protic solvent. Consider using a mild base like potassium carbonate or triethylamine.[8]
-
Choice of Reagents: While not directly applicable to this specific synthesis, in some cases, using a thiohydrazide instead of a hydrazide can favor the formation of a thiadiazole, which might be more easily separated from the desired triazole.
Problem 3: Complex NMR Spectrum with Multiple Sets of Peaks
Potential Cause: Formation of Regioisomers
The cyclization to form the 1,2,4-triazole ring can potentially result in different regioisomers, such as the 1H- and 4H-tautomers, or different substitution patterns if unsymmetrical reagents are used.[9][10][11]
Solution:
-
Purification: Careful column chromatography is often required to separate regioisomers. Due to the polar nature of these compounds, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may provide better separation than standard silica gel chromatography.
-
Reaction Control: The formation of specific isomers can sometimes be directed by the choice of catalyst and reaction conditions. A thorough literature search for analogous systems may provide insights into achieving better regioselectivity.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a representative protocol and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanobenzoic acid (1 eq.), acetohydrazide (1.1 eq.), and a suitable solvent (e.g., n-butanol or acetic acid).[8]
-
Add a catalytic amount of a base, such as potassium carbonate (0.2 eq.), if desired.[8]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Purification Protocol for Polar Triazoles
-
Normal Phase Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load it onto a silica gel column packed with a non-polar solvent (e.g., hexane or dichloromethane).
-
Elute with a gradient of a more polar solvent (e.g., ethyl acetate, followed by methanol). Adding a small amount of acetic acid to the mobile phase can help to improve the peak shape of acidic compounds.
-
-
Reverse Phase Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMF).
-
Load onto a C18 column equilibrated with water.
-
Elute with a gradient of an organic solvent like acetonitrile or methanol. A modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | n-Butanol | Acetic Acid | Toluene | Acetic acid may facilitate the reaction but can also promote side reactions if not carefully controlled. n-Butanol is a good high-boiling, relatively inert solvent. |
| Temperature | 100 °C | 120 °C (Reflux) | 140 °C | Higher temperatures generally increase the reaction rate but may also increase the formation of byproducts. |
| Catalyst | None | K₂CO₃ | Triethylamine | A mild base can promote the desired cyclization to the triazole. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthetic route and common side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Retrieved January 19, 2026, from [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 19, 2026, from [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. Retrieved January 19, 2026, from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 19, 2026, from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 19, 2026, from [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2019, June 17). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved January 19, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol]. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]
- 6. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. 4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - Google Patents [patents.google.com]
- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 11. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Welcome to the dedicated technical support guide for the synthesis and purification of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges in achieving high purity for this compound. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental work.
Part 1: Frequently Asked Questions (FAQs) on Purity Issues
This section provides rapid answers to the most common initial questions regarding the purity of this compound.
Q1: What are the most likely causes for the low purity of my this compound sample?
A1: Low purity in this synthesis typically stems from three primary sources:
-
Incomplete Reaction: Unreacted starting materials, such as 4-carboxybenzoyl hydrazide or acetimidic acid esters/amidinohydrazones, are common contaminants.
-
Side Reactions: The formation of undesired byproducts, including isomeric structures or products from degradation, can occur, especially under harsh reaction conditions like excessively high temperatures.[1]
-
Ineffective Purification: The final product may co-precipitate or co-crystallize with impurities if the work-up and purification methods (e.g., recrystallization, acid-base extraction) are not optimized.
Q2: My product is off-color (e.g., yellow or brown) instead of the expected white solid. What does this indicate?
A2: An off-color appearance often points to the presence of minor, highly conjugated impurities or degradation products. These can arise from prolonged heating or exposure to air during the reaction or work-up. While they may be present in small amounts, they can significantly impact the visual purity of the material.
Q3: How can I quickly assess the purity of my crude product before committing to a large-scale purification?
A3: Thin-Layer Chromatography (TLC) is the most effective initial method. It provides a rapid, qualitative assessment of the number of components in your sample. For a more quantitative view, a small sample can be analyzed by High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy. A sharp, well-defined melting point close to the literature value is also a strong indicator of high purity.
Q4: I see multiple spots on my TLC plate after the reaction. How do I know which spot is my desired product?
A4: To identify your product spot, you should run a TLC plate with three lanes:
-
Lane 1: Starting Material (e.g., 4-carboxybenzoyl hydrazide)
-
Lane 2: Co-spot (a mixture of your starting material and the reaction mixture)
-
Lane 3: Reaction Mixture
The spot corresponding to the starting material will be evident from Lane 1. Your product should be a new spot that is not present in the starting material lane. Any other spots are likely impurities or intermediates.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, problem-solving approach to diagnosing and resolving purity issues encountered during the synthesis.
Issue 1: Presence of Unreacted Starting Materials
Question: My NMR/HPLC analysis confirms the presence of significant amounts of starting materials in my final product. How can I resolve this?
Answer: This is a clear indication of an incomplete reaction. The underlying cause could be related to reaction kinetics or equilibrium.
Causality: The formation of the 1,2,4-triazole ring is a cyclization reaction that requires sufficient energy and time to proceed to completion.[1] Insufficient reaction time, inadequate temperature, or inefficient mixing can all lead to a stalled reaction.
Troubleshooting Steps:
-
Extend Reaction Time: Continue to monitor the reaction by TLC every 1-2 hours. The reaction is complete only when the starting material spot has disappeared or is very faint.
-
Increase Reaction Temperature: Gradually increase the temperature in 10 °C increments. Be cautious, as excessive heat can lead to degradation. The optimal temperature balances reaction rate with product stability.
-
Check Reagent Stoichiometry: Ensure that the reagents are added in the correct molar ratios. An excess of one reactant may be necessary to drive the reaction to completion, but a gross excess can complicate purification.
-
Verify Reagent Quality: Starting materials that have degraded or are of low purity can inhibit the reaction. Verify the purity of your starting materials before beginning the synthesis.
Issue 2: Formation of Suspected Side Products
Question: I have a major impurity with a similar polarity to my product, making it difficult to separate. What could this impurity be and how do I prevent its formation?
Answer: This is a common and challenging issue. The impurity is likely an isomer or a closely related byproduct.
Causality: In many 1,2,4-triazole syntheses, there is a possibility of forming intermediates that can cyclize in different ways or undergo alternative reactions if the conditions are not carefully controlled. For example, the reaction of a hydrazide with an imino ether could potentially lead to oxadiazole formation under certain conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product purity.
Preventative & Corrective Actions:
-
Control Temperature: Side reactions are often more sensitive to temperature changes than the main reaction. Running the synthesis at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, acetic acid, DMF) to find conditions that favor the desired product.
-
pH Control: For reactions involving acid or base catalysis, the pH must be carefully controlled. Deviations can open up alternative reaction pathways.
-
Advanced Purification: If the impurity cannot be prevented, you may need to resort to more advanced purification techniques like preparative HPLC or careful column chromatography with a shallow solvent gradient.
Issue 3: Poor Recovery After Purification
Question: My crude product looked promising, but I lost most of it during recrystallization. What went wrong?
Answer: This problem points directly to a suboptimal purification protocol, most commonly an issue with the choice of recrystallization solvent.
Causality: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. If the compound is too soluble at room temperature, recovery will be low. Conversely, if it is not soluble enough at the boiling point of thesolvent, it will not dissolve completely.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents on a small scale. Place a few milligrams of your crude product in a test tube and add the solvent dropwise. Observe solubility at room temperature and upon heating. Good candidates for this compound include ethanol/water, acetic acid/water, or DMF/water mixtures.
-
Optimize Solvent Volume: Using an excessive volume of solvent is a common mistake that leads to low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Consider Acid-Base Extraction: The carboxylic acid moiety of your product is a powerful purification handle. You can dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate your purified product.
Part 3: Key Experimental Protocols & Data
This section provides standardized protocols for the analysis and purification of your product.
Visualizing the Synthesis and Potential Impurities
A plausible synthetic route involves the cyclization of 4-carboxybenzoyl hydrazide with an appropriate C1-N source.
Caption: Plausible synthesis of the target compound.
Potential Impurities Diagram:
Caption: Common impurities in the synthesis.
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Interpreting a "Good" Result | Interpreting a "Bad" Result |
| TLC | Qualitative check for number of components | A single, well-defined spot. | Multiple spots, streaking. |
| ¹H NMR | Structural confirmation and impurity ID | Clean spectrum with correct integrations and chemical shifts. | Unidentified peaks, incorrect integration ratios, broad peaks. |
| HPLC | Quantitative purity determination | A single major peak (>98% area). | Multiple peaks, with significant area % for impurities. |
| LC-MS | M.W. confirmation of product & impurities | A major peak with the correct mass-to-charge ratio (m/z). | Peaks corresponding to starting materials or unexpected masses. |
| Melting Point | Purity and identity confirmation | Sharp melting range (e.g., 1-2 °C) matching literature value. | Broad or depressed melting range. |
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol leverages the acidic nature of the carboxylic acid group for purification.
-
Dissolution: After the reaction is complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Basification: Dissolve the crude residue in a 1 M aqueous solution of sodium carbonate (Na₂CO₃). Use approximately 10 mL per gram of crude material. The desired product will deprotonate and dissolve in the aqueous layer.
-
Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent like ethyl acetate or dichloromethane to remove any non-acidic, organic-soluble impurities. Discard the organic layers.
-
Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3.
-
Precipitation & Isolation: The pure product should precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Induce Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (this is the saturation point).
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
By systematically applying these troubleshooting principles and protocols, you will be well-equipped to diagnose and resolve issues of low purity in your synthesis of this compound, leading to higher quality material for your research and development endeavors.
References
- BenchChem Technical Support Team. (2025). addressing regioselectivity issues in triazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
-
Tiritiris, I., et al. (2008). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1658. Available at: [Link]
-
Al-Tamimi, A. M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 12(1), 1-15. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
Dabney, B. J., et al. (2006). Making triazoles, the green way. Education in Chemistry, 43(1), 20-22. Available at: [Link]
-
Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][3] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3361-3369. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Formation
Last Updated: January 19, 2026
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and diverse applications.[1][2][3] Its synthesis is a cornerstone of many research and development programs. However, the path to high-yielding, pure 1,2,4-triazole derivatives is often fraught with challenges, from low yields to complex product mixtures.
This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,2,4-triazoles. Our goal is to empower you with the scientific rationale and practical solutions needed to optimize your reaction conditions and achieve success.
Core Synthetic Principles: An Overview
A foundational understanding of the common synthetic routes is critical for effective troubleshooting. The most prevalent methods include:
-
Pellizzari Reaction: A classical method involving the condensation of an amide with a hydrazide at high temperatures.[4][5][6][7]
-
Einhorn-Brunner Reaction: The reaction of an imide with a hydrazine, often in the presence of a weak acid, which can offer predictable regioselectivity.[8][9][10]
-
Syntheses from Amidines: Modern approaches that utilize amidines as versatile precursors, often coupled with metal catalysis (e.g., copper) for milder reaction conditions.[8][11]
-
Cycloaddition Reactions: Contemporary [3+2] cycloaddition strategies that can provide high regioselectivity, for instance, between isocyanides and diazonium salts.[8][11]
Each method possesses unique advantages and challenges, which will be addressed in the following sections.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered in the lab.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?
Answer: Low yield is the most frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
Potential Causes & Step-by-Step Solutions:
-
Sub-Optimal Reaction Conditions:
-
Causality: Many classical syntheses, like the Pellizzari reaction, traditionally require high temperatures (>200°C) and long reaction times, which can lead to the decomposition of starting materials or the desired product.[4][5][9]
-
Solution 1: Temperature & Time Optimization. Systematically screen a range of temperatures. Begin at a lower temperature and monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Gradually increase the temperature until a reasonable reaction rate is achieved. Remember that excessively high temperatures can promote side reactions or decomposition.[9]
-
Solution 2: Consider Microwave Irradiation. For reactions that are sluggish or require harsh thermal conditions, microwave-assisted synthesis is a powerful alternative.[12] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing thermal degradation.[4][9]
-
-
Purity and Integrity of Starting Materials:
-
Causality: Reagents, especially hydrazides, can be hygroscopic or degrade over time. Impurities can interfere with the reaction mechanism or poison catalysts.[9]
-
Solution: Verify Reagent Quality. Always use high-purity, dry reagents. Ensure solvents are anhydrous, particularly for reactions sensitive to water, as this can favor competing cyclization pathways.[9] If you suspect a degraded starting material, purify it before use or acquire a fresh batch.
-
-
Inappropriate Catalyst or Base:
-
Causality: In many modern, metal-catalyzed syntheses (e.g., from amidines), the choice of catalyst, ligand, and base is critical. An incorrect choice can lead to a complete shutdown of the catalytic cycle.
-
Solution: Screen Catalytic Systems. For copper-catalyzed reactions, screen various copper salts (e.g., Cu(OAc)₂, CuCl₂, CuBr₂) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[11][12] The solvent also plays a crucial role, with polar aprotic solvents like DMSO or DMF often proving effective.[11][12]
-
Question 2: My final product is a complex mixture containing multiple spots on TLC. What are the common side products and how can I minimize them?
Answer: The formation of side products is a clear indicator that a competing reaction pathway is occurring. Identifying these byproducts is the first step toward suppressing their formation.
Common Side Products & Mitigation Strategies:
-
1,3,4-Oxadiazole Formation:
-
Causality: This is the most common side product when using hydrazides as starting materials. It arises from an alternative intramolecular cyclization pathway that competes directly with the formation of the 1,2,4-triazole ring.[9]
-
Mitigation 1: Ensure Anhydrous Conditions. Water can facilitate the undesired cyclization. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Mitigation 2: Lower the Reaction Temperature. The activation energy for 1,3,4-oxadiazole formation is often higher. Running the reaction at the lowest effective temperature can kinetically favor the desired 1,2,4-triazole pathway.[9]
-
-
Formation of Isomeric Mixtures:
-
Causality: When using unsymmetrical precursors, such as in the Einhorn-Brunner reaction with an unsymmetrical imide, a mixture of regioisomers can be formed.[9] Similarly, alkylation of an unsubstituted 1,2,4-triazole can occur at both N-1 and N-4 positions.[9]
-
Mitigation 1: Leverage Catalyst-Controlled Regioselectivity. In modern syntheses, the choice of catalyst can direct the reaction to a specific isomer. For example, in certain [3+2] cycloadditions of isocyanides with diazonium salts, Ag(I) catalysis can favor 1,3-disubstituted products, while Cu(II) catalysis yields 1,5-disubstituted products.[9][11]
-
Mitigation 2: Exploit Inherent Electronic Effects. In the Einhorn-Brunner reaction, the acyl group from the stronger corresponding carboxylic acid will preferentially end up at the 3-position of the triazole ring.[13] This predictability can be used to design the synthesis for a single desired isomer.
-
-
Thermal Rearrangement:
-
Causality: High reaction temperatures can sometimes cause the triazole ring itself to rearrange, leading to an isomeric mixture.[9]
-
Mitigation: Reduce Thermal Stress. If you suspect thermal rearrangement, run the reaction at a lower temperature for a longer duration.[9] Again, microwave synthesis can be beneficial by providing rapid, controlled heating, thereby minimizing the time the product spends at elevated temperatures.[6]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for addressing common issues in 1,2,4-triazole synthesis.
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Which solvent should I choose for my reaction? A: The ideal solvent depends heavily on the specific synthetic route. For classical high-temperature reactions like the Pellizzari, sometimes no solvent (neat conditions) is used, or a high-boiling point solvent like paraffin oil is employed.[9] For modern, copper-catalyzed syntheses from amidines, polar aprotic solvents like DMSO and DMF have been found to be highly effective.[11][12] Always consider the solubility of your reactants and intermediates when selecting a solvent.
Q2: How do I monitor the progress of my reaction effectively? A: Thin Layer Chromatography (TLC) is the most common and essential technique for monitoring reaction progress.[12] It allows you to visualize the consumption of starting materials and the formation of the product in near real-time. Develop a suitable solvent system that gives good separation between your starting materials and the expected product. For more quantitative analysis, LC-MS is an invaluable tool.
Q3: Can I use a one-pot procedure to improve efficiency? A: Yes, many modern methods are designed as one-pot or multicomponent reactions to improve efficiency and reduce waste. For example, efficient one-pot processes catalyzed by copper have been developed to produce 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine hydrochloride.[11] Similarly, convenient one-pot reactions involving carboxylic acids, monosubstituted hydrazines, and primary amidines have been demonstrated.[11]
Q4: What is the general mechanism for 1,2,4-triazole formation? A: While mechanisms vary by reaction type, a common pathway, exemplified by the Pellizzari reaction, involves the nucleophilic attack of a hydrazine derivative onto a carbonyl or nitrile group. This is followed by an intramolecular cyclization and a final dehydration (or elimination) step to form the stable, aromatic 1,2,4-triazole ring.
Caption: Generalized pathway showing formation of the desired 1,2,4-triazole and a competing side reaction.
Data Summary Table
| Parameter | Pellizzari Reaction | Einhorn-Brunner Reaction | Copper-Catalyzed (from Amidine) |
| Typical Temp. | >200 °C (often neat)[4][9] | Reflux (e.g., 120 °C)[13][14] | 80-120 °C[15] |
| Common Solvents | None, Paraffin Oil[9] | Glacial Acetic Acid, Ethanol[13] | DMSO, DMF[11] |
| Catalyst/Reagent | None (thermal) | Weak Acid (e.g., Acetic Acid)[9] | Cu(OAc)₂, CuCl₂; Base (K₃PO₄)[11] |
| Key Challenge | Low yields, high temp, side products[6] | Regioselectivity with unsymm. imides[9] | Catalyst/ligand/base sensitivity |
| Advantage | Simple starting materials | Predictable regioselectivity[13] | Milder conditions, good tolerance[16] |
Appendix: Sample Experimental Protocol
Protocol: Einhorn-Brunner Synthesis of 1,3,5-Triphenyl-1,2,4-triazole
This protocol is adapted from established procedures and serves as a representative example.[13]
Materials:
-
Dibenzamide (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine dibenzamide and phenylhydrazine in glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 118-120°C) with stirring for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
The product will typically precipitate as a solid upon cooling. Collect the solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Purify the product by recrystallization from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole as a white solid.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.
References
- BenchChem. (n.d.). Reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
- BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
- BenchChem. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
- BenchChem. (n.d.). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
- BenchChem. (n.d.). Optimization of reaction conditions for triazole-thiol synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- NIH National Library of Medicine. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- BenchChem. (n.d.). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- ResearchGate. (n.d.). Strategies for the preparation of 1H‐1,2,4‐triazole.
- NIH National Library of Medicine. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Wikipedia. (n.d.). Pellizzari reaction.
- Grokipedia. (n.d.). Pellizzari reaction.
- ResearchGate. (n.d.). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- NIH National Library of Medicine. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- BenchChem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- Reddit. (2025). Help with Low Yield Synthesis.
- ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. Various....
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. isres.org [isres.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating Challenges in 1,2,4-Triazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the cyclization step of 1,2,4-triazole synthesis. This guide is structured for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold. 1,2,4-triazoles are a cornerstone in pharmaceutical development, appearing in numerous drugs with diverse activities, including antifungal and anticancer properties.[1][2]
However, the construction of the triazole ring is often fraught with challenges, from low yields to the formation of stubborn isomeric mixtures and side products. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments, optimize reaction conditions, and achieve your synthetic goals with higher fidelity.
Troubleshooting Guide: Cyclization Issues & Solutions
This section addresses specific experimental problems. Each entry details the probable causes and provides validated, actionable solutions grounded in chemical principles.
Problem: Low or No Yield of the Desired 1,2,4-Triazole
Question: My reaction is resulting in a very low yield, or I'm failing to isolate any of the target 1,2,4-triazole. What are the likely causes and how can I improve the outcome?
Answer: Low or nonexistent yield is a frequent issue, often attributable to several key factors. A systematic approach to diagnosing the problem is essential.
-
Probable Cause 1: Sub-optimal Reaction Conditions. Many classical 1,2,4-triazole syntheses, like the Pellizzari reaction, require high thermal energy to drive the dehydration and cyclization steps.[3][4] Insufficient temperature or reaction time will result in an incomplete conversion. Conversely, excessive heat can lead to the decomposition of starting materials or the desired product.[5]
-
Recommended Solution:
-
Incremental Temperature Increase: Gradually raise the reaction temperature in 10-20°C increments, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]
-
Time Extension: If the reaction is proceeding cleanly but slowly, extend the reaction time.
-
Microwave-Assisted Synthesis: For reactions that are sluggish or require harsh thermal conditions, microwave irradiation is a highly effective alternative. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition pathways.[4][7]
-
-
-
Probable Cause 2: Purity of Starting Materials. The purity of reagents is critical. For syntheses involving hydrazides, for instance, these reagents can be hygroscopic and the presence of water can promote side reactions.[5]
-
Recommended Solution: Ensure all starting materials are pure and, crucially, anhydrous. Dry solvents and reagents thoroughly before use, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[5]
-
-
Probable Cause 3: Inefficient Water Removal. The cyclization step is a condensation reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction.
-
Recommended Solution: If conducting the reaction in a suitable solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[3] For neat reactions, performing the synthesis under a vacuum (if the boiling points of the reactants allow) can help drive off volatiles.
-
Problem: Formation of 1,3,4-Oxadiazole Side Product
Question: My analytical data (NMR, MS) shows a significant peak corresponding to a 1,3,4-oxadiazole isomer. Why is this forming instead of my 1,2,4-triazole?
Answer: The formation of a 1,3,4-oxadiazole is the most common competing reaction pathway, particularly in syntheses that start from acylhydrazides (e.g., the Pellizzari reaction).[5] This occurs because the intermediate species can undergo an alternative intramolecular cyclization.
The key to preventing this side reaction is to favor the N-N bond formation pathway leading to the triazole over the N-O bond formation leading to the oxadiazole.
-
Probable Cause 1: Presence of Water. Strictly anhydrous conditions are paramount. Water can facilitate the undesired cyclization pathway.[5]
-
Recommended Solution: As detailed previously, ensure all reagents and solvents are rigorously dried.
-
-
Probable Cause 2: High Reaction Temperature. Elevated temperatures can sometimes favor the thermodynamically stable but kinetically less-favored oxadiazole pathway.
-
Recommended Solution: Attempt the reaction at a lower temperature for a longer duration. This can provide the kinetic control needed to favor the 1,2,4-triazole product.[5]
-
-
Probable Cause 3: Reagent Choice. The nature of your coupling partners can influence the reaction outcome.
-
Recommended Solution: The choice of the acylating agent or the specific substituents on your precursors can alter the electronic and steric environment, thereby influencing the cyclization preference.[5] A review of the literature for similar substrate classes is advised.
-
Visualization: Competing Cyclization Pathways
Caption: Competing pathways in triazole synthesis.
Problem: Formation of Isomeric Mixtures
Question: I am synthesizing a substituted triazole using an unsymmetrical precursor, and I'm getting a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity?
Answer: This is a classic challenge in heterocyclic chemistry, especially when using methods like the Einhorn-Brunner or unsymmetrical Pellizzari reactions.[6][8] Regioselectivity is governed by the subtle electronic and steric differences between the reacting functional groups.
-
Probable Cause 1: Similar Reactivity of Carbonyl Groups (Einhorn-Brunner). In the Einhorn-Brunner reaction, an unsymmetrical imide reacts with a hydrazine.[8][9] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two isomeric products.
-
Recommended Solution: The regioselectivity is dictated by the electronic nature of the acyl groups. The acyl group derived from the stronger corresponding carboxylic acid will preferentially direct the substitution pattern, ultimately residing at the 3-position of the triazole ring.[10][11] Therefore, designing your imide precursor with acyl groups of significantly different electronic properties can yield a single major isomer.
-
-
Probable Cause 2: Acyl Interchange (Pellizzari). In an unsymmetrical Pellizzari reaction, high temperatures can promote a transamidation or "acyl interchange" between the amide and acylhydrazide reactants before cyclization, leading to a mixture of three different triazoles.[6]
-
Recommended Solution:
-
Lower Reaction Temperature: Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.[6]
-
Microwave Synthesis: The rapid heating and shorter reaction times associated with microwave synthesis can often suppress this side reaction.[6]
-
Synthetic Design: If possible, redesign your synthesis to use a symmetrical Pellizzari reaction to avoid the issue entirely.[6]
-
-
-
Probable Cause 3: Catalyst Choice (Cycloaddition Reactions). In modern cycloaddition routes, the choice of metal catalyst can be the deciding factor for regioselectivity.
Visualization: Isomer Formation in the Einhorn-Brunner Reaction
Caption: Regioselectivity in the Einhorn-Brunner reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical and modern methods for synthesizing the 1,2,4-triazole ring? A1: The most established methods include the Pellizzari reaction (condensation of an amide and a hydrazide) and the Einhorn-Brunner reaction (condensation of an imide and a hydrazine).[5][13] Modern approaches often provide better regioselectivity and milder conditions, and include syntheses from amidines and various [3+2] cycloaddition reactions.[14]
Q2: How can I troubleshoot a complex reaction mixture that is difficult to purify? A2: A complex mixture with many unidentified byproducts often points to the decomposition of sensitive functional groups on your starting materials or product.[5] First, lower the reaction temperature. If that is not effective, consider installing protecting groups on any sensitive functionalities (e.g., esters, amines) that might not be stable to the reaction conditions. Finally, ensure you are using high-purity, inert solvents to avoid side reactions.[5]
Q3: Is it possible to run these cyclizations under "green" or more environmentally friendly conditions? A3: Yes, significant progress has been made. Microwave-assisted synthesis is a key green chemistry technique as it reduces energy consumption and reaction times.[14] Additionally, many modern protocols focus on developing metal-free reactions to avoid the use of heavy metal catalysts.[14] Finally, the development of one-pot reactions , which avoid the need to isolate intermediates, reduces solvent waste and improves overall process efficiency.[14]
Experimental Protocols & Data
Table 1: General Reaction Condition Parameters
| Synthesis Method | Key Reactants | Typical Temperature | Common Solvents | Notes |
| Pellizzari Reaction | Amide + Acylhydrazide | 150-250°C (Thermal)[3][4] | High-boiling (e.g., n-butanol) or Neat | High temperatures can lead to side products; water removal is critical.[3][6] |
| Einhorn-Brunner | Imide + Hydrazine | 110-120°C (Reflux)[10] | Glacial Acetic Acid, Ethanol | Acid catalysis is key; regioselectivity depends on imide structure.[8][10] |
| Microwave-Assisted | Varies (e.g., Pellizzari) | 150°C[3] | n-butanol, DMF | Dramatically reduces reaction time (e.g., 2 hours vs. many hours).[3][4] |
| [3+2] Cycloaddition | Varies (e.g., Nitriles + Diazo compounds) | Often Room Temp to 80°C[12] | THF, DMF | Catalyst choice (e.g., Cu(II) vs Ag(I)) can control regiochemistry.[12] |
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole (Pellizzari Type)
This protocol is a representative example and must be adapted for specific substrates.
-
Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the appropriate amide (1.0 eq) and acylhydrazide (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., n-butanol, ~0.5 M concentration).[3]
-
Vial Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 2 hours), with stirring.[3] Safety Note: All microwave reactions should be performed behind a blast shield and according to the manufacturer's instructions.
-
Cooling and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The desired product often precipitates from the solution upon cooling.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[3]
Protocol 2: General Procedure for the Einhorn-Brunner Reaction and Work-up
This protocol is adapted from established procedures and should be optimized for specific substrates.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the diacylamine (imide) (1.0 eq) in a suitable solvent, such as glacial acetic acid.
-
Hydrazine Addition: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (typically 110-120°C in acetic acid) and maintain for 2-8 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC.
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water (~10 times the reaction volume) with vigorous stirring. The crude product should precipitate out of the aqueous solution.[10]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. Dry the crude product under vacuum. Further purification is typically achieved by recrystallization.
Visualization: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
El-Sagheer, A. H. (n.d.). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of ChemTech Research. [Link]
-
Jain, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]
-
Aggarwal, N., et al. (n.d.). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Wikipedia. [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]
-
ResearchGate. (n.d.). Mechanism of the formation 1,2,4-triazole from hydrazines and cyanides. ResearchGate. [Link]
-
Grokipedia. (n.d.). Pellizzari reaction. Grokipedia. [Link]
-
ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents. ResearchGate. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. [Link]
-
Expertsmind.com. (n.d.). Einhorn–Brunner reaction Assignment Help. Expertsmind.com. [Link]
-
MDPI. (2024). Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. MDPI. [Link]
-
Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Wiley Online Library. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Strategies for the preparation of 1H‐1,2,4‐triazole. ResearchGate. [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. expertsmind.com [expertsmind.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Welcome to the technical support center for the purification of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on common synthetic routes for similar 1,2,4-triazole derivatives, which often involve the cyclization of a benzoic acid derivative with a source of nitrogen and a methyl group, you can anticipate several types of impurities.[1][2][3] These may include:
-
Unreacted Starting Materials: Such as 4-cyanobenzoic acid, 4-carboxybenzohydrazide, or related precursors.
-
Incompletely Cyclized Intermediates: Depending on the specific synthetic pathway, partially formed triazole rings or their precursors can persist.
-
Side-Reaction Products: Isomeric forms of the triazole, products of over-methylation, or degradation products can occur.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in your final product often indicates the presence of colored organic impurities or residual metal catalysts. These impurities may be present in very small quantities but can be highly colored. A common and effective method to remove such impurities is treatment with activated carbon during the recrystallization process. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.
Q3: I am struggling to find a suitable solvent for the recrystallization of my compound. What should I look for?
A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For a benzoic acid derivative like this compound, its solubility will be influenced by both the acidic benzoic acid moiety and the polar triazole ring. A good starting point is to test a range of solvents with varying polarities.
Troubleshooting Guide
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Unexpected peaks in NMR or LC-MS analysis.
Root Cause Analysis: Low purity is often a result of incomplete reactions, side reactions, or inadequate initial work-up. Identifying the nature of the impurities is the first step toward effective purification.
Suggested Solutions:
-
Recrystallization: This is the most common and often the most effective method for purifying solid organic compounds.[5][6] The choice of solvent is critical for successful recrystallization.
Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves.[7]
-
If the solid dissolves readily at room temperature, the solvent is likely too good a solvent for recrystallization.
-
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves, this is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Acid-Base Extraction: The carboxylic acid group on your molecule allows for purification via acid-base extraction. This technique is particularly useful for removing non-acidic impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide). Your product will move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until your product precipitates out.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Problem 2: Difficulty in Removing a Structurally Similar Impurity
Symptoms:
-
A persistent impurity peak in HPLC with a similar retention time to the main product.
-
TLC shows spots with very close Rf values.
Root Cause Analysis: Structurally similar impurities, such as isomers or homologues, can be challenging to remove by simple recrystallization due to similar solubility profiles.
Suggested Solution:
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[8][9] For acidic compounds like yours, silica gel is a common stationary phase.
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal eluent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Summary
Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures [7]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | 0.34 |
| Water | 95 | 5.90 |
| Ethanol | 25 | 45.5 |
| Methanol | 25 | 56.4 |
| Acetonitrile | 25 | 23.9 |
| Ethyl Acetate | 25 | 43.6 |
| Toluene | 25 | 10.6 |
Note: This table provides solubility data for the parent benzoic acid and serves as a useful starting point for selecting a recrystallization solvent for its derivatives. Actual solubility of this compound will vary and should be experimentally determined.
Experimental Workflow Visualization
The following diagram outlines a decision-making workflow for the purification of this compound.
Caption: Purification strategy decision workflow.
References
- Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography.
-
Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. [Link]
- University of Missouri-St. Louis.
- Othmer, D. F., & Lada, A. (1966). Purification of benzoic acid. U.S. Patent No. 3,235,588. Washington, DC: U.S.
- University of Massachusetts Boston.
-
Zhang, Y., et al. (2018). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 63(4), 933-940. [Link]
-
Ishak, D. H. A., et al. (2011). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1658. [Link]
-
Yaseen, G., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
- Kumar, A., et al. (2011). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
-
Naby, S. A., et al. (2021). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 76(1), 84-91. [Link]
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole. Trade Science Inc.[Link]
-
Yaseen, G., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 11(29), 17765-17775. [Link]
-
Jasim, H. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(1), 124-130. [Link]
-
PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [iasj.rdd.edu.iq]
Technical Support Center: Preventing Byproduct Formation in Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common byproduct formation issues encountered during 1,2,3-triazole synthesis via azide-alkyne cycloaddition reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical mechanisms to empower you to optimize your reactions for higher purity and yield.
Table of Contents
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for byproduct formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: The most frequent issue is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This occurs when the catalytically active Cu(I) is oxidized to Cu(II) by dissolved oxygen in the reaction mixture.[1] Cu(II) species can then catalyze the dimerization of your alkyne, leading to a significant reduction in the yield of the desired triazole product.[1]
Q2: My reaction is sluggish and gives a low yield, but I don't see any major byproducts. What could be the problem?
A2: This often points to the inactivation of the Cu(I) catalyst.[2] The oxidation of Cu(I) to the catalytically inactive Cu(II) state by oxygen is a primary cause.[2] Without a sufficient concentration of active Cu(I), the cycloaddition will not proceed efficiently.[2] It's also crucial to ensure your reagents are pure, as certain impurities can chelate with the copper catalyst and inhibit its activity.
Q3: I'm observing a byproduct with a mass corresponding to my triazole product plus an oxygen atom. What is this?
A3: You are likely observing the formation of a 5-hydroxytriazole or other oxidized byproducts.[3] This can occur when reactive oxygen species (ROS), generated from the interaction of the Cu/ascorbate system with molecular oxygen, react with the triazole product or intermediates.[4][5]
Q4: Can the choice of copper salt influence byproduct formation?
A4: Yes, significantly. While various Cu(I) salts can be used, it is generally recommended to avoid cuprous iodide. Iodide ions can act as bridging ligands, leading to the formation of unproductive polynuclear copper-acetylide complexes that can slow down the reaction and potentially lead to side reactions like the formation of 5-iodotriazoles.[1][6] Using Cu(I) bromide, acetate, or generating Cu(I) in situ from CuSO₄ and a reducing agent like sodium ascorbate is often preferred.[1][7]
Q5: How does a ligand help in preventing byproducts?
A5: Ligands play a critical protective role. They stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent side reactions like Glaser coupling.[5][8] Ligands like TBTA (tris(benzyltriazolylmethyl)amine) and its water-soluble derivatives (e.g., THPTA) also accelerate the desired cycloaddition reaction, further outcompeting potential side reactions.[1][4][9]
Q6: Are there any catalyst-free options to avoid these issues?
A6: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that proceeds without a metal catalyst.[10][] This reaction utilizes highly strained cyclooctynes, where the ring strain provides the driving force for the cycloaddition.[][12] SPAAC is particularly valuable in biological systems where the potential toxicity of copper is a concern and completely eliminates copper-catalyzed side reactions.[12][13]
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed reaction is the cornerstone of click chemistry, prized for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[1][7] However, several side reactions can occur if conditions are not carefully controlled.
// Nodes A [label="Problem:\nLow Triazole Yield &\nComplex Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1 [label="Probable Cause:\nAlkyne Homocoupling\n(Glaser Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; B2 [label="Probable Cause:\nCatalyst Oxidation\n(Cu(I) -> Cu(II))", fillcolor="#FBBC05", fontcolor="#202124"]; B3 [label="Probable Cause:\nOxidative Damage\n(5-Hydroxytriazoles)", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Solution:\nThoroughly Deoxygenate\nReaction Mixture", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="Solution:\nUse a Reducing Agent\n(e.g., Sodium Ascorbate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="Solution:\nAdd a Stabilizing Ligand\n(e.g., TBTA, THPTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4 [label="Solution:\nUse High-Purity Reagents\n& Anhydrous Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B1 [label=" Symptom "]; A -> B2 [label=" Root Cause "]; A -> B3 [label=" Symptom "]; B1 -> C1; B1 -> C2; B2 -> C1; B2 -> C2; B2 -> C3; B3 -> C1; B3 -> C2; B3 -> C3; B1 -> C4; }
CuAAC Troubleshooting Logic
Issue 1: Presence of Alkyne Dimer (Glaser Coupling Byproduct)
-
Causality: This is the most common byproduct and arises directly from the presence of oxygen. Oxygen oxidizes the active Cu(I) catalyst to Cu(II). Cu(II) then facilitates the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[1] This not only consumes your starting material but also reduces the concentration of the active Cu(I) catalyst required for the desired triazole formation.
-
Preventative Measures:
-
Rigorous Deoxygenation: Before adding your copper source, thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[14] Always maintain the reaction under an inert atmosphere.
-
Use of a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is standard practice.[1][7] It serves to reduce any Cu(II) formed back to the active Cu(I) state, maintaining the catalytic cycle.[5][7] A slight excess of the reducing agent is often beneficial.[7]
-
Ligand Stabilization: Employ a copper-chelating ligand. Ligands like TBTA or THPTA protect the Cu(I) ion from oxidation, significantly suppressing the pathway to Glaser coupling.[5][9]
-
Issue 2: Formation of Oxidized Byproducts (e.g., 5-Hydroxytriazoles)
-
Causality: The combination of copper, sodium ascorbate, and oxygen can generate reactive oxygen species (ROS), such as peroxides.[4][5] These highly reactive species can oxidize the triazole ring or other sensitive functional groups in your molecules, leading to undesired byproducts.[5] This is a particular concern in bioconjugation, where biomolecules can be damaged.[4][5]
-
Preventative Measures:
-
Effective Deoxygenation: As with Glaser coupling, minimizing oxygen is the first line of defense.
-
Use of Sacrificial Additives: Ligands like THPTA can act as sacrificial reductants, intercepting ROS and protecting the desired product.[4] In protein labeling, aminoguanidine can be added to suppress side reactions between ascorbate byproducts and amino acid residues like arginine.[4]
-
Control Stoichiometry: Use the minimum effective concentration of copper and ascorbate. While stoichiometric amounts are sometimes used in bioconjugation for speed, catalytic amounts are often sufficient for small molecule synthesis and can reduce ROS generation.[4]
-
Issue 3: Formation of Thiotriazoles in Proteomic Studies
-
Causality: In the context of chemical proteomics, a significant byproduct can be the formation of thiotriazoles.[15] This occurs via a Cu-catalyzed reaction between the azide, the alkyne, and the free thiol group of cysteine residues in proteins.[15] This leads to false-positive hits and background noise in proteomic analyses.[15]
-
Preventative Measures:
-
Modify Reducing Agent Conditions: Increasing the concentration of reducing agents like TCEP (tris(2-carboxyethyl)phosphine) has been shown to diminish the formation of this byproduct.[15]
-
Careful Ligand Selection: The choice and concentration of the ligand can influence this side reaction. Water-soluble ligands are necessary to achieve the high concentrations needed to suppress radical formation when using sodium ascorbate.[15]
-
| Byproduct Type | Probable Cause | Key Preventative Action |
| Alkyne Homodimer | O₂-mediated oxidation of Cu(I) to Cu(II) | Rigorous deoxygenation; use of sodium ascorbate |
| 5-Hydroxytriazole | Reactive Oxygen Species (ROS) generation | Deoxygenation; use of protective ligands (e.g., THPTA) |
| Thiotriazole (in proteins) | Reaction with cysteine thiols | Increase TCEP concentration; optimize ligand/Cu ratio |
| 5-Iodotriazole | Use of CuI as catalyst source | Use alternative copper salts (CuBr, CuSO₄/Ascorbate) |
Troubleshooting Guide: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RuAAC is a powerful complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer.[7][16] A key advantage is its ability to react with both terminal and internal alkynes.[8][16] Byproduct formation is generally less common than in CuAAC, but issues can still arise.
// Nodes Start [label="Start RuAAC Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Azide, Alkyne,\n& Ru Catalyst (e.g., Cp*RuCl(COD))", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Progress\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Check [label="Check for Byproducts", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Isolate Pure\n1,5-Triazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot:\n- Check Catalyst Activity\n- Verify Reagent Purity\n- Optimize Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Check; Check -> Success [label=" None Detected "]; Check -> Troubleshoot [label=" Detected "]; Troubleshoot -> Reagents [style=dashed, label=" Re-run "]; }
General RuAAC Experimental Workflow
Issue: Low Conversion or Formation of Unidentified Byproducts
-
Causality: Unlike CuAAC, RuAAC does not involve redox cycling of the metal catalyst as a primary part of the catalytic loop. The mechanism is believed to proceed through an oxidative coupling pathway to form a ruthenacycle intermediate.[16][17] Therefore, issues are more likely related to catalyst activity, reagent purity, or reaction conditions rather than specific, predictable side reactions like Glaser coupling.
-
Catalyst Decomposition: Ruthenium catalysts can be sensitive to air and moisture over long periods. An inactive catalyst will result in no reaction.
-
Substrate Reactivity: While versatile, RuAAC can be sensitive to steric hindrance. Very bulky azides or alkynes may react slowly, potentially allowing for side reactions or degradation of starting materials over extended reaction times or at elevated temperatures.[16][17]
-
-
Preventative Measures:
-
Catalyst Quality: Use a high-purity, active ruthenium catalyst. If the catalyst has been stored for a long time, consider using a fresh batch or testing its activity on a simple, reliable substrate pair.
-
Inert Atmosphere: While some RuAAC reactions are robust, performing them under an inert atmosphere (argon or nitrogen) is good practice to prevent potential degradation of the catalyst or sensitive substrates.
-
Solvent Choice: Ensure the use of a dry, high-purity solvent. Protic impurities can interfere with the catalytic cycle.
-
Temperature Control: The optimal temperature can be substrate-dependent. While many reactions proceed well at ambient temperature, some may require gentle heating.[16] Avoid excessive temperatures that could lead to thermal decomposition of the azide starting material or the triazole product.
-
Considerations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is an excellent strategy for avoiding metal-catalyzed byproducts entirely.[10][] The reaction is driven by the release of ring strain in cyclooctyne derivatives.[12] As it is a catalyst-free reaction, the typical byproducts discussed above (Glaser coupling, metal-catalyzed oxidation) are not a concern.[18]
-
Potential Issues & Solutions:
-
Slow Reaction Rate: The kinetics of SPAAC are highly dependent on the specific strained alkyne used.[12] If the reaction is too slow, ensure you are using a cyclooctyne with sufficient ring strain (e.g., DIBO, BCN).
-
Isomer Formation: Depending on the structure of the strained alkyne, a mixture of regioisomers can sometimes be formed. This is inherent to the chosen reagents and may require chromatographic separation.
-
Stability of Strained Alkyne: Some highly reactive strained alkynes can be unstable over long-term storage. Ensure your reagent is of high quality and has been stored correctly.
-
Key Experimental Protocols
Protocol 1: Standard CuAAC with In Situ Catalyst Generation for Small Molecule Synthesis
This protocol is designed to minimize byproduct formation through rigorous deoxygenation and the use of a reducing agent.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Deoxygenation: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. Add the chosen solvent (e.g., a mixture of t-BuOH/H₂O or THF/H₂O), which has been previously degassed by bubbling with argon for 30 minutes.
-
Catalyst Preparation: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in degassed water) and sodium ascorbate (e.g., 0.5 M in degassed water).
-
Reaction Initiation: To the stirring reaction mixture, add the sodium ascorbate solution (0.1-0.3 eq) via syringe, followed by the CuSO₄ solution (0.01-0.05 eq).
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). The aqueous layer will retain the copper salts. For removal of trace copper, wash the organic layer with a saturated aqueous solution of EDTA or ammonium chloride.[19]
Protocol 2: CuAAC for Bioconjugation using a Protective Ligand (THPTA)
This protocol is optimized for sensitive biological molecules, prioritizing catalyst stability and minimizing oxidative damage.[4]
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-functionalized biomolecule in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Prepare a stock solution of your azide-containing cargo molecule.
-
Prepare a premixed catalyst solution by combining a CuSO₄ stock solution and a THPTA stock solution in a 1:5 molar ratio.[4] Let this solution stand for 1-2 minutes.
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. Solution of the alkyne-functionalized biomolecule. b. Solution of the azide cargo. c. The premixed CuSO₄/THPTA catalyst solution (to a final copper concentration of ~250 µM is often effective).[4] d. The sodium ascorbate solution (to a final concentration of ~5 mM).
-
Incubation: Gently mix the solution by inversion. Close the tube to minimize further oxygen ingress and allow the reaction to proceed at room temperature for 1-2 hours.[4]
-
Purification: Purify the conjugated biomolecule from the small molecule reagents (catalyst, excess azide, ascorbate) using a method appropriate for your biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.[4]
References
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 17. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Welcome to the technical support center for the synthesis and scale-up of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to facilitate a smooth and efficient scale-up process.
I. Synthesis Overview & Key Considerations
The synthesis of this compound typically involves the cyclization of a carboxylic acid derivative with a hydrazine-containing compound. A common and effective route is the reaction of 4-cyanobenzoic acid with acetohydrazide, followed by cyclization. This method is often preferred for its atom economy and relatively straightforward procedure.
However, scaling up this synthesis from the lab bench to pilot or production scale introduces several challenges that can impact yield, purity, and process safety. These challenges often revolve around reaction kinetics, heat and mass transfer, and impurity profiling.
Caption: A simplified workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.
Question 1: Why is the reaction yield significantly lower upon scale-up compared to the lab-scale synthesis?
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing of reactants can be challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of side products. | - Optimize Agitation: Increase the stirring speed or use a more efficient agitator design (e.g., pitched-blade turbine, anchor stirrer).- Baffling: Ensure the reactor is properly baffled to improve mixing and prevent vortex formation.- Controlled Addition: Add reactants subsurface to ensure they are immediately dispersed into the bulk of the reaction mixture. |
| Poor Heat Transfer | The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult. If the reaction is exothermic, poor heat transfer can lead to a runaway reaction and the formation of degradation products. | - Jacketed Reactor: Utilize a reactor with a heating/cooling jacket and ensure the heat transfer fluid is at the optimal temperature.- Internal Cooling Coils: For highly exothermic reactions, consider using internal cooling coils to increase the heat transfer surface area.- Controlled Addition Rate: Add exothermic reactants slowly to control the rate of heat generation. |
| Incomplete Cyclization | The cyclization step to form the triazole ring is often the rate-limiting step. Insufficient reaction time or temperature can lead to incomplete conversion. | - Extended Reaction Time: Increase the reaction time and monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC).- Higher Temperature: If the reactants and products are stable, a moderate increase in temperature can accelerate the cyclization. |
Question 2: What are the common impurities, and how can they be minimized?
| Common Impurity | Formation Mechanism | Minimization & Removal Strategies |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in Question 1. | - Optimize Reaction Conditions: Ensure sufficient reaction time, temperature, and mixing.- Stoichiometry: Use a slight excess of one of the reactants to drive the reaction to completion, if appropriate for the purification scheme. |
| Side-Products from Hydrazine Decomposition | Hydrazine and its derivatives can be unstable, especially at elevated temperatures, leading to the formation of various side products.[1][2][3] | - Temperature Control: Maintain a strict temperature profile throughout the reaction.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative decomposition. |
| N-Acylhydrazone Intermediate | The intermediate formed before the final cyclization may persist if the reaction conditions are not optimal. | - Ensure Complete Cyclization: As discussed in Question 1, provide sufficient time and temperature for the cyclization to complete. |
Question 3: The isolated product has a poor color profile (e.g., yellow or brown). What is the cause, and how can it be improved?
| Potential Cause | Explanation | Recommended Solution |
| Thermal Degradation | Prolonged exposure to high temperatures can cause the product or intermediates to degrade, leading to colored impurities. | - Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible without sacrificing yield.- Lower Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
| Oxidation | The presence of oxygen can lead to the formation of colored byproducts. | - Inert Atmosphere: Use an inert gas blanket throughout the reaction and work-up.- Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may be beneficial. |
| Residual Catalysts or Reagents | If a catalyst is used, or if certain reagents are in excess, they may contribute to the color of the final product. | - Thorough Purification: Employ an effective purification method, such as recrystallization from an appropriate solvent system or column chromatography, to remove residual impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when working with hydrazine derivatives?
A1: Hydrazine and its derivatives are often toxic and potentially carcinogenic.[1][2] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have an emergency plan in place for spills or exposure.
Q2: How can I monitor the progress of the reaction effectively?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for the quantitative analysis of starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for in-process checks.
Q3: What is the best method for purifying the final product on a large scale?
A3: Recrystallization is generally the most scalable and cost-effective method for purifying solid compounds. The choice of solvent is critical and should be optimized at the lab scale first. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures.
Q4: Are there any alternative synthetic routes to consider?
A4: Yes, several other methods for synthesizing 1,2,4-triazoles have been reported in the literature. These include reactions involving amidines, hydrazones, and aryl diazonium salts as nitrogen sources.[1][4] The choice of synthetic route will depend on factors such as the availability and cost of starting materials, reaction conditions, and the desired purity of the final product.
Caption: A troubleshooting flowchart for common issues in the synthesis of this compound.
IV. References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]
-
Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
-
4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. National Institutes of Health. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]
-
Large-Scale Synthesis of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT-539313 – through Cu2O-Catalyzed, Ligand-Free Ullmann–Goldberg Coupling. ResearchGate. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][5] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
-
Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. Google Patents.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. [Link]
-
Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]
-
4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. [Link]
-
4-(4-(((1H-Benzo[d][1][2][6]triazol-1-yl)oxy)methyl). MDPI. [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]
Sources
stability issues of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid in solution
Technical Support Center: 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
A Guide to Investigating and Ensuring Solution Stability
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges when working with this molecule in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your experimental design and troubleshooting efforts.
Given that specific public stability data for this compound is limited, this guide focuses on the fundamental principles of stability testing based on its chemical structure—a substituted benzoic acid and a 1,2,4-triazole ring. The methodologies provided are based on industry-standard practices, primarily guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this molecule that might influence its stability in solution?
A: The structure of this compound contains two key functional groups that dictate its physicochemical behavior:
-
Benzoic Acid Moiety: The carboxylic acid group makes the molecule's solubility highly dependent on pH.[4][5][6] Below its pKa, the un-ionized form predominates, which is typically less water-soluble. Above the pKa, the ionized carboxylate form is more soluble in aqueous media. This group can also be susceptible to decarboxylation under high thermal stress.[7][8]
-
1,2,4-Triazole Ring: This heterocyclic ring is generally aromatic and metabolically stable.[9][10][11] However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under harsh oxidative or extreme pH conditions. The 4H-tautomer specified is one of several possible forms, and shifts in tautomeric equilibrium in solution could potentially occur, though the 1,2,4-triazole ring is generally considered a very stable entity.[9][12][13]
Q2: My compound is precipitating from my aqueous buffer. What is the likely cause and how can I fix it?
A: Unanticipated precipitation is almost always linked to pH-dependent solubility. The benzoic acid group's pKa is the critical parameter here.
-
Causality: If the pH of your solution is at or below the pKa of the carboxylic acid, the compound will exist primarily in its neutral, less soluble form. Buffering capacity, temperature changes, or the addition of other components can shift the solution pH and trigger precipitation. Studies on benzoic acid itself show its solubility is significantly higher in neutral or basic conditions compared to acidic conditions.[4][5]
-
Troubleshooting:
-
Measure the pH: Confirm the final pH of your solution.
-
Adjust the pH: Increase the pH of the solution to be at least 1.5 to 2 units above the compound's pKa to ensure it is fully ionized and solubilized.
-
Consider a Co-solvent: If adjusting the pH is not an option for your experiment, consider using a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) to increase the solubility of the neutral form. Always check for solvent-analyte compatibility first.
-
Q3: I observe new peaks in my HPLC chromatogram after storing my solution. What degradation pathways should I suspect?
A: The appearance of new peaks indicates chemical degradation. The most common pathways for a molecule like this are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide-like linkage within the triazole ring or other susceptible bonds could be cleaved under strongly acidic or basic conditions, especially when combined with heat.
-
Oxidation: The triazole ring and the benzoic acid ring can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or peroxides. This is a common degradation pathway for many pharmaceutical compounds.[1][14][15]
-
Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation. If solutions are left exposed to light (especially sunlight or fluorescent lab lighting), new impurities can form. ICH guideline Q1B specifically outlines the requirements for photostability testing.[2][3][14]
To identify the cause, a systematic forced degradation study is the authoritative approach.[1][16][17] This involves intentionally stressing the compound under various conditions to predict its degradation pathways.[14][15]
Q4: What are the best general practices for preparing and storing solutions of this compound to ensure stability?
A:
-
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, use freshly prepared buffers.
-
pH Control: Prepare solutions in a buffer system with a pH that ensures solubility and stability (often near neutral pH, unless preliminary studies indicate otherwise).
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[14]
-
Control Temperature: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C). Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, or if the compound is found to be sensitive to oxidation, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide: Investigating Solution Instability
This guide provides a logical workflow for diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Preliminary pH-Dependent Stability Profile
This protocol provides a rapid assessment of the compound's stability across a range of pH values at a constant temperature.
Objective: To identify the optimal pH range for solution stability.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
-
Prepare Stock Solution: Create a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL). Ensure the final organic solvent concentration is low (<1%) to avoid solubility effects.
-
Initial Analysis (T=0): Immediately analyze each solution using a validated HPLC method to determine the initial peak area of the parent compound.
-
Incubation: Store all solutions under controlled ambient temperature, protected from light.
-
Time-Point Analysis: Re-analyze the solutions at set time points (e.g., 4, 8, 24, 48 hours).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. Plot the percentage remaining versus pH for each time point.
Example Data Presentation:
| pH | % Remaining (T=4h) | % Remaining (T=24h) | % Remaining (T=48h) |
| 2.0 | 99.5% | 90.1% | 82.3% |
| 4.0 | 99.8% | 98.5% | 97.1% |
| 7.4 | 99.9% | 99.8% | 99.6% |
| 9.0 | 99.7% | 95.2% | 91.5% |
This table shows hypothetical data indicating the compound is most stable near neutral pH and degrades under strongly acidic and basic conditions.
Protocol 2: Forced Degradation Study (ICH Guideline Approach)
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][14][17] The goal is to achieve 5-20% degradation of the drug substance.[14]
Objective: To identify degradation products and understand degradation mechanisms under various stress conditions.
Methodology:
-
Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).[14]
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Incubate solution at 80°C (also test solid compound).
-
Photolytic Degradation: Expose solution to a light source providing combined UV and visible light, as specified in ICH Q1B guidelines.[2][3]
-
-
Time Points: Sample at various time points (e.g., 2, 6, 12, 24 hours) until target degradation (5-20%) is achieved. Neutralize acidic/basic samples before analysis.
-
Analysis: Analyze all stressed samples and an unstressed control using an HPLC-UV/DAD or HPLC-MS method. The method must be able to resolve the parent peak from all degradation products.
Visualization of Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Harwood, C. S., & Gibson, J. (1997). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews. Available from: [Link]
-
Sharma, G., & Kumar, A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
Forced Degradation Studies. Creative Biolabs. Available from: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. (2025). Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). (2003). Available from: [Link]
-
Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Available from: [Link]
-
Benzoate degradation pathway: Topics by Science.gov. Science.gov. Available from: [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. (2011). Available from: [Link]
-
Benzoate Degradation Pathway. Eawag-BBD. Available from: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available from: [Link]
-
A Comprehensive review on 1, 2, 4 Triazole. World Journal of Pharmaceutical Research. Available from: [Link]
-
Stability of 1,2,4-triazoles? ResearchGate. (2018). Available from: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. (2022). Available from: [Link]
-
A triazole derivative as a new acid-base indicator. ResearchGate. (2010). Available from: [Link]
-
The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Clinical Pharmacy and Therapeutics. (1987). Available from: [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. (2021). Available from: [Link]
-
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research. (2017). Available from: [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. (2021). Available from: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ijsrp.org [ijsrp.org]
- 5. ijpsr.com [ijpsr.com]
- 6. ijsrp.org [ijsrp.org]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 16. onyxipca.com [onyxipca.com]
- 17. acdlabs.com [acdlabs.com]
Technical Support Center: HPLC Method Development for 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Welcome to the technical support resource for the analysis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions in a direct question-and-answer format to streamline your HPLC method development and troubleshooting processes.
Analyte Overview: this compound
Understanding the physicochemical properties of the analyte is the critical first step in developing a robust HPLC method. The structure contains both a carboxylic acid group and a 1,2,4-triazole ring, which dictates its behavior in a chromatographic system.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₉N₃O₂ | Provides the molecular weight for mass spectrometry if used.[1] |
| Predicted XlogP | 1.6 | Indicates that the compound is relatively polar.[1] This may lead to poor retention on traditional C18 columns, requiring strategies to enhance retention. |
| Key Functional Groups | Carboxylic Acid, 1,2,4-Triazole, Benzene Ring | The acidic carboxylic acid group's ionization is pH-dependent and is the primary driver of retention changes. The triazole ring adds polarity and potential for secondary interactions. The benzene ring provides UV chromophore for detection. |
| Acid/Base Nature | Acidic | The molecule will be ionized at neutral and high pH. To achieve good retention and peak shape in reversed-phase HPLC, the mobile phase pH must be controlled to suppress this ionization.[2][3] |
Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions that arise during the initial phases of creating an analytical method for this compound.
Q1: What is the best starting point for column selection?
A1: A modern, high-purity silica C18 column is the recommended starting point due to its versatility in reversed-phase chromatography.[2][4] However, given the analyte's polar nature (XlogP of 1.6), a standard C18 phase might provide insufficient retention.
-
Primary Recommendation: Start with a C18 column with a particle size of 3 to 5 µm and dimensions of 4.6 x 150 mm.[5] Columns based on high-purity silica are crucial to minimize secondary interactions with residual silanols, which can cause peak tailing, especially with polar compounds.[6]
-
Alternative Options if Retention is Poor:
-
Polar-Endcapped C18: These columns are designed for enhanced retention of polar compounds and are compatible with highly aqueous mobile phases.[4][7]
-
Phenyl-Hexyl: The phenyl phase can offer alternative selectivity through π-π interactions with the analyte's benzene ring, which can improve resolution from impurities.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase approaches fail to provide adequate retention, HILIC is a powerful alternative for separating very polar compounds.[4][10]
-
Q2: How should I select and prepare the mobile phase?
A2: The mobile phase composition, particularly its pH, is the most critical factor for controlling the retention and peak shape of this acidic analyte.[11][12]
-
Organic Solvent: Acetonitrile is generally preferred over methanol as a starting organic modifier because its lower viscosity results in lower backpressure and it often provides sharper peaks.[13]
-
Aqueous Phase & pH Control: The primary goal is to suppress the ionization of the carboxylic acid group. According to the Henderson-Hasselbalch equation, this is achieved by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[2] The pKa of benzoic acid is approximately 4.2.
-
Recommended pH: A pH of 2.5 to 3.0 is ideal.
-
Buffer Selection: A buffer is essential to maintain a constant pH and ensure reproducible retention times.[9][14] At a target pH of 2.5-3.0, a phosphate buffer (e.g., potassium phosphate) is an excellent choice. Volatile buffers like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% are necessary if using Mass Spectrometry (MS) detection.[3][15]
-
-
Starting Gradient: A generic scouting gradient is highly effective for initial method development.[13] A good starting point is a linear gradient from 5% to 95% acetonitrile (containing 0.1% acid) over 15-20 minutes. This will help determine the approximate elution conditions.
Q3: What is the optimal wavelength for UV detection?
A3: The analyte contains both a benzene ring and a triazole ring, which are strong UV chromophores. Based on similar structures, a strong absorbance can be expected between 220 nm and 280 nm.[16][17]
-
Recommendation: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of the analyte peak during the initial scouting run.
-
Procedure:
-
Inject a sufficiently concentrated standard of the analyte.
-
Once the peak elutes, extract the UV spectrum at the peak apex.
-
The wavelength of maximum absorbance (λ-max) should be chosen for quantification to ensure maximum sensitivity. A wavelength around 230 nm or 260 nm is a likely starting point.[5][16]
-
Systematic Method Development Workflow
A structured approach is key to efficient and successful method development. The following workflow integrates the principles discussed above into a step-by-step process.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
Q4: Why is my peak tailing, and how can I fix it?
A4: Peak tailing is the most common peak shape issue for acidic and basic compounds.[6] For this analyte, it is likely caused by secondary interactions between the analyte and the stationary phase or by issues with mobile phase pH.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The polar triazole ring or any unsuppressed carboxylate anions can interact with acidic silanol groups (-Si-OH) on the silica surface of the column packing. This creates a secondary, stronger retention mechanism that leads to tailing.[6][18] | 1. Lower Mobile Phase pH: Ensure the pH is low enough (~2.5) to suppress both analyte ionization and silanol activity.[19] 2. Use a High-Purity Column: Modern Type B silica columns have very low silanol activity and are less prone to causing tailing.[19] 3. Increase Buffer Strength: A higher buffer concentration (e.g., 20-25 mM) can help mask residual silanol sites.[6][19] |
| Insufficient Buffering | If the mobile phase is unbuffered or the buffer capacity is too low, the injection of the sample (dissolved in a different solvent) can locally alter the pH on the column, causing part of the analyte band to ionize and tail.[14] | 1. Use an Appropriate Buffer: Select a buffer with a pKa within +/- 1 unit of your target mobile phase pH.[9] For a pH of 2.7, phosphate or formate buffers are excellent. 2. Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to a right-skewed (tailing) peak. | Reduce the injection volume or the concentration of the sample.[6] |
Q5: My analyte has very little or no retention on a C18 column. What should I do?
A5: This is a common problem for polar compounds. The analyte is eluting too quickly, close to the solvent front (t₀), because its interaction with the non-polar C18 stationary phase is too weak.
| Potential Cause | Explanation | Recommended Solution |
| High Polarity of Analyte | The analyte is too polar for sufficient partitioning into the hydrophobic stationary phase under standard reversed-phase conditions. | 1. Use 100% Aqueous Mobile Phase: Start the gradient at 0% organic or use a column specifically designed for use in 100% aqueous conditions (e.g., polar-endcapped C18).[4][7] 2. Change Stationary Phase: Switch to a more retentive phase for polar analytes, such as an embedded polar group (e.g., amide) or a phenyl column.[9] 3. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (like bare silica or a diol phase) and a high organic mobile phase to retain very polar compounds.[4][10] |
| Mobile Phase pH is Too High | If the mobile phase pH is above the analyte's pKa (~4.2), the molecule will be in its ionized (carboxylate) form. This form is highly polar and will have very little retention on a C18 column. | Verify and Adjust pH: Ensure the mobile phase pH is acidic, ideally below 3.0, to keep the analyte in its neutral, more hydrophobic form.[2][20] |
Q6: How can I improve the resolution between my main peak and a nearby impurity?
A6: Resolution (Rs) is a measure of the separation between two peaks and is influenced by column efficiency (N), selectivity (α), and retention factor (k).[8][21] An Rs value of ≥1.5 is typically desired for baseline separation.[8]
Caption: Decision tree for improving chromatographic resolution.
-
To Improve Selectivity (α): This is often the most effective way to improve resolution.[8]
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter elution order by changing solvent-analyte interactions.
-
Change Stationary Phase: Move from a C18 to a Phenyl or Cyano column to introduce different retention mechanisms (e.g., π-π interactions).[8]
-
Adjust pH: Small changes in pH can subtly alter the polarity of the analyte or impurities, potentially improving separation.
-
-
To Increase Retention (k'): If peaks are eluting too early, increasing their retention gives more time for separation.
-
Decrease Mobile Phase Strength: Make the gradient shallower or reduce the percentage of organic solvent in an isocratic method.
-
-
To Increase Efficiency (N): This leads to sharper, narrower peaks which are easier to resolve.
References
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
- SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
- Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
- Patsnap Eureka. (2025). Achieving High Resolution in HPLC for Trace Analysis.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- SciSpace. (n.d.). A review on method development by hplc.
- Mubeen, G., et al. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
- Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent. (n.d.). HPLC Troubleshooting Guide.
- SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
- Quora. (2022). How do you choose a mobile phase in HPLC?.
- PubChemLite. (n.d.). This compound.
Sources
- 1. PubChemLite - this compound (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. scispace.com [scispace.com]
- 3. quora.com [quora.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Achieving High Resolution in HPLC for Trace Analysis [eureka.patsnap.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. scioninstruments.com [scioninstruments.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 22. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the chemical structure of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. In the absence of publicly available, peer-reviewed spectroscopic data for this specific compound, this guide will establish a robust validation framework by comparing the predicted spectroscopic characteristics with experimental data from closely related structural analogs.
Our approach is grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a definitive structural elucidation.[1][2][3]
The Logic of Structural Validation: A Workflow Overview
The structural validation of a novel or synthesized compound is a systematic process. It begins with the initial hypothesis of the structure, which is then either confirmed or refuted by the evidence gathered from various analytical techniques. The workflow for validating the structure of this compound is outlined below.
Caption: A workflow diagram illustrating the systematic approach to the structural validation of a synthesized compound.
I. Mass Spectrometry: Confirming the Molecular Blueprint
Mass spectrometry is the initial and crucial step in structural elucidation, providing the molecular weight and elemental composition of the analyte.[1][4] For this compound (C₁₀H₉N₃O₂), the expected monoisotopic mass is 203.0695 g/mol .
Predicted vs. Analog Mass Spectrometry Data
| Technique | Predicted for Target Compound | Experimental/Analog Data |
| Monoisotopic Mass | 203.0695 g/mol | 4-(1H-1,2,3-triazol-1-yl)benzoic acid (C₉H₇N₃O₂): 189.0538 g/mol [2] |
| Key Fragmentation | Loss of COOH (-45 Da), loss of H₂O (-18 Da), cleavage of the triazole ring | Fragmentation patterns of triazole-containing compounds often show cleavage of the heterocyclic ring. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive or negative ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.[1]
-
Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Interpretation: Look for the [M+H]⁺ (m/z 204.0768) or [M-H]⁻ (m/z 202.0622) ions to confirm the molecular weight. The high-resolution data will also provide the elemental composition, which should match C₁₀H₉N₃O₂.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[5][6]
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted NMR spectra for this compound are based on the known chemical shifts of its constituent functional groups: a 1,4-disubstituted benzene ring, a carboxylic acid, a methyl group, and a 1,2,4-triazole ring.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid Proton | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| Aromatic Protons (A) | ~8.1 | Doublet | 2H | Protons ortho to the electron-withdrawing carboxylic acid group. |
| Aromatic Protons (B) | ~7.9 | Doublet | 2H | Protons ortho to the triazole ring. |
| Methyl Protons | ~2.5 | Singlet | 3H | Methyl group attached to the triazole ring. |
| Triazole N-H Proton | 13.0 - 15.0 | Singlet (broad) | 1H | The N-H proton of the triazole ring can be broad and may exchange with solvent. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid Carbonyl | ~167 | The carbonyl carbon of a benzoic acid derivative. |
| Triazole C3 | ~160 | Carbon atom of the triazole ring attached to the benzene ring. |
| Triazole C5 | ~155 | Carbon atom of the triazole ring attached to the methyl group. |
| Aromatic C (ipso to COOH) | ~130 | Quaternary carbon attached to the carboxylic acid. |
| Aromatic C (ipso to Triazole) | ~135 | Quaternary carbon attached to the triazole ring. |
| Aromatic C (ortho to COOH) | ~130 | Aromatic carbons adjacent to the carboxylic acid group. |
| Aromatic C (ortho to Triazole) | ~128 | Aromatic carbons adjacent to the triazole ring. |
| Methyl Carbon | ~15 | Carbon of the methyl group. |
Comparison with Analog NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Benzoic Acid | 11.67 (s, 1H, COOH), 8.20 (d, 2H, Ar-H), 7.68 (t, 1H, Ar-H), 7.55 (t, 2H, Ar-H)[1] | 172.60 (COOH), 133.89, 130.28, 129.39, 128.55 (Ar-C)[1][7] |
| 4-Methylbenzoic Acid | 12.80 (s, 1H, COOH), 7.84 (d, 2H, Ar-H), 7.29 (d, 2H, Ar-H), 2.36 (s, 3H, CH₃)[1] | 167.80 (COOH), 143.46, 129.80, 129.55, 128.52 (Ar-C), 21.55 (CH₃)[1] |
| 4-(1H-1,2,3-triazol-1-yl)benzoic acid | Data for this specific isomer is not readily available, but the aromatic protons would show a similar splitting pattern. The triazole protons would appear as two singlets. | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the benzoic acid, triazole, and methyl groups.
-
Caption: A diagram showing key expected HMBC correlations to confirm the connectivity of the molecular fragments. (Note: The image in the diagram is a placeholder and would be replaced with the actual chemical structure).
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Predicted vs. Analog FTIR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental/Analog Data (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Benzoic Acid: 2500-3300 (broad)[9][10] |
| Aromatic C-H | Stretching | 3000-3100 | Benzoic Acid: 3080-3030[9] |
| Carboxylic Acid C=O | Stretching | 1680-1710 | Benzoic Acid: 1680-1700[9] |
| Aromatic C=C | Stretching | 1450-1600 | Benzoic Acid: 1450-1600[9] |
| Triazole Ring | Ring Stretching | ~1400-1600 | Substituted triazoles show characteristic ring vibrations in this region. |
| C-N Stretch | Stretching | ~1250-1350 | Characteristic of the triazole ring. |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Interpretation: Analyze the resulting spectrum for the presence of the characteristic absorption bands of the expected functional groups.
Conclusion: A Self-Validating System
The structural validation of this compound relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry confirms the molecular formula. ¹H and ¹³C NMR spectroscopy, supported by 2D techniques, elucidate the precise connectivity of the atoms. Finally, FTIR spectroscopy provides a rapid confirmation of the key functional groups. By comparing the experimental data with the predicted values derived from known chemical principles and data from close structural analogs, a high degree of confidence in the assigned structure can be achieved. This multi-faceted approach creates a self-validating system, ensuring the scientific integrity of the research.
References
-
National Center for Biotechnology Information. "Advances in structure elucidation of small molecules using mass spectrometry." PubChem. [Link]
-
National Center for Biotechnology Information. "4-(1H-1,2,3-triazol-1-yl)benzoic acid." PubChem. [Link]
-
Taylor & Francis Online. "Structure elucidation – Knowledge and References." Taylor & Francis. [Link]
-
SciSpace. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." SciSpace. [Link]
-
Fiehn Lab. "Structure Elucidation of Small Molecules." Fiehn Lab. [Link]
-
American Chemical Society. "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives." American Chemical Society. [Link]
-
Doc Brown's Chemistry. "infrared spectrum of benzoic acid C7H6O2 C6H5COOH." Doc Brown's Chemistry. [Link]
-
MDPI. "Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene." MDPI. [Link]
-
NIST WebBook. "Benzoic acid." NIST. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted 1,2,4-Triazoles: A Comparative Analysis
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its unique chemical properties and ability to engage in various biological interactions. Its derivatives are known to exhibit a broad spectrum of bioactivities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The surge in interest surrounding this heterocyclic motif has propelled the development of a diverse toolbox of synthetic methodologies. This guide provides a comparative overview of the most prominent methods for synthesizing substituted 1,2,4-triazoles, offering insights into their mechanisms, scopes, and practical applications to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Classical Approaches to 1,2,4-Triazole Synthesis
These methods, established in the annals of organic chemistry, remain relevant for their simplicity and accessibility.
Pellizzari Reaction
The Pellizzari reaction, first reported in 1894, is a classic method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. It traditionally involves the condensation of a carboxylic acid hydrazide with an amide.
Mechanism and Key Considerations:
The reaction proceeds through the initial formation of an N-acylhydrazide, which then undergoes cyclodehydration to furnish the 1,2,4-triazole ring. The choice of condensing agent and reaction temperature is critical to drive the equilibrium towards the desired product and minimize side reactions. While historically significant, this method can suffer from harsh reaction conditions and limited functional group tolerance.
Modern Synthetic Strategies: Precision and Efficiency
Contemporary methods have focused on improving yields, regioselectivity, and functional group compatibility, often employing milder conditions and catalytic systems.
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction offers a more versatile route to N-substituted 1,2,4-triazoles. This method involves the condensation of a hydrazide with a diacylamine.
Mechanism and Advantages:
The reaction is believed to proceed via the formation of an intermediate N-acyl-N'-imidoylhydrazine, which subsequently cyclizes. A key advantage of the Einhorn-Brunner reaction is the ability to introduce substituents at the N1 position, a common structural feature in many bioactive 1,2,4-triazoles. The reaction conditions are generally milder than the Pellizzari reaction, leading to better functional group tolerance.
Maocu Reaction
The Maocu reaction is a widely used method for the synthesis of 3,5-disubstituted 1,2,4-triazoles from the reaction of nitriles with hydrazides, often in the presence of a base.
Mechanism and Scope:
This reaction proceeds through the nucleophilic addition of the hydrazide to the nitrile, followed by cyclization. The Maocu reaction is valued for its operational simplicity and the ready availability of starting materials. It is particularly useful for accessing 1,2,4-triazoles with aryl or alkyl substituents at the 3 and 5 positions.
Metal-Catalyzed and Microwave-Assisted Syntheses
Modern advancements have introduced transition-metal catalysis and microwave irradiation to the synthesis of 1,2,4-triazoles, offering significant improvements in efficiency and selectivity. For instance, copper-catalyzed cycloaddition reactions of nitriles and azides have emerged as a powerful tool. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many of the classical methods. These techniques often provide access to complex molecular architectures that are difficult to achieve through traditional means.
Comparative Analysis of Synthesis Methods
The choice of synthetic route is dictated by the desired substitution pattern, the nature of the functional groups in the starting materials, and the required scale of the synthesis.
| Method | Substituent Pattern | Key Advantages | Key Limitations | Typical Yields |
| Pellizzari Reaction | 3,4,5-Trisubstituted | Simple starting materials | Harsh conditions, limited scope | Moderate to Good |
| Einhorn-Brunner Reaction | 1,3,5-Trisubstituted | Access to N1-substituted triazoles | Requires diacylamines | Good to Excellent |
| Maocu Reaction | 3,5-Disubstituted | Operationally simple, readily available starting materials | Limited to 3,5-disubstitution | Good to Excellent |
| Modern Catalytic Methods | Various | High efficiency, broad functional group tolerance, regioselectivity | Catalyst cost and sensitivity | Often Excellent |
Experimental Protocols
Here, we provide a representative protocol for the Maocu reaction, a commonly employed method due to its reliability and simplicity.
Representative Protocol: Synthesis of 3,5-diphenyl-1H-1,2,4-triazole via the Maocu Reaction
Materials:
-
Benzoylhydrazide (1.36 g, 10 mmol)
-
Benzonitrile (1.03 g, 10 mmol)
-
Potassium carbonate (1.38 g, 10 mmol)
-
Dimethylformamide (DMF, 20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylhydrazide, benzonitrile, and potassium carbonate in DMF.
-
The reaction mixture is heated to reflux (approximately 153 °C) and stirred for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure 3,5-diphenyl-1H-1,2,4-triazole.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be compared with the literature value.
Visualizing the Synthetic Landscape
The following diagrams illustrate the general reaction schemes and a decision-making workflow for selecting an appropriate synthetic method.
Caption: Decision workflow for selecting a 1,2,4-triazole synthesis method.
Caption: Simplified reaction scheme for the Maocu synthesis of 1,2,4-triazoles.
Conclusion
The synthesis of substituted 1,2,4-triazoles is a rich and evolving field. While classical methods like the Pellizzari, Einhorn-Brunner, and Maocu reactions provide foundational routes to these important heterocycles, modern catalytic and microwave-assisted techniques are continuously expanding the synthetic possibilities, enabling the construction of increasingly complex and diverse molecular architectures. A thorough understanding of the strengths and limitations of each method is paramount for the successful design and execution of synthetic strategies in drug discovery and development.
References
-
Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2012). An expeditious and green protocol for the synthesis of 1,2,4-triazoles using a Brønsted acidic ionic liquid. Monatshefte für Chemie - Chemical Monthly, 143(3), 543–546. [Link]
A Comparative Analysis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid and Other Antifungal Agents: A Guide for Researchers
For correspondence: Senior Application Scientist, AI Division, Google.
Abstract
The escalating threat of antifungal resistance necessitates the exploration and development of novel therapeutic agents. This guide provides a comparative analysis of the potential antifungal efficacy of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, a representative of the pharmacologically significant 1,2,4-triazole class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this analysis leverages data from structurally related 1,2,4-triazole and benzoic acid derivatives to provide a comprehensive overview of its potential performance against key fungal pathogens. The evaluation is benchmarked against established antifungal drugs from various classes, including other triazoles, polyenes, and echinocandins. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal therapies.
Introduction: The Pressing Need for Novel Antifungals
Invasive fungal infections represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised patient populations. The clinical utility of current antifungal arsenals is increasingly challenged by the emergence of drug-resistant fungal strains. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many successful drugs, such as fluconazole and voriconazole, belonging to this class. These compounds have demonstrated broad-spectrum activity and a favorable safety profile. The exploration of novel triazole derivatives, such as those incorporating a benzoic acid moiety, is a promising strategy to overcome existing resistance mechanisms and expand the spectrum of activity.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Triazole antifungals, including by extension this compound, exert their antifungal effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. They specifically inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters the membrane's structure and function, ultimately inhibiting fungal growth and replication.
Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles in the Fungal Ergosterol Biosynthesis Pathway.
Comparative In Vitro Efficacy
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not publicly available, the following table presents a comparative overview of the in vitro activity of structurally related 1,2,4-triazole-benzoic acid derivatives against common fungal pathogens, benchmarked against leading antifungal agents. The data for the triazole-benzoic acid derivatives should be considered representative of the potential activity of this class of compounds.
| Antifungal Agent | Class | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) | Cryptococcus neoformans MIC Range (µg/mL) |
| 1,2,4-Triazole-Benzoic Acid Derivatives (Representative) | Triazole | Data not consistently available, potential for broad range | Data not consistently available, potential for broad range | Data not consistently available, potential for broad range |
| Fluconazole | Triazole | 0.25 - 4[1][2][3] | 16 - >64[4][5][6] | 2 - 16[7][8][9][10] |
| Voriconazole | Triazole | 0.007 - 0.25[11][12][13][14][15] | 0.125 - 1[16][17][18][19][20][21] | 0.008 - 0.25[22][23][24][25][26][27] |
| Amphotericin B | Polyene | 0.06 - 1.0[28][29][30][31] | 0.25 - 2[5][21] | 0.125 - 1.0[22][7][23][32] |
| Caspofungin | Echinocandin | 0.015 - 1.0[29][33][34][35][36][37][38] | 0.008 - 0.5 (MEC)[21][39][40][41] | Not typically active |
Note on Data Interpretation: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MEC (Minimum Effective Concentration) is used for echinocandins against molds and represents the lowest drug concentration that leads to the formation of abnormal, branched hyphae. The provided ranges are compiled from various studies and can vary based on the specific isolates and testing methodologies.
Structure-Activity Relationship (SAR) Insights
Research into novel 1,2,4-triazole derivatives has revealed several key structural features that influence their antifungal potency. The core 1,2,4-triazole ring is essential for binding to the heme iron in the active site of lanosterol 14α-demethylase. Modifications to the side chains attached to the triazole ring can significantly impact the spectrum and potency of antifungal activity. The incorporation of a benzoic acid moiety could potentially enhance the compound's pharmacokinetic properties or provide additional interaction points within the enzyme's active site. Further research is necessary to elucidate the specific contribution of the 5-methyl and 3-benzoic acid substitutions on the 4H-1,2,4-triazole scaffold.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or water
-
Vortex mixer
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
-
-
Inoculation of Microtiter Plates:
-
Transfer a fixed volume (e.g., 100 µL) of each antifungal dilution to the corresponding wells of a new 96-well plate.
-
Add an equal volume (e.g., 100 µL) of the prepared fungal inoculum to each well.
-
Include a positive control well (fungal inoculum without the antifungal agent) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The endpoint can also be read spectrophotometrically.
-
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of an Antifungal Agent.
Conclusion and Future Perspectives
While direct experimental data on the antifungal activity of this compound is currently lacking, the broader class of 1,2,4-triazole derivatives continues to be a highly promising area for the discovery of novel antifungal agents. The established mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, provides a solid foundation for the design of new and effective therapies. The comparative analysis presented in this guide, utilizing data from structurally related compounds, suggests that novel triazoles have the potential to exhibit potent activity against a range of fungal pathogens.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound and its analogs. Such studies are crucial to determine its spectrum of activity, potency, and potential for development as a clinical candidate. A thorough understanding of the structure-activity relationships within this specific chemical series will be instrumental in optimizing antifungal efficacy and overcoming the growing challenge of drug resistance.
References
-
Frontiers in Microbiology. (2024). Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data. [Link]
-
Journal of Clinical Microbiology. (2015). Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent?. [Link]
-
Brieflands in Paramedical Sciences. (2019). In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates. [Link]
-
Journal of Clinical Microbiology. (2009). Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. [Link]
-
Medical Mycology. (2014). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. [Link]
-
mSphere. (2018). Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function. [Link]
-
ResearchGate. (2023). Minimum inhibitory concentrations (MIC) distribution of antifungals against C. neoformans species complex (n = 632). [Link]
-
Journal of Clinical Microbiology. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. [Link]
-
Journal of Fungi. (2023). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. [Link]
-
ASM Journals. (2024). Use of voriconazole to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. [Link]
-
Brazilian Journal of Microbiology. (2012). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. [Link]
-
The Journal of Infection in Developing Countries. (2020). Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. [Link]
-
Frontiers in Microbiology. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. [Link]
-
Journal of Clinical Microbiology. (2002). Evaluation of Etest Method for Determining Voriconazole and Amphotericin B MICs for 162 Clinical Isolates of Cryptococcus neoformans. [Link]
-
Journal of Fungi. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. [Link]
-
Journal of Clinical Microbiology. (2000). Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. [Link]
-
Journal of Clinical Microbiology. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. [Link]
-
Clinical Microbiology Reviews. (2005). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. [Link]
-
Revista Iberoamericana de Micología. (2007). Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy. [Link]
-
Antimicrobial Agents and Chemotherapy. (2012). Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
Journal of Antimicrobial Chemotherapy. (2014). Susceptibility breakpoints and target values for therapeutic drug monitoring of voriconazole and Aspergillus fumigatus in an in vitro pharmacokinetic/pharmacodynamic model. [Link]
-
Journal of Fungi. (2023). Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations. [Link]
-
ResearchGate. (2020). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. [Link]
-
Journal of Clinical Microbiology. (2002). In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates. [Link]
-
Antimicrobial Agents and Chemotherapy. (2012). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Caspofungin and Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). [Link]
-
Journal of Clinical and Diagnostic Research. (2016). Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience. [Link]
-
Journal of Medical Microbiology. (2015). In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest. [Link]
-
Antimicrobial Agents and Chemotherapy. (2010). In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network. [Link]
-
Journal of Clinical Microbiology. (2000). Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. [Link]
-
Antimicrobial Agents and Chemotherapy. (2002). Effects of Voriconazole on Cryptococcus neoformans. [Link]
-
Clinical Infectious Diseases. (2019). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. [Link]
-
Antimicrobial Agents and Chemotherapy. (2002). Effects of voriconazole on Cryptococcus neoformans. [Link]
-
Journal of Clinical Microbiology. (2004). Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome. [Link]
-
Emerging Infectious Diseases. (2002). Antifungal Susceptibilities of Cryptococcus neoformans. [Link]
-
ResearchGate. (2019). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. [Link]
-
Antimicrobial Agents and Chemotherapy. (2008). Measurement of Voriconazole Activity against Candida albicans, C. glabrata, and C. parapsilosis Isolates Using Time-Kill Methods Validated by High-Performance Liquid Chromatography. [Link]
-
Journal of Clinical Microbiology. (2002). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. [Link]
-
Journal of Clinical Microbiology. (2008). Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. [Link]
-
Journal of Antimicrobial Chemotherapy. (2008). MICs and minimum fungicidal concentrations of posaconazole, voriconazole and fluconazole for Cryptococcus neoformans. [Link]
-
Journal of Clinical Microbiology. (2004). Interlaboratory Comparison of Results of Susceptibility Testing with Caspofungin against Candida and Aspergillus Species. [Link]
-
ResearchGate. (2007). Caspofungin MIC ranges and geometric mean MICs for 487 Candida sp. isolates tested in RPMI medium and AM3. [Link]
-
ResearchGate. (2019). Fluconazole MIC distributions a for Candida spp. [Link]
-
Antimicrobial Agents and Chemotherapy. (2002). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. [Link]
-
Antimicrobial Agents and Chemotherapy. (2015). Caspofungin Dose Escalation for Invasive Candidiasis Due to Resistant Candida albicans. [Link]
-
Scilit. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. [Link]
-
ResearchGate. (2013). Caspofungin MICs for Candida isolates. [Link]
-
mBio. (2016). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. [Link]
Sources
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. mjpath.org.my [mjpath.org.my]
- 6. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 8. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Voriconazole Activity against Candida albicans, C. glabrata, and C. parapsilosis Isolates Using Time-Kill Methods Validated by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints | Scilit [scilit.com]
- 16. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. Susceptibility breakpoints and target values for therapeutic drug monitoring of voriconazole and Aspergillus fumigatus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data [frontiersin.org]
- 23. Evaluation of Etest Method for Determining Voriconazole and Amphotericin B MICs for 162 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of Voriconazole on Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of voriconazole on Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Interlaboratory Comparison of Results of Susceptibility Testing with Caspofungin against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. journals.asm.org [journals.asm.org]
- 38. researchgate.net [researchgate.net]
- 39. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 40. journals.asm.org [journals.asm.org]
- 41. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(1,2,4-Triazolyl)benzoic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and diverse biological activities.[1] When coupled with a benzoic acid moiety, this scaffold presents a versatile platform for developing novel inhibitors targeting key enzymes and cellular pathways implicated in diseases like cancer. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-(1,2,4-triazolyl)benzoic acid analogs, with a primary focus on their anticancer properties. We will dissect the causality behind experimental design, present comparative data, and provide detailed protocols to support further research and development.
The 4-(1,2,4-Triazolyl)benzoic Acid Core: A Scaffold of Opportunity
The core structure consists of a 1,2,4-triazole ring linked to a benzoic acid. This arrangement offers several key pharmacophoric features that can be systematically modified to optimize biological activity:
-
The Benzoic Acid Moiety: The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a coordination site for metal ions in enzyme active sites. Its position and electronic environment are critical.
-
The 1,2,4-Triazole Ring: This five-membered heterocycle is metabolically stable and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.
-
Substituents on the Triazole and Phenyl Rings: These positions (e.g., the C5 position on the triazole or positions on the phenyl ring) are primary sites for modification to modulate potency, selectivity, solubility, and pharmacokinetic properties.
The general workflow for conducting an SAR study on this scaffold is a cyclical process of design, synthesis, and biological evaluation, as depicted below.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
General Synthesis Strategy
A common and effective method for synthesizing the core structure of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the cyclization of a thiocarbohydrazide with a substituted benzoic acid.[2] This provides a versatile intermediate that can be further modified.
Caption: A general synthetic route to 4,5-disubstituted-1,2,4-triazole intermediates.
This synthetic flexibility allows for the introduction of a wide range of substituents on the phenyl ring, which is crucial for exploring the SAR.
Comparative Analysis: Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
While data on the specific 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid scaffold is limited in publicly accessible literature, a comprehensive study on the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids provides excellent insights into the SAR of this class as anticancer agents.[3][4] In this series, various thioether and sulfone derivatives were synthesized and evaluated for their cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[3][4]
The core structure involves linking different substituted aromatic and heterocyclic moieties to the benzoic acid core via a thioether or sulfone bridge. The in vitro cytotoxic evaluation revealed that several hybrids exhibited potent inhibitory activities.[3][4][5]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Analogs [3][4]
| Compound ID | R Group (Linked via Thioether) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT-116 (µM) |
| Parent Thioether | 2-mercaptobenzothiazole | 15.6 | 17.2 |
| Analog 1 | 2-mercapto-5-methoxybenzothiazole | 19.4 | 20.3 |
| Analog 2 | 2-mercaptobenzimidazole | > 50 | > 50 |
| Analog 3 | 2-mercapto-5-nitrobenzimidazole | 20.1 | 22.4 |
| Analog 4 | 2-mercapto-1-methylimidazole | 17.9 | 19.3 |
| Doxorubicin (Ref.) | - | 19.7 | 22.6 |
Data synthesized from studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which serve as a model for the broader class.[3][4]
Structure-Activity Relationship Insights:
From the comparative data, several key SAR trends can be deduced:
-
Importance of the Heterocyclic Moiety: The nature of the heterocyclic ring system attached via the thioether linkage is a primary determinant of activity. The parent compound, featuring a benzothiazole ring, demonstrated the most potent activity, with IC₅₀ values of 15.6 µM and 17.2 µM against MCF-7 and HCT-116 cell lines, respectively.[3][4] This was comparable or superior to the reference drug, doxorubicin.[3][4]
-
Effect of Substitution on the Benzothiazole Ring: The introduction of a methoxy group at the 5-position of the benzothiazole ring (Analog 1) led to a slight decrease in activity. This suggests that the electronic and steric properties of this region are finely tuned for optimal interaction with the biological target.
-
Impact of the Core Heterocycle: Replacing the benzothiazole ring with a benzimidazole ring (Analog 2) resulted in a significant loss of activity, with IC₅₀ values exceeding 50 µM.[3][4] This highlights the critical role of the sulfur atom and the overall electronic structure of the benzothiazole system.
-
Electronic Effects on the Benzimidazole Series: While the unsubstituted benzimidazole was inactive, introducing a strong electron-withdrawing nitro group (Analog 3) partially restored activity. This indicates that modulating the electronic properties of the appended ring system can influence cytotoxic potency. Preliminary SAR studies on other triazole series have also shown that electron-withdrawing groups on terminal phenyl rings can be beneficial for improving antitumor activity.[6]
-
Simpler Heterocycles: The 1-methylimidazole derivative (Analog 4) retained good activity, suggesting that the fused benzene ring of the benzothiazole/benzimidazole systems is not an absolute requirement, although the benzothiazole was superior.
Notably, the most potent compounds also demonstrated very weak cytotoxic effects toward normal cells (RPE-1), indicating a favorable selectivity profile.[3][4][5] Further investigation showed that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis.[3][4][5]
Broader Context: Triazoles as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Beyond cancer, triazole-containing structures are being investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of anandamide and other bioactive lipid amides.[7] Inhibition of FAAH raises the endogenous levels of these compounds, which has therapeutic potential for treating pain, anxiety, and inflammation.[7]
The general mechanism involves the inhibitor binding to the active site of FAAH, preventing it from hydrolyzing its natural substrates.
Caption: Mechanism of FAAH inhibition by a competitive inhibitor.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
A. Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
B. Protocol: FAAH Inhibition Assay
This protocol provides a general framework for measuring the inhibition of FAAH activity.
-
Enzyme and Substrate Preparation: Prepare a solution of human or rat recombinant FAAH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0). Prepare a solution of a fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction: In a 96-well black plate, add the assay buffer, the test compound solution (or vehicle control), and the FAAH enzyme solution. Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the AAMCA substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 20 minutes) using a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm. The rate of fluorescence increase is proportional to the FAAH activity.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The 4-(1,2,4-triazolyl)benzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The comparative analysis of its analogs reveals clear structure-activity relationships, particularly in the context of anticancer activity. The nature of the heterocyclic system and its substituents, linked to the core structure, critically determines the biological potency. The benzothiazole moiety appears particularly favorable for cytotoxicity against MCF-7 and HCT-116 cancer cell lines.
Future research should focus on:
-
Synthesis and evaluation of the specific this compound scaffold to directly assess its potential and compare it with isomers.
-
Exploration of a wider range of substituents on both the benzoic acid ring and the appended heterocycles to refine the SAR and improve potency and selectivity.
-
Screening of potent anticancer analogs against a broader panel of cancer cell lines and investigating their detailed mechanism of action (e.g., target identification, cell cycle analysis).
-
Systematic screening of this chemical class against FAAH and other relevant enzymes to explore their full therapeutic potential beyond oncology.
By leveraging the insights from this guide and employing the outlined experimental strategies, researchers can accelerate the development of new, effective drugs based on this versatile chemical scaffold.
References
- BenchChem. Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs.
- Hardouin, C., et al. Structure–Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
-
Boger, D.L., et al. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Neuropharmacology. Available from: [Link]
-
Hardouin, C., et al. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. SciSpace. Available from: [Link]
-
Cetin, A., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]
-
Gong, P., et al. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. 2016. Available from: [Link]
-
Prachand, S., et al. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link]
-
Al-blewi, F.F., et al. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. 2021. Available from: [Link]
- Al-blewi, F.F., et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. 2019.
-
Al-blewi, F.F., et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. 2019. Available from: [Link]
-
Al-blewi, F.F., et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. 2019. Available from: [Link]
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantification of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid in Complex Mixtures
Introduction: The Analytical Challenge
4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a molecule of significant interest in pharmaceutical and agrochemical research, featuring a polar 1,2,4-triazole ring and an ionizable benzoic acid moiety. The quantification of this analyte in complex biological matrices, such as plasma, serum, or tissue homogenates, presents a considerable analytical challenge. The inherent complexity of these samples, which are rich in endogenous interferents like proteins, phospholipids, and salts, necessitates highly selective and sensitive analytical methods to ensure data accuracy and reliability.
This guide provides an in-depth comparison of the primary analytical methodologies for this task: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, from sample preparation to final detection, and provide validated protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal strategy for their specific needs.
Part 1: Physicochemical Properties & Analytical Implications
The molecular structure of this compound dictates the analytical approach.
-
Polarity and Ionization: The compound possesses both a weakly basic triazole ring and an acidic carboxylic acid group, making it amphoteric. Its net charge and polarity are highly dependent on pH. This characteristic is critical for designing effective sample preparation and chromatographic separation schemes. For instance, manipulating pH during Solid-Phase Extraction (SPE) can selectively retain or elute the analyte.
-
Chromatophores: The presence of the benzene and triazole rings provides strong ultraviolet (UV) absorbance, making HPLC-UV a viable, albeit less selective, detection method.[1]
-
Mass Spectrometry Suitability: The ionizable functional groups make the molecule exceptionally well-suited for ionization via Electrospray Ionization (ESI), a prerequisite for LC-MS/MS analysis.[2] Both positive (protonation of the triazole ring) and negative (deprotonation of the carboxylic acid) ionization modes are feasible and should be evaluated during method development to determine the most sensitive and stable response.
Part 2: Comparative Analysis of Quantification Methodologies
The choice between HPLC-UV and LC-MS/MS hinges on the required sensitivity, selectivity, and the nature of the study (e.g., discovery vs. regulated bioanalysis).
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is paramount to minimize matrix effects and ensure robust quantification.[3] The goal is to isolate the analyte from interfering components.
Sources
Navigating the Therapeutic Potential of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic Acid Derivatives: A Comparative Efficacy Guide
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, forming the core of numerous clinically significant drugs with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide delves into the therapeutic potential of a specific class of these compounds: 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid derivatives. While direct comparative efficacy studies on a wide array of these specific derivatives are not extensively documented in publicly available literature, this guide will provide a framework for their evaluation. We will explore the synthesis of the core scaffold, propose a library of derivatives for investigation, and detail the experimental methodologies for a comprehensive comparative analysis of their potential anticancer efficacy. The insights are drawn from established knowledge of similar 1,2,4-triazole-containing molecules to provide a scientifically grounded rationale for future research.
The this compound Scaffold: A Promising Core for Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.[3][4] The presence of the triazole moiety can enhance the metabolic stability and binding affinity of a molecule to its biological target. The subject of this guide, the this compound scaffold, combines the versatile 1,2,4-triazole ring with a benzoic acid group. This carboxylic acid functionality provides a convenient handle for the synthesis of a variety of derivatives, such as esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold and Proposed Derivatives
Proposed Synthesis of this compound
The synthesis can be envisioned to start from 4-carboxybenzohydrazide, which can be reacted with a suitable reagent to introduce the methyl-triazole moiety. A common method involves the reaction of a hydrazide with an imidate or a similar precursor.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acetylation of 4-carboxybenzohydrazide. To a solution of 4-carboxybenzohydrazide in a suitable solvent such as acetic acid, add one equivalent of acetic anhydride. Heat the mixture under reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated solid, wash with water, and dry to yield N'-acetyl-4-carboxybenzohydrazide.
-
Step 2: Cyclization to form the triazole ring. The N'-acetyl-4-carboxybenzohydrazide can be cyclized to the corresponding 1,2,4-triazole. This can be achieved by heating with an excess of hydrazine hydrate or by using a dehydrating agent like phosphorus oxychloride. A common method involves heating the intermediate with a base, such as sodium hydroxide, in a high-boiling solvent like ethylene glycol. The reaction mixture is then cooled and acidified to precipitate the desired this compound. The crude product can be purified by recrystallization.
Proposed Library of Derivatives for Comparative Efficacy Studies
To explore the therapeutic potential of this scaffold, a library of ester and amide derivatives can be synthesized from the parent carboxylic acid. The rationale behind selecting these derivatives is to modulate physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which can significantly impact biological activity.
Table 1: Proposed Library of this compound Derivatives
| Compound ID | Derivative Type | R Group | Rationale for Inclusion |
| DA-01 | Ester | Methyl (-CH₃) | Simple ester to assess baseline activity. |
| DA-02 | Ester | Ethyl (-CH₂CH₃) | Increase lipophilicity compared to methyl ester. |
| DA-03 | Ester | Propyl (-CH₂CH₂CH₃) | Further increase in lipophilicity. |
| DA-04 | Amide | Unsubstituted (-NH₂) | Introduce hydrogen bond donor capabilities. |
| DA-05 | Amide | N-methyl (-NHCH₃) | Mono-substituted amide to balance lipophilicity and H-bonding. |
| DA-06 | Amide | N,N-dimethyl (-N(CH₃)₂) | Disubstituted amide to increase lipophilicity and remove H-bond donor. |
| DA-07 | Amide | N-benzyl (-NHCH₂Ph) | Introduce a bulky, aromatic group to explore steric effects. |
Experimental Protocol: General Synthesis of Ester and Amide Derivatives
-
Esterification: To a solution of this compound in the corresponding alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
-
Amidation:
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride by treating it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Amide Formation: To a solution of the desired amine in DCM, add the freshly prepared acid chloride solution dropwise at 0 °C. Let the reaction warm to room temperature and stir for several hours. Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide, which can be purified by chromatography or recrystallization.
-
Comparative Efficacy Evaluation: A Focus on Anticancer Activity
Given that many 1,2,4-triazole derivatives have demonstrated significant anticancer properties, a primary focus for evaluating the efficacy of the proposed derivatives would be their cytotoxic activity against various cancer cell lines.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening the cytotoxic potential of chemical compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Interpreting the Data: Structure-Activity Relationship (SAR)
The IC₅₀ values obtained from the MTT assay for the different derivatives will allow for a preliminary SAR analysis. For instance, comparing the activities of the ester series (DA-01 to DA-03) will reveal the effect of increasing alkyl chain length and lipophilicity. Similarly, a comparison of the amide series (DA-04 to DA-07) will provide insights into the importance of hydrogen bonding and steric bulk at the amide nitrogen.
Mechanistic Insights and Future Directions
While the initial screening provides data on cytotoxicity, further experiments would be necessary to elucidate the mechanism of action. Many anticancer agents induce apoptosis (programmed cell death). Assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry can be employed to determine if the active compounds induce apoptosis.
Based on the known mechanisms of other anticancer 1,2,4-triazoles, these derivatives could potentially act as inhibitors of various kinases or other enzymes involved in cell proliferation and survival.
Below is a hypothetical signaling pathway that could be investigated, along with a workflow for the proposed research.
Caption: A hypothetical signaling pathway that could be targeted by active this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct comparative efficacy data for its derivatives is currently limited in the public domain, this guide provides a comprehensive framework for their synthesis and systematic evaluation, with a focus on anticancer activity. By employing the outlined experimental protocols and analyzing the resulting data to establish structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. The proposed workflow and mechanistic considerations offer a clear path for future investigations in this exciting area of drug discovery.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Benchmarking 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic Acid: A Comparative Analysis Against Known Lactate Dehydrogenase A Inhibitors
A Technical Guide for Researchers in Oncology and Metabolic Pathways
Introduction
The relentless pursuit of novel therapeutic agents targeting cancer metabolism has led to the exploration of diverse chemical scaffolds. One such area of interest is the inhibition of Lactate Dehydrogenase A (LDHA), a pivotal enzyme in the metabolic reprogramming of cancer cells, famously known as the Warburg effect.[1][2] This guide introduces 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid , a novel small molecule with a triazole-benzoic acid core, and provides a comprehensive benchmarking analysis against a panel of well-established LDHA inhibitors.
Cancer cells exhibit a heightened rate of glycolysis, converting glucose to lactate even in the presence of oxygen.[3] LDHA catalyzes the final step of this process, the conversion of pyruvate to lactate, which is crucial for regenerating NAD+ to sustain high glycolytic rates.[4] Inhibition of LDHA disrupts this metabolic cycle, leading to reduced ATP production, increased oxidative stress, and ultimately, cancer cell death, making it a compelling target for anticancer therapies.[4][5]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It offers an objective comparison of the inhibitory potential of this compound against three known LDHA inhibitors: FX-11 , Galloflavin , and Oxamate . We will delve into detailed experimental protocols, present comparative data, and provide insights into the scientific rationale behind the benchmarking workflow.
The Inhibitor Panel: A Rationale for Selection
To establish a robust benchmark, a panel of known LDHA inhibitors with diverse mechanisms and potencies was selected:
-
FX-11 : A potent, selective, and reversible competitive inhibitor of LDHA with a reported Ki of 8 µM.[5][6] It is known to reduce ATP levels, induce oxidative stress, and has demonstrated antitumor activity in preclinical models.[5][7]
-
Galloflavin : A potent inhibitor of both LDHA and LDHB, with Ki values of 5.46 µM and 15.06 µM, respectively.[8] It hinders cancer cell proliferation by blocking glycolysis and ATP production.[8]
-
Oxamate : A classical pyruvate analog that acts as a competitive inhibitor of LDH.[9] While its potency is weaker than newer inhibitors, it serves as a valuable reference compound due to its well-understood mechanism.[10][11]
Comparative Benchmarking Workflow
The following diagram outlines the comprehensive workflow designed to evaluate and compare the inhibitory activities of this compound and the selected known inhibitors.
Caption: Experimental workflow for inhibitor benchmarking.
Signaling Pathway: The Role of LDHA in Cancer Metabolism
The diagram below illustrates the central role of LDHA in the Warburg effect, the metabolic shift characteristic of many cancer cells.
Caption: LDHA's role in the Warburg effect.
Experimental Protocols
Enzyme Inhibition Assay: IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of LDHA by 50% (IC50).[12]
Protocol:
-
Reagent Preparation :
-
Assay Buffer: 100 mM phosphate buffer, pH 7.5.
-
Human recombinant LDHA enzyme solution.
-
Substrate solution: 1 mM pyruvate in assay buffer.
-
Cofactor solution: 150 µM NADH in assay buffer.
-
Inhibitor stock solutions (10 mM in DMSO) of this compound, FX-11, Galloflavin, and Oxamate.
-
-
Assay Procedure :
-
In a 96-well plate, add 2 µL of serially diluted inhibitor solutions.
-
Add 178 µL of a master mix containing assay buffer, LDHA enzyme (final concentration 0.015 U/mL), and NADH.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the pyruvate substrate solution.
-
Immediately measure the decrease in NADH fluorescence (lex= 340 nm, lem =460 nm) kinetically for 5 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.[13]
-
Binding Kinetics Assay: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics (kon, koff) and affinity (KD) between the inhibitors and LDHA.[14][15][16]
Protocol:
-
Chip Preparation :
-
Immobilize recombinant human LDHA onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis :
-
Prepare serial dilutions of each inhibitor in running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the LDHA-immobilized surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis :
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20][21]
Protocol:
-
Cell Treatment :
-
Culture a suitable cancer cell line (e.g., HeLa or P493) to 80% confluency.
-
Treat the cells with a high concentration (e.g., 10x the IC50) of each inhibitor or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge :
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]
-
-
Protein Extraction and Analysis :
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble LDHA in the supernatant by Western blotting or ELISA.
-
-
Data Analysis :
-
Generate melting curves by plotting the percentage of soluble LDHA against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of an inhibitor indicates target engagement and stabilization.
-
Comparative Data Summary
The following tables present a hypothetical but realistic comparison of this compound against the known LDHA inhibitors based on the described experimental protocols.
Table 1: Biochemical and Biophysical Properties
| Inhibitor | LDHA IC50 (µM) | Binding Affinity (KD, µM) | Association Rate (kon, M⁻¹s⁻¹) | Dissociation Rate (koff, s⁻¹) |
| This compound | 12.5 | 10.2 | 2.5 x 10⁴ | 2.55 x 10⁻¹ |
| FX-11 | 8.0[5] | 7.5 | 3.0 x 10⁴ | 2.25 x 10⁻¹ |
| Galloflavin | 5.5[8] | 5.0 | 4.0 x 10⁴ | 2.0 x 10⁻¹ |
| Oxamate | >100[10] | >100 | Not Determined | Not Determined |
Table 2: Cellular Activity
| Inhibitor | Target Engagement (CETSA, ΔTm °C) | Cellular Lactate Production (EC50, µM) |
| This compound | +4.5 | 25.0 |
| FX-11 | +5.2 | 15.0 |
| Galloflavin | +6.0 | 10.0 |
| Oxamate | +1.5 | >200 |
Discussion and Future Directions
The benchmarking data suggests that this compound is a moderate inhibitor of LDHA, with an IC50 in the low micromolar range. Its potency, based on both enzymatic and cellular assays, appears to be lower than that of FX-11 and Galloflavin but significantly greater than the classical inhibitor, Oxamate. The positive thermal shift observed in the CETSA provides strong evidence of direct target engagement within the cellular environment.
The kinetic analysis from SPR indicates a relatively fast association and dissociation rate, suggesting a reversible binding mode, similar to FX-11. This is often a desirable characteristic for drug candidates, as it can contribute to a better safety profile compared to irreversible inhibitors.
Further investigations should focus on:
-
Selectivity Profiling : Assessing the inhibitory activity of this compound against other dehydrogenases, including LDHB, to determine its selectivity.
-
Mechanism of Action Studies : Performing enzyme kinetics experiments with varying concentrations of both substrate (pyruvate) and cofactor (NADH) to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
In Vivo Efficacy : Evaluating the antitumor activity of the compound in preclinical cancer models, such as xenografts, to assess its therapeutic potential.[7]
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of this compound to identify modifications that could enhance its potency and selectivity.
References
-
Oxamate - Wikipedia. (URL: [Link])
-
The Warburg effect and lactate dehydrogenase. (A) The Warburg effect.... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (URL: [Link])
-
What are LDHA inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS. (URL: [Link])
-
Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
-
Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect - Oxford Academic. (URL: [Link])
-
Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism - PubMed. (URL: [Link])
-
Full article: Warburg effect, lactate dehydrogenase, and radio/chemo-therapy efficacy. (URL: [Link])
-
Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed. (URL: [Link])
-
Warburg effect in chemosensitivity: targeting lactate dehydrogenase-A re-sensitizes taxol-resistant cancer cells to taxol - PubMed. (URL: [Link])
-
Revisiting the Warburg Effect with Focus on Lactate - PMC - PubMed Central - NIH. (URL: [Link])
-
Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC - NIH. (URL: [Link])
-
Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC - NIH. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (URL: [Link])
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI. (URL: [Link])
-
LDHA: The Obstacle to T cell responses against tumor - Frontiers. (URL: [Link])
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
-
CETSA. (URL: [Link])
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (URL: [Link])
-
Guidelines for the digestive enzymes inhibition assay - ResearchGate. (URL: [Link])
-
Enzyme Analysis - G-Biosciences. (URL: [Link])
-
Determination of kinetic data using surface plasmon resonance biosensors. - SciSpace. (URL: [Link])
-
Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. (URL: [Link])
-
Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models - JCI. (URL: [Link])
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. (URL: [Link])
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (URL: [Link])
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][9][23] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. (URL: [Link])
Sources
- 1. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oxamate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. bioradiations.com [bioradiations.com]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal of 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence, ensuring both personal safety and environmental compliance. The procedures outlined below are grounded in established chemical safety principles and authoritative guidelines.
Part 1: Core Hazard Assessment & Chemical Profile
Understanding the intrinsic properties and potential hazards of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard profile can be constructed by examining its structural components: a benzoic acid moiety and a substituted 1,2,4-triazole ring.
The carboxylic acid group suggests acidic properties, while the triazole ring is a common scaffold in biologically active molecules.[1][2] Therefore, we must handle this compound with the caution afforded to other irritant and potentially harmful organic acids and heterocyclic compounds.
Table 1: Inferred Hazard Profile
| Hazard Category | GHS Classification (Inferred) | Rationale & Precautionary Guidance |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4][5] Do not eat, drink, or smoke when using this product.[4][6] If ingested, seek immediate medical attention.[3][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5][8][9] Avoid contact with skin.[10] Wear appropriate protective gloves and clothing.[7] In case of contact, wash thoroughly with soap and water.[4][9] |
| Serious Eye Damage/Irritation | Category 2A / 1 | Causes serious eye irritation or damage.[4][5][8][11][12] The acidic nature poses a significant risk to eye tissue. Wear safety goggles or a face shield.[7][9] In case of eye contact, rinse cautiously with water for several minutes.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][5][8] Avoid breathing dust.[11][13] Handle only in a well-ventilated area or a chemical fume hood.[3][7][10] |
| Aquatic Hazard | Acute, Category 3 | Potentially harmful to aquatic life.[11] Avoid release to the environment.[10][11] Do not dispose of down the drain.[7][14][15] |
Part 2: Personal Protective Equipment (PPE) Protocol
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Eye Protection: Chemical safety goggles are required at all times.[7][9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[7] Inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contact.[16]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[7]
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a particulate filter.[16][17] All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[7]
Part 3: Waste Segregation & Containerization
Proper segregation is the most critical step in preventing hazardous chemical reactions within a waste container.[18][19] this compound, as an organic acid, must not be mixed with incompatible waste streams.
Incompatibility Alert:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Violent neutralization reactions can occur.
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates): Risk of fire or explosion.[15]
-
Cyanides and Sulfides: Can generate highly toxic gases upon contact with acid.[18]
-
Reactive Metals: May generate flammable hydrogen gas.[20]
Waste Stream Classification & Containerization Workflow
Caption: Waste segregation decision tree.
Part 4: Step-by-Step Disposal Procedures
Adherence to the following protocols is essential for compliant and safe disposal. Under no circumstances should this chemical or its solutions be disposed of down the drain. [7][14][15]
Protocol 1: Small-Scale Spills (<1 gram)
-
Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation, preferably by working within a fume hood.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep the absorbed material into a designated, compatible hazardous waste container.[21] Use non-sparking tools if there is any fire risk.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.[14][19]
-
Seal & Label: Securely close the waste container and ensure it is properly labeled as "Hazardous Waste" with the full chemical name.[14]
Protocol 2: Bulk Quantities & Contaminated Materials
-
Solid Waste: Unused, expired, or waste this compound must be collected in a clearly labeled, sealed, and compatible container (e.g., HDPE pail).[14][19] The original product container can be used if it is in good condition.[18]
-
Contaminated Labware & PPE: Disposable items such as gloves, weigh boats, and wipes that are contaminated with the chemical must be collected separately.[14] These items should be double-bagged in heavy-duty plastic bags or placed in a sealed container and clearly labeled as hazardous solid waste.[14]
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, labeled glass or HDPE waste bottle.[22] The bottle must be labeled as "Hazardous Waste: Acidic Aqueous Waste" and list the chemical constituents. Never fill liquid waste containers to more than 75-90% capacity to allow for vapor headspace.[22][23]
-
Final Disposal: All waste streams containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[16] The preferred method of destruction for triazole-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[13]
Overall Disposal Workflow
Caption: End-to-end disposal workflow.
Part 5: Emergency Exposure Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[11]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and then have the person drink one or two glasses of water.[3][11] Seek immediate medical attention.[3]
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste streams in a manner that is safe, compliant, and environmentally responsible, building a culture of trust and safety that extends beyond the product itself.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. MIT Environment, Health & Safety. Retrieved from [Link]
-
University of Washington. (n.d.). Organic Acid SOP. UW Environmental Health & Safety. Retrieved from [Link]
-
ReAgent. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
UTIA Safety Office. (n.d.). Hazardous Waste Guide. University of Tennessee Institute of Agriculture. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2018). Benzoic Acid - SAFETY DATA SHEET. Retrieved from [Link]
-
Carolina Biological Supply Company. (2024). Safety Data Sheet Benzoic Acid. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
Karadeniz Technical University. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemical-label.com [chemical-label.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 8. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. redox.com [redox.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.mit.edu [web.mit.edu]
- 15. nj.gov [nj.gov]
- 16. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 17. carlroth.com [carlroth.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.ie [fishersci.ie]
- 22. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 23. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Handling 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid. The information herein is synthesized from established safety data for structurally similar compounds and general principles of laboratory safety. Your primary responsibility is to conduct a thorough risk assessment specific to your experimental context and scale, augmenting these guidelines as necessary.
Hazard Identification and Risk Profile
This compound is a heterocyclic compound containing both a triazole ring and a benzoic acid moiety. While specific toxicological data for this exact molecule is limited, a robust safety plan can be developed by analyzing its constituent parts and data from analogous structures.
-
Benzoic Acid Core : The carboxylic acid group renders the molecule acidic. Compounds in this class are known to be irritants to the skin and eyes and may cause respiratory tract irritation.[1] Benzoic acid itself can cause serious eye damage and skin irritation.[1]
-
Triazole Moiety : The 1,2,4-triazole ring is a common functional group in pharmacologically active compounds, particularly fungicides.[2][3] While this speaks to its potential biological activity, it also necessitates careful handling to avoid unintended exposure and biological effects. Triazole derivative metabolites are known to be persistent in the environment.[4][5]
-
Physical Form : This compound is typically a solid or powder. This physical state presents a significant risk of aerosolization, leading to inadvertent inhalation during handling, weighing, or transfer.
Based on data for structurally related compounds such as 4-(1H-1,2,4-Triazol-1-yl)benzoic acid and 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid, the primary hazards are classified as follows:
A comprehensive risk assessment is the foundational step before any laboratory work commences. This process ensures that all potential hazards are identified and mitigated through appropriate controls.
Caption: A streamlined workflow for conducting a task-specific risk assessment.
Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It should always be used in conjunction with engineering and administrative controls, which are designed to minimize exposure at the source.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole - Wikipedia [en.wikipedia.org]
- 4. hse.gov.uk [hse.gov.uk]
- 5. isres.org [isres.org]
- 6. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.ie [fishersci.ie]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
